molecular formula C3H7NO2 B1339985 DL-Alanine-d3 CAS No. 53795-94-1

DL-Alanine-d3

Cat. No.: B1339985
CAS No.: 53795-94-1
M. Wt: 92.11 g/mol
InChI Key: QNAYBMKLOCPYGJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Alanine-d3 is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 92.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583939
Record name (3,3,3-~2~H_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53795-94-1
Record name (3,3,3-~2~H_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

DL-Alanine-d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of DL-Alanine-d3, a deuterated isotopologue of the amino acid alanine (B10760859). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. The guide details the key physicochemical characteristics, provides experimental protocols for property determination, and illustrates its application in metabolic research.

Core Physical and Chemical Properties

This compound, also known as (±)-2-Amino-3,3,3-trideuteriopropanoic acid, is a racemic mixture of the D and L enantiomers of alanine in which the three hydrogen atoms of the methyl group have been replaced with deuterium (B1214612). This isotopic substitution results in a mass shift of +3 compared to its unlabeled counterpart, making it a valuable tool for mass spectrometry-based applications.[1]

Below is a summary of its key physical and chemical properties:

PropertyValueReferences
Chemical Formula CD₃CH(NH₂)COOH[2][3][4]
Molecular Weight 92.11 g/mol [1][2][3]
CAS Number 53795-94-1[2][3]
Appearance White solid/crystalline powder[2][4]
Melting Point 289 °C (decomposes)[2][5]
Isotopic Purity Typically ≥98 atom % D[2][3]
Solubility (in water at 25°C) 16.6 g/100 g[6]
Solubility (in ethanol) Slightly soluble[7][8]

Spectroscopic Data

The primary utility of this compound in research stems from its distinct spectroscopic signature compared to endogenous, unlabeled alanine.

Spectroscopic TechniqueKey CharacteristicsReferences
Mass Spectrometry Exhibits a mass shift of M+3, allowing for clear differentiation from natural alanine (M). This is crucial for tracer studies and as an internal standard.[1][2][5]
NMR Spectroscopy The deuterium substitution leads to the absence of proton signals from the methyl group in ¹H NMR spectra. In ¹³C NMR, the signal for the methyl carbon will be a triplet due to coupling with deuterium.[1][9][10]
Infrared (IR) Spectroscopy The C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in unlabeled alanine, providing a distinct IR spectrum.[1]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound and its application in metabolic labeling.

Determination of Melting Point

The melting point of amino acids is often accompanied by decomposition. A capillary melting point method is standard for this determination.

Methodology:

  • Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the substance first begins to melt to when it becomes completely liquid, noting any decomposition (e.g., charring). For amino acids, a decomposition temperature is often reported.

Determination of Solubility

The solubility of this compound can be determined in various solvents using a gravimetric method.

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sampling: A known volume of the supernatant is carefully withdrawn using a filtered syringe to avoid undissolved solid.

  • Solvent Evaporation: The solvent from the collected sample is evaporated to dryness.

  • Quantification: The mass of the remaining solid this compound is measured. The solubility is then calculated and expressed as g/100 mL or mol/L.

Metabolic Labeling with this compound

This compound can be used as a tracer to study metabolic pathways. The general workflow involves introducing the labeled amino acid to a biological system and tracking its incorporation into metabolites and proteins.

Methodology:

  • Cell Culture: Cells are cultured in a medium containing a known concentration of this compound.

  • Incubation: The cells are incubated for a specific period to allow for the uptake and metabolism of the labeled alanine.

  • Metabolite Extraction: Cellular metabolites are extracted using a suitable solvent system (e.g., methanol/water).

  • Protein Extraction and Hydrolysis: Proteins are extracted, purified, and then hydrolyzed to their constituent amino acids.

  • Analysis: The extracts are analyzed by mass spectrometry (LC-MS or GC-MS) to identify and quantify the incorporation of deuterium into various molecules.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

MetabolicLabelingWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Introduction of this compound Introduction of this compound Cell Culture->Introduction of this compound Incubation Incubation Introduction of this compound->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Metabolite Extraction Metabolite Extraction Cell Lysis->Metabolite Extraction Protein Extraction Protein Extraction Cell Lysis->Protein Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Protein Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for a metabolic labeling experiment using this compound.

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Medium\n(e.g., Unlabeled Alanine) Light Medium (e.g., Unlabeled Alanine) Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Light Medium\n(e.g., Unlabeled Alanine)->Cell Lysis & Protein Extraction Heavy Medium\n(e.g., this compound) Heavy Medium (e.g., this compound) Heavy Medium\n(e.g., this compound)->Cell Lysis & Protein Extraction Combine Protein Extracts (1:1) Combine Protein Extracts (1:1) Cell Lysis & Protein Extraction->Combine Protein Extracts (1:1) Protein Digestion (Trypsin) Protein Digestion (Trypsin) Combine Protein Extracts (1:1)->Protein Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (Trypsin)->LC-MS/MS Analysis Protein Identification & Quantification Protein Identification & Quantification LC-MS/MS Analysis->Protein Identification & Quantification

Caption: A simplified workflow for SILAC-based quantitative proteomics.

References

Synthesis and Characterization of DL-Alanine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of DL-Alanine-d3, a deuterated isotopologue of the amino acid alanine (B10760859). This stable isotope-labeled compound serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry. This document provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to support its application in research and development.

Synthesis of this compound

The synthesis of this compound, also known as 2-amino-3,3,3-trideuteriopropanoic acid, can be achieved through various methods, including chemical synthesis with deuterated reagents, enzymatic methods, and H/D exchange reactions.[1] A common and effective approach is a modification of the Strecker amino acid synthesis, which involves the reaction of a deuterated aldehyde with a cyanide source and ammonia.[2][3][4]

Synthetic Pathway: Modified Strecker Synthesis

The Strecker synthesis is a robust method for producing α-amino acids.[2][3][5] For the synthesis of this compound, the reaction starts with deuterated acetaldehyde (B116499) (acetaldehyde-d4). The overall reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.

Synthesis_Workflow Acetaldehyde_d4 Acetaldehyde-d4 (B137916) (CD3CDO) Intermediate α-Aminonitrile-d3 (CD3CH(NH2)CN) Acetaldehyde_d4->Intermediate Ammonium_Chloride Ammonium (B1175870) Chloride (NH4Cl) Ammonium_Chloride->Intermediate Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->Intermediate Hydrolysis Acid Hydrolysis (e.g., HCl, H2O, heat) Intermediate->Hydrolysis Step 1: Formation Crude_Product Crude this compound Hydrolysis->Crude_Product Step 2: Hydrolization Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Experimental Protocol: Synthesis

This protocol is a general guideline for the synthesis of this compound via the Strecker method.

Materials:

  • Acetaldehyde-d4 (CD3CDO)

  • Ammonium Chloride (NH4Cl)

  • Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

Procedure:

  • Formation of α-Aminonitrile-d3:

    • In a well-ventilated fume hood, dissolve ammonium chloride in deionized water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add a solution of sodium cyanide in deionized water to the ammonium chloride solution.

    • To this mixture, add acetaldehyde-d4 dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Hydrolysis of the α-Aminonitrile:

    • Carefully add concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Crude Product:

    • After hydrolysis is complete, cool the reaction mixture.

    • Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the crude this compound.

    • Collect the crude product by vacuum filtration and wash with cold water.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Crystallization: Slowly add a water-miscible organic solvent, such as ethanol, to the hot aqueous solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

For higher purity, ion-exchange chromatography can be employed.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization_Workflow Sample This compound Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity_Analysis Purity & Isotopic Enrichment Analysis NMR->Purity_Analysis Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Purity_Analysis Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight

Physical and Chemical Properties

The physical properties of this compound are similar to those of its non-deuterated counterpart.

PropertyValueReference
Synonyms DL-Alanine-3,3,3-d3, 2-amino-3,3,3-trideuteriopropanoic acid[1]
Molecular Formula CD3CH(NH2)CO2H[3]
Molecular Weight 92.11 g/mol [3]
Physical State Colorless crystal or crystalline powder[1]
Melting Point 289 °C (with decomposition)[1][3]
Solubility Soluble in water[1]
Isotopic Purity Typically ≥98 atom % D[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of the deuterium (B1214612) label and assessing the isotopic purity. In ¹H NMR, the signal corresponding to the methyl protons will be absent or significantly reduced. In ¹³C NMR, the signal for the methyl carbon will show a characteristic splitting pattern due to coupling with deuterium.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR tube.[1]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, the absence of a signal around 1.5 ppm (the typical chemical shift for the methyl protons of alanine) confirms deuteration at the methyl position.

    • For ¹³C NMR with proton decoupling, observe the chemical shifts for the three carbon atoms. The deuterated methyl carbon will appear as a multiplet due to ¹³C-D coupling.

  • Data Analysis:

    • Confirm the expected chemical shifts for the carbonyl, α-carbon, and methyl carbon.

    • The isotopic enrichment can be estimated from the integration of the residual methyl proton signal in the ¹H NMR spectrum relative to the α-proton signal.

NucleusExpected Chemical Shift (in D₂O)Notes
¹H ~3.8 ppm (quartet, α-H)The methyl proton signal (~1.5 ppm) will be absent or greatly diminished.
¹³C ~175 ppm (C=O), ~50 ppm (α-C), ~16 ppm (CD₃)The CD₃ signal will be a multiplet due to C-D coupling.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the level of deuterium incorporation. The mass of this compound is 3 Da higher than that of unlabeled DL-alanine.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.[2]

  • Data Acquisition:

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Operate the instrument in positive ion mode to observe the protonated molecular ion [M+H]⁺.

    • Acquire a full scan mass spectrum.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

  • Data Analysis:

    • The full scan spectrum should show a prominent ion at m/z 93.1, corresponding to [C₃H₄D₃NO₂ + H]⁺. The corresponding ion for unlabeled alanine would be at m/z 90.1.

    • Analysis of the isotopic cluster will allow for the determination of the isotopic enrichment.

    • Fragmentation of the m/z 93.1 ion will yield characteristic product ions, which can be compared to the fragmentation of unlabeled alanine to confirm the location of the deuterium atoms.

IonExpected m/zNotes
[M+H]⁺ 93.1Protonated molecular ion of this compound.
[M-COOH+H]⁺ 48.1Fragment ion after loss of the carboxyl group.

Applications

This compound is a versatile tool in various research fields:

  • Metabolic Studies: It is used as a tracer to study amino acid metabolism, protein synthesis, and gluconeogenesis.[1] The deuterium label allows for the tracking of the alanine molecule through various biochemical pathways.

  • Pharmacokinetics: In drug development, it can be incorporated into peptide-based drugs to study their absorption, distribution, metabolism, and excretion (ADME).[1]

  • Analytical Chemistry: It is widely used as an internal standard in quantitative mass spectrometry-based assays for the accurate measurement of alanine concentrations in biological samples.[6] The mass shift of 3 Da allows for its clear distinction from the endogenous, unlabeled alanine.

Conclusion

The synthesis of this compound can be reliably achieved through a modified Strecker synthesis using deuterated starting materials. Subsequent purification by recrystallization or chromatography yields a product of high chemical and isotopic purity. Thorough characterization by NMR and mass spectrometry is essential to confirm the structure, molecular weight, and isotopic enrichment of the final product. This well-characterized, stable isotope-labeled amino acid is an indispensable tool for researchers in the fields of metabolism, drug development, and analytical biochemistry.

References

Unraveling Metabolic Pathways: A Technical Guide to the Research Applications of DL-Alanine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research and drug development, precision and accuracy are paramount. Stable isotope-labeled compounds have emerged as indispensable tools for elucidating complex biological processes. Among these, DL-Alanine-d3, a deuterated form of the amino acid alanine (B10760859), offers a robust and versatile platform for a range of research applications. This technical guide provides an in-depth exploration of the primary uses of this compound, complete with experimental methodologies, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

This compound is a racemic mixture of D- and L-alanine in which the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612). This isotopic substitution makes it chemically identical to its natural counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking and quantification in biological systems.[1]

Core Research Applications

The primary research applications of this compound can be categorized into three main areas:

  • Metabolic Pathway Tracing: As a metabolic tracer, this compound allows researchers to follow the fate of alanine through various biochemical pathways, providing insights into protein synthesis, gluconeogenesis, and amino acid metabolism.[1]

  • Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the accurate quantification of endogenous alanine in complex biological matrices.[2][3]

  • Drug Development and Pharmacokinetic Studies: The deuterium label enables the tracking of alanine's involvement in drug metabolism and can be incorporated into peptide-based drugs to study their distribution and biotransformation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the application of deuterated alanine in research.

Table 1: Pharmacokinetic Parameters of D-Alanine in Healthy Adults

This data is for unlabeled D-alanine but provides a baseline for expected pharmacokinetic behavior of deuterated analogs.

ParameterValue (Mean ± SD)UnitReference
1g Dose
Peak Plasma Concentration (Cmax)588.4 ± 40.9µM[4]
Time to Peak Concentration (Tmax)0.60 ± 0.06h[4]
Clearance12.5 ± 0.3L/h[4]
Volume of Distribution8.3 ± 0.7L[4]
Half-life0.46 ± 0.04h[4]
3g Dose
Peak Plasma Concentration (Cmax)1692.0 ± 69.3µM[4]
Time to Peak Concentration (Tmax)0.85 ± 0.06h[4]
Table 2: Typical Analytical Method Validation Parameters for Amino Acid Analysis using a Deuterated Internal Standard

These are representative performance characteristics for LC-MS/MS methods.

ParameterTypical ValueUnitReference
Limit of Detection (LOD)0.2–28.2ng/mL[5]
Limit of Quantitation (LOQ)0.7–94.1ng/mL[5]
Linearity (R²)> 0.995-[5]
Intraday Precision (%RSD)< 15%[5]
Interday Precision (%RSD)< 14.9%[5]
Accuracy (Recovery)75.6 - 118.0%[5]

Experimental Protocols

Protocol 1: Metabolic Tracing in Cell Culture with this compound

Objective: To trace the metabolic fate of alanine in cultured cells using this compound and analyze the incorporation of deuterium into downstream metabolites by mass spectrometry.

Materials:

  • Mammalian or bacterial cells of interest

  • Appropriate cell culture medium (e-g., DMEM, RPMI-1640)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727)

  • LC-MS/MS system

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Prepare a labeling medium by supplementing a base medium (lacking unlabeled alanine) with this compound at a concentration similar to that in the standard medium.

    • Aspirate the standard medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for metabolic incorporation.

  • Metabolite Extraction:

    • At each time point, rapidly quench metabolism by placing the culture plate on ice and aspirating the labeling medium.

    • Wash the cells quickly with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells and scrape them from the plate.

    • Collect the cell suspension and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using an LC-MS/MS method optimized for the separation and detection of alanine and its downstream metabolites.

    • Monitor for the mass shift of +3 Da in alanine and its metabolic products to track the incorporation of the deuterium label.

Protocol 2: Use of this compound as an Internal Standard for Alanine Quantification

Objective: To accurately quantify the concentration of endogenous alanine in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard.

Materials:

  • Biological sample

  • This compound of known concentration

  • Acetonitrile (B52724) or methanol for protein precipitation

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution. The concentration of the internal standard should be within the linear range of the assay.[6]

    • Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile or methanol (e.g., 400 µL).[6]

    • Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Use a chromatographic method that provides good separation of alanine from other matrix components.

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both endogenous alanine and this compound.

  • Quantification:

    • Generate a calibration curve using known concentrations of unlabeled alanine spiked with the same constant amount of this compound internal standard.

    • Calculate the ratio of the peak area of endogenous alanine to the peak area of this compound for both the standards and the unknown samples.

    • Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios against the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

The following diagram illustrates the central metabolic pathways that this compound can enter. The deuterium label (d3) allows for the tracing of the carbon skeleton of alanine.

Metabolic_Fate_of_DL_Alanine_d3 cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound L-Alanine-d3 L-Alanine-d3 This compound->L-Alanine-d3 Transport Pyruvate-d3 Pyruvate-d3 L-Alanine-d3->Pyruvate-d3 Alanine Transaminase Protein Synthesis Protein Synthesis L-Alanine-d3->Protein Synthesis Lactate-d3 Lactate-d3 Pyruvate-d3->Lactate-d3 Lactate Dehydrogenase Pyruvate-d3_mito Pyruvate-d3 Pyruvate-d3->Pyruvate-d3_mito Transport Acetyl-CoA-d2 Acetyl-CoA-d2 Pyruvate-d3_mito->Acetyl-CoA-d2 Pyruvate Dehydrogenase Gluconeogenesis Gluconeogenesis Pyruvate-d3_mito->Gluconeogenesis Pyruvate Carboxylase TCA Cycle TCA Cycle Acetyl-CoA-d2->TCA Cycle

Metabolic fate of this compound in a mammalian cell.
Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the key steps involved in a typical metabolic flux analysis experiment using a stable isotope tracer like this compound.

Metabolic_Flux_Analysis_Workflow start Experimental Design (Cell Culture, Tracer Selection) labeling Isotope Labeling with this compound start->labeling quenching Metabolic Quenching (e.g., Cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_proc Data Processing (Peak Integration, Isotope Correction) analysis->data_proc mfa Metabolic Flux Analysis (Software Modeling) data_proc->mfa results Flux Map & Biological Interpretation mfa->results

Workflow for metabolic flux analysis using this compound.
Logical Relationship for Internal Standard Quantification

This diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.

Internal_Standard_Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Quantification sample Biological Sample (Unknown Analyte Conc.) mix Mix & Process (Extraction, etc.) sample->mix is This compound (Known Conc.) is->mix ms Measure Peak Areas (Analyte & IS) mix->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio concentration Determine Analyte Concentration ratio->concentration cal_curve Calibration Curve cal_curve->concentration

Principle of quantification using an internal standard.

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its applications in tracing metabolic pathways, serving as a reliable internal standard for quantitative analysis, and aiding in drug development studies are well-established. By providing detailed experimental protocols and illustrating the underlying principles through clear diagrams, this guide aims to facilitate the effective implementation of this compound in your research, ultimately contributing to a deeper understanding of biological systems and the development of novel therapeutics.

References

A Technical Guide to the Racemic Mixture of D- and L-Isomers in DL-Alanine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the racemic mixture of D- and L-isomers of DL-Alanine-d3. Alanine, a fundamental amino acid, exists as two stereoisomers, D-alanine and L-alanine, which are non-superimposable mirror images of each other. The deuterated form, Alanine-d3, where the three hydrogen atoms of the methyl group are replaced by deuterium, is a crucial tool in metabolic research, drug discovery, and advanced analytical applications. Understanding the synthesis, resolution, and characterization of its racemic mixture is paramount for its effective utilization.

Synthesis of Racemic this compound

The synthesis of racemic this compound often involves deuteration processes that inherently lead to racemization at the alpha-carbon. One common approach is the deuteration of L-alanine under conditions that promote hydrogen-deuterium exchange and epimerization.

A general method involves heating L-alanine in a deuterated solvent under basic or acidic conditions. For instance, heating L-alanine in heavy water (D₂O) with a catalyst can lead to the formation of this compound. Another approach involves the reaction of a precursor like 2-bromopropionic acid with deuterated ammonia.[1] The synthesis of racemic DL-alanine can also be achieved from halopropionic acids.[2]

It is important to note that many deuteration methods for amino acids can cause significant racemization, which is advantageous for producing the DL-racemic mixture.[3]

Physicochemical Properties of Alanine Isomers

The physical and chemical properties of the individual enantiomers and the racemic mixture are critical for their separation and analysis. While specific data for the d3-isomers are not always readily available, the properties of the non-deuterated forms provide a strong reference point.

PropertyL-AlanineD-AlanineDL-AlanineL-Alanine-d3
Molecular Weight ( g/mol ) 89.0989.09[4]89.0992.11[5][6]
Melting Point (°C) 314.5 (dec.)[6]292[4]~295 (dec.)314.5 (dec.)
Specific Rotation [α]²⁵_D_ +14.5° (c=2 in 1 M HCl)[6]-14.5° (in 5M HCl)+14.5° (c=2 in 1 M HCl)
Water Solubility (g/L) 166.5 (25 °C)165 (25 °C)[4]167.2 (25 °C)Similar to L-Alanine

Note: Data for L-Alanine-d3 are based on commercially available standards. The properties of D-Alanine-d3 are expected to be identical to L-Alanine-d3, with the exception of the sign of specific rotation.

Chiral Resolution of this compound

The separation of the D- and L-enantiomers from the racemic mixture is a critical step for many applications. Various chromatographic techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This is often achieved using a chiral stationary phase (CSP) that interacts differently with the D- and L-isomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers.[7]

Experimental Protocol: Chiral HPLC Separation

  • Column: Astec CHIROBIOTIC® T column (or equivalent teicoplanin-based CSP).[7]

  • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) is commonly used. The exact ratio will need to be optimized for the best resolution.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

Gas Chromatography (GC)

Gas chromatography, particularly coupled with mass spectrometry (GC-MS), is another widely used method for chiral separation of amino acids. This technique typically requires derivatization of the amino acids to make them volatile.

Experimental Protocol: Chiral GC-MS Separation

  • Derivatization: The amino acids are first converted to volatile derivatives. A common method is esterification followed by acylation. For example, esterification with an alcohol (e.g., isopropanol) in the presence of an acid catalyst, followed by acylation with an acylating agent (e.g., trifluoroacetic anhydride).

  • Column: A chiral capillary column, such as Chirasil®-Val, is used for the separation.[8]

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is used to achieve separation of the diastereomeric derivatives.

  • Detection: Mass spectrometry (MS) is used for detection and quantification, allowing for the differentiation of the deuterated isomers based on their mass-to-charge ratio.[9]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and chiral discrimination of amino acids. While standard ¹H and ¹³C NMR can confirm the structure of Alanine-d3, specialized techniques are required to differentiate the enantiomers. This can be achieved by using chiral solvating agents or chiral derivatizing agents to create diastereomeric environments that result in distinct NMR signals for the D and L isomers.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound and for quantifying the individual enantiomers after chromatographic separation.[9] High-resolution mass spectrometry can provide precise mass measurements to confirm the incorporation of deuterium.

Visualizations

Molecular Structures

cluster_L L-Alanine-d3 cluster_D D-Alanine-d3 cluster_racemic This compound (Racemic Mixture) L_C_alpha L_C_beta CD3 L_C_alpha->L_C_beta L_N H₂N L_C_alpha->L_N L_COOH COOH L_C_alpha->L_COOH L_H H L_C_alpha->L_H D_C_alpha D_C_beta CD3 D_C_alpha->D_C_beta D_N H₂N D_C_alpha->D_N D_COOH COOH D_C_alpha->D_COOH D_H H D_C_alpha->D_H 50% L-Alanine-d3 50% L-Alanine-d3 50% D-Alanine-d3 50% D-Alanine-d3

Caption: Molecular structures of L-Alanine-d3 and D-Alanine-d3, and their racemic mixture.

Experimental Workflow: Synthesis and Chiral Resolution

cluster_synthesis Synthesis of Racemic this compound cluster_resolution Chiral Resolution cluster_analysis Analysis and Characterization start L-Alanine deuteration Deuteration (e.g., D₂O, heat, catalyst) start->deuteration racemization Racemization deuteration->racemization product This compound (Racemic Mixture) racemization->product racemic_mixture This compound product->racemic_mixture chiral_hplc Chiral HPLC racemic_mixture->chiral_hplc chiral_gcms Chiral GC-MS (after derivatization) racemic_mixture->chiral_gcms d_isomer D-Alanine-d3 chiral_hplc->d_isomer l_isomer L-Alanine-d3 chiral_hplc->l_isomer chiral_gcms->d_isomer chiral_gcms->l_isomer nmr NMR Spectroscopy d_isomer->nmr ms Mass Spectrometry d_isomer->ms l_isomer->nmr l_isomer->ms

Caption: Workflow for the synthesis, chiral resolution, and analysis of this compound.

References

DL-Alanine-d3 as a Stable Isotope Tracer in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular biochemistry that complements static metabolomic snapshots. Among the various tracers available, deuterated molecules offer a safe and effective means to probe metabolic pathways. DL-Alanine-d3, a non-radioactive, stable isotope-labeled version of the amino acid alanine (B10760859), serves as a powerful tracer for elucidating the complexities of amino acid metabolism, protein synthesis, gluconeogenesis, and bacterial cell wall synthesis.[1] This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of this compound in metabolic studies.

The "DL" designation indicates that the compound is a racemic mixture of both D- and L-stereoisomers. The "-d3" signifies that the three hydrogen atoms on the methyl group of alanine have been replaced with deuterium (B1214612). This labeling allows for the tracking of the alanine molecule and its metabolic fates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The distinct metabolic roles of D- and L-alanine make this tracer particularly versatile. L-alanine is a proteinogenic amino acid central to primary metabolism in most organisms, while D-alanine is a key component of the peptidoglycan cell wall in many bacteria.[3]

Core Principles of this compound Tracing

The fundamental principle behind using this compound as a tracer lies in the ability of analytical instruments to differentiate between the mass of the deuterated tracer and the endogenous, unlabeled alanine. By introducing a known amount of this compound into a biological system (in vitro or in vivo), researchers can track the incorporation of the deuterium label into various downstream metabolites. This allows for the quantification of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway.[4]

The primary analytical techniques employed for this purpose are:

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). The deuterium atoms in this compound increase its molecular weight, allowing for the detection of labeled versus unlabeled metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used to measure the isotopic enrichment in various compounds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to detect the presence of deuterium. While generally less sensitive than MS, NMR can provide valuable information about the specific position of the label within a molecule, which can be crucial for elucidating complex metabolic transformations.[2]

Applications in Metabolic Research

The use of this compound as a metabolic tracer spans several key areas of research:

  • Amino Acid Metabolism: Tracing the fate of the deuterated alanine backbone provides insights into transamination, deamination, and the interconversion of amino acids.

  • Protein Synthesis: The rate of incorporation of L-Alanine-d3 into newly synthesized proteins can be measured to determine protein turnover rates in various tissues and cell types.[5]

  • Gluconeogenesis: L-Alanine is a primary substrate for gluconeogenesis in the liver. By tracking the appearance of the deuterium label in glucose, the rate of glucose production from alanine can be quantified.[6]

  • Bacterial Metabolism and Drug Discovery: D-Alanine is essential for the synthesis of the peptidoglycan cell wall in many bacteria. This compound can be used to probe the activity of this pathway, making it a valuable tool for studying bacterial growth and for screening novel antimicrobial compounds that target cell wall synthesis.[7][8]

  • Pharmacokinetics and Drug Metabolism (DMPK): this compound can be incorporated into peptide-based drugs to study their absorption, distribution, metabolism, and excretion (ADME). It can also serve as an internal standard for the quantification of alanine and related compounds in biological matrices.[1]

Quantitative Data Presentation

Table 1: Illustrative Metabolic Flux Ratios in Mammalian Hepatocytes

Metabolic Flux RatioDescriptionExpected Value Range (%)Analytical Method
Alanine-derived GluconeogenesisContribution of alanine to total glucose production.5 - 15LC-MS/MS
Pyruvate (B1213749) Dehydrogenase / Pyruvate CarboxylaseRatio of pyruvate entering the TCA cycle versus gluconeogenesis.20 - 40GC-MS, LC-MS/MS
Anaplerotic FluxInflux of carbon into the TCA cycle from sources other than acetyl-CoA.Varies with metabolic stateGC-MS, LC-MS/MS

Note: These values are hypothetical and will vary depending on the experimental model, physiological state, and tracer administration protocol.

Table 2: Illustrative Isotopic Enrichment in Bacterial Cell Wall Precursors

MetaboliteExpected Isotopic Enrichment (%)Analytical Method
Intracellular D-Alanine-d3HighGC-MS, LC-MS/MS
UDP-MurNAc-pentapeptide-d3Moderate to HighLC-MS/MS
Peptidoglycan-d3ModerateGC-MS after hydrolysis

Note: The level of enrichment is dependent on the bacterial species, growth phase, concentration of the tracer, and incubation time.[7]

Experimental Protocols

The successful application of this compound as a metabolic tracer requires robust and well-validated experimental protocols. The following sections provide detailed methodologies for key experiments.

Protocol 1: In Vitro Cell Culture Labeling with this compound

This protocol describes the general procedure for labeling cultured mammalian or bacterial cells with this compound.

Materials:

  • Cell line of interest (e.g., HepG2 for gluconeogenesis studies, E. coli for bacterial metabolism)

  • Appropriate cell culture medium (e.g., DMEM for mammalian cells, M9 minimal medium for bacteria)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60-80% methanol, -80°C)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, flasks) and grow to the desired confluency (typically 70-80%).

  • Tracer Introduction:

    • For mammalian cells, replace the standard medium with a custom medium containing a known concentration of this compound (e.g., 100-500 µM). The exact concentration should be optimized to ensure sufficient labeling without inducing metabolic perturbations.

    • For bacterial cultures, introduce this compound into the growth medium during the mid-exponential phase to a final concentration of, for example, 1 mM.[7]

  • Incubation: Incubate the cells for a predetermined time course to allow for tracer uptake and metabolic incorporation. The duration will depend on the specific pathway being investigated and the time required to reach isotopic steady-state.

  • Metabolism Quenching: Rapidly halt all metabolic activity to preserve the metabolic state of the cells.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add the pre-chilled quenching solution to the culture vessel.

  • Cell Harvesting:

    • Scrape the cells in the quenching solution.

    • Collect the cell suspension into pre-chilled centrifuge tubes.

  • Metabolite Extraction:

    • Centrifuge the cell suspension at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • The metabolite extract can be stored at -80°C until analysis.

Protocol 2: Sample Preparation for GC-MS Analysis

This protocol outlines the derivatization of amino acids for analysis by GC-MS.

Materials:

  • Dried metabolite extract

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Solvent (e.g., acetonitrile)

  • Heating block or oven

  • GC-MS vials

Procedure:

  • Drying: Ensure the metabolite extract is completely dry. This can be achieved using a vacuum concentrator or by evaporation under a stream of nitrogen.

  • Derivatization:

    • Add the derivatization reagent and solvent to the dried extract. A common method involves adding 100 µL of MTBSTFA and 100 µL of acetonitrile.

    • Tightly cap the vial and heat at 70-100°C for 30-60 minutes to facilitate the derivatization reaction.

  • Analysis:

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC-MS vial for analysis.

Protocol 3: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of this compound labeled metabolites.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., SLB™-5ms)

GC Parameters (Illustrative):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/minute to 325°C

    • Hold: 10 minutes at 325°C

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/minute

MS Parameters (Illustrative):

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) to monitor specific m/z values for labeled and unlabeled alanine.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the derivatized alanine.

    • Extract the mass spectra for these peaks.

    • Determine the relative abundance of the isotopologues (M+0 for unlabeled, M+3 for this compound).

    • Correct for the natural abundance of stable isotopes.

Protocol 4: LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of this compound labeled metabolites by LC-MS/MS.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Appropriate LC column (e.g., C18 reversed-phase)

LC Parameters (Illustrative):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate alanine from other metabolites.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: 40°C

MS/MS Parameters (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) to specifically detect and quantify the transition from the precursor ion (the intact labeled or unlabeled alanine) to a specific product ion.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of labeled and unlabeled alanine.

    • Calculate the isotopic enrichment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

bacterial_peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L-Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L-Alanine->Alanine_Racemase DL-Alanine-d3_in This compound (Tracer) D-Alanine-d3 D-Alanine-d3 DL-Alanine-d3_in->D-Alanine-d3 D-Alanine D-Alanine Alanine_Racemase->D-Alanine D-Ala-D-Ala_Ligase D-Ala-D-Ala Ligase (Ddl) D-Alanine->D-Ala-D-Ala_Ligase D-Alanine-d3->D-Ala-D-Ala_Ligase D-Ala-D-Ala D-Alanyl-D-Alanine D-Ala-D-Ala_Ligase->D-Ala-D-Ala D-Ala-d3-D-Ala-d3 D-Alanyl-D-Alanine-d6 D-Ala-D-Ala_Ligase->D-Ala-d3-D-Ala-d3 MurF_Ligase MurF Ligase D-Ala-D-Ala->MurF_Ligase D-Ala-d3-D-Ala-d3->MurF_Ligase UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->MurF_Ligase UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MurF_Ligase->UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide-d6 UDP-MurNAc-pentapeptide-d6 MurF_Ligase->UDP-MurNAc-pentapeptide-d6 Lipid_II_synthesis Lipid II Synthesis & Translocation UDP-MurNAc-pentapeptide->Lipid_II_synthesis UDP-MurNAc-pentapeptide-d6->Lipid_II_synthesis Peptidoglycan_synthesis Peptidoglycan Polymerization Lipid_II_synthesis->Peptidoglycan_synthesis Peptidoglycan Peptidoglycan Peptidoglycan_synthesis->Peptidoglycan Peptidoglycan-d6 Labeled Peptidoglycan Peptidoglycan_synthesis->Peptidoglycan-d6 mammalian_gluconeogenesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion L-Alanine-d3_in L-Alanine-d3 (Tracer) Alanine_Aminotransferase_cyto Alanine Aminotransferase (ALT) L-Alanine-d3_in->Alanine_Aminotransferase_cyto Pyruvate-d3_cyto Pyruvate-d3 Alanine_Aminotransferase_cyto->Pyruvate-d3_cyto Pyruvate-d3_mito Pyruvate-d3 Pyruvate-d3_cyto->Pyruvate-d3_mito Transport Pyruvate_Carboxylase Pyruvate Carboxylase Oxaloacetate_mito Oxaloacetate Pyruvate_Carboxylase->Oxaloacetate_mito Oxaloacetate_cyto Oxaloacetate PEPCK_cyto PEPCK Oxaloacetate_cyto->PEPCK_cyto PEP Phosphoenolpyruvate PEPCK_cyto->PEP Gluconeogenesis_pathway ... PEP->Gluconeogenesis_pathway Glucose-d_cyto Glucose (labeled) Gluconeogenesis_pathway->Glucose-d_cyto Pyruvate-d3_mito->Pyruvate_Carboxylase PDH Pyruvate Dehydrogenase Pyruvate-d3_mito->PDH Acetyl-CoA-d Acetyl-CoA (labeled) PDH->Acetyl-CoA-d TCA_Cycle TCA Cycle Acetyl-CoA-d->TCA_Cycle Oxaloacetate_mito->Oxaloacetate_cyto Transport experimental_workflow Start Start: Cell Culture / In Vivo Model Tracer_Admin Tracer Administration: This compound Start->Tracer_Admin Incubation Incubation / Time Course Tracer_Admin->Incubation Quenching Metabolism Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS/MS Analysis->LCMS NMR NMR Analysis->NMR Data_Processing Data Processing and Isotopologue Analysis GCMS->Data_Processing LCMS->Data_Processing NMR->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis End End: Biological Interpretation Flux_Analysis->End

References

A Technical Guide to the Solubility and Storage of DL-Alanine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and optimal storage conditions for DL-Alanine-d3. The following sections detail quantitative solubility data, recommended storage protocols to maintain isotopic and chemical purity, and generalized experimental methodologies for solubility determination.

Storage and Stability

Proper storage of this compound is crucial to prevent degradation and isotopic exchange. The primary considerations are temperature, moisture, and light exposure.

Table 1: Recommended Storage Conditions for this compound

ConditionSolid FormIn Solution
Temperature -20°C or colder for long-term storage.[1][2] Room temperature is suitable for short-term storage.[3]Stock solutions: -80°C (up to 6 months) or -20°C (up to 1 month).[4] Working solutions: 2-8°C for short-term use.[1]
Atmosphere Store in a desiccator under an inert atmosphere (e.g., argon or dry nitrogen) to protect from moisture.[1][5]Purge solvents with an inert gas before preparing solutions.[6] Seal vials tightly.
Light Protect from light by using amber vials or storing in a dark location.[1][3][5]Use amber vials to protect solutions from light.[1]
Container Tightly sealed vials.Well-sealed, amber vials.[1]

Key Stability Considerations:

  • Deuterium-Hydrogen (H/D) Exchange: To prevent the loss of isotopic enrichment, avoid exposure to moisture and solutions with acidic or basic pH, which can catalyze H/D exchange.[1] For aqueous solutions, maintaining a near-neutral pH is recommended.[1]

  • Chemical Purity: While stable under recommended conditions, it is advisable to re-analyze the chemical purity of this compound after extended storage (e.g., three years) before use.[7]

  • Handling: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[1][8]

Solubility Profile

This compound, like its non-deuterated counterpart, is a polar compound. Its solubility is highest in aqueous solutions and significantly lower in non-polar organic solvents. While specific quantitative data for the deuterated form is limited, the solubility of DL-alanine provides a reliable reference.

Table 2: Solubility of Alanine in Various Solvents

SolventTypeSolubility (DL- or L-Alanine)Reference
WaterAqueousSoluble.[8] 16.4 g/100 mL at 25°C (D-Alanine).[9][8][9]
Phosphate-Buffered Saline (PBS), pH 7.2Aqueous Buffer5 mg/mL (L-Alanine-d3).[2][2]
Ethanol (B145695)Polar Protic OrganicSolubility decreases significantly with increasing ethanol concentration in water-ethanol mixtures.[10][11] L-alanine solubility is very low in pure ethanol.[12][10][11][12]
MethanolPolar Protic OrganicHigher solubility than in ethanol, but lower than in water.[12][12]
Dimethyl Sulfoxide (DMSO)Polar Aprotic OrganicThe dissolution of DL-alanine in water-DMSO mixtures is endothermic.[13] Vitamin D3, another organic molecule, is sparingly soluble in DMSO (~3 mg/mL).[6][14][6][13][14]
N,N-Dimethylformamide (DMF)Polar Aprotic OrganicThe dissolution of DL-alanine in water-DMF mixtures is endothermic.[13] Vitamin D3 is soluble in DMF (~25 mg/mL).[6][6][13]
AcetonitrilePolar Aprotic OrganicVery low solubility for L-alanine.[12][12]
AcetonePolar Aprotic OrganicVery low solubility for L-alanine.[12][12]

Note: The solubility of this compound is expected to be very similar to that of DL-alanine. The primary factor influencing solubility is the polarity of the molecule, which is not significantly altered by isotopic substitution.

Experimental Protocols

General Protocol for Solubility Determination (Gravimetric Method)

This protocol describes a standard gravimetric method for determining the solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid dissolution.[8]

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Solvent Evaporation: Place the aliquot in a pre-weighed container and evaporate the solvent under a stream of inert gas or in a vacuum oven at a suitable temperature.

  • Quantification: Weigh the container with the dried residue. The difference in weight corresponds to the mass of this compound that was dissolved in the aliquot.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL).

For solvents with very low solubility, more sensitive analytical techniques such as UPLC or spectrophotometry may be required.[10]

Visualized Workflows

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound to ensure its integrity.

cluster_storage Storage cluster_handling Handling storage Store at -20°C or colder in a desiccator under inert gas (Ar/N2) and protected from light. warm Allow vial to warm to room temperature before opening. start Start start->warm weigh Weigh desired amount in a controlled environment (e.g., glovebox). warm->weigh dissolve Dissolve in appropriate solvent. weigh->dissolve use Use in experiment. dissolve->use store_solution Store solution at -20°C or -80°C in a sealed amber vial. use->store_solution end End store_solution->end

Caption: Recommended workflow for handling and storing this compound.
Solubility Determination Workflow

This diagram outlines a generalized experimental workflow for determining the solubility of this compound.

cluster_protocol Solubility Determination Protocol start Start prepare Prepare supersaturated solution (excess solute in solvent). start->prepare equilibrate Equilibrate at constant temperature with agitation (e.g., 24h). prepare->equilibrate separate Separate solid and liquid phases (centrifugation). equilibrate->separate sample Withdraw a known volume of the supernatant. separate->sample quantify Quantify solute concentration (e.g., gravimetric, UPLC). sample->quantify calculate Calculate solubility. quantify->calculate end End calculate->end

Caption: Generalized workflow for experimental solubility determination.

References

A Technical Guide to Commercial DL-Alanine-d3: Sourcing, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, typical purity, synthesis, and analytical methodologies for DL-Alanine-d3. This deuterated analog of alanine (B10760859) is a critical tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Commercial Availability and Typical Purity

This compound is readily available from several reputable chemical suppliers. The isotopic and chemical purity of commercially available this compound are critical parameters for ensuring the accuracy and reliability of experimental results. The following table summarizes the offerings from prominent vendors.

SupplierProduct NameCAS NumberIsotopic Purity (atom % D)Chemical Purity
Sigma-Aldrich DL-Alanine-3,3,3-d353795-94-199%Not specified
Cambridge Isotope Laboratories, Inc. DL-ALANINE (3,3,3-D3, 98%)53795-94-198%98%[1][2]
Clearsynth DL-Alanine D353795-94-1Not specifiedHigh quality
CP Lab Safety DL-Alanine-3, 3, 3-d353795-94-1min 98%min 98%
Eurisotop DL-ALANINE (3,3,3-D3, 98%)53795-94-198%98%[1]

Note: Purity specifications are subject to batch-to-batch variability. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate information.

Synthesis and Purification Methodologies

The synthesis of this compound typically involves the introduction of deuterium (B1214612) at the methyl position of the alanine molecule. Several methods have been reported, with the most common approaches involving hydrogen-deuterium (H/D) exchange reactions.

Synthesis of DL-Alanine-d7 (Perdeuterated)

A common laboratory-scale synthesis for perdeuterated DL-alanine involves treating L-alanine with aluminum(III) sulfate (B86663) and pyridoxal (B1214274) hydrochloride in deuterium oxide (D₂O) at reflux. This method achieves high levels of deuteration at both the α and β positions.[3]

Experimental Protocol: Synthesis of Perdeuterated DL-Alanine-d7

  • Reactant Preparation: In a round-bottom flask, dissolve commercially available L-alanine, aluminum(III) sulfate, and a catalytic amount of pyridoxal hydrochloride in D₂O.

  • Reaction: Reflux the mixture for 24 hours. The H/D exchange occurs during this period.[3]

  • Work-up: After cooling, the reaction mixture is typically purified to remove the catalyst and any byproducts.

Synthesis_Workflow cluster_synthesis Synthesis L-Alanine L-Alanine Reaction Reflux, 24h L-Alanine->Reaction Reagents Al2(SO4)3, Pyridoxal HCl, D2O Reagents->Reaction Crude_DL_Alanine_d7 Crude_DL_Alanine_d7 Reaction->Crude_DL_Alanine_d7

Synthesis of Perdeuterated DL-Alanine.
Purification

Purification of the crude deuterated alanine is essential to remove starting materials, catalysts, and byproducts. Recrystallization is a widely used and effective method.

Experimental Protocol: Recrystallization of DL-Alanine

  • Dissolution: Dissolve the crude DL-Alanine in a minimal amount of hot water.

  • Precipitation: Add a larger volume of a water-miscible organic solvent, such as methanol (B129727) or ethanol, to the hot solution.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[4]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Purification_Workflow cluster_purification Purification Crude_Product Crude_Product Dissolution Dissolve in hot water Crude_Product->Dissolution Precipitation Add Methanol/Ethanol Dissolution->Precipitation Crystallization Cool and Chill Precipitation->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Purified_DL_Alanine_d3 Purified_DL_Alanine_d3 Isolation->Purified_DL_Alanine_d3

Recrystallization Workflow for DL-Alanine.

Quality Control and Purity Analysis

Ensuring the isotopic and chemical purity of this compound is paramount for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Isotopic Purity Determination

The isotopic enrichment of this compound is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Experimental Protocol: Isotopic Purity by NMR

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons confirms deuteration.

  • Analysis: The isotopic purity can be quantified by comparing the integral of the residual methyl proton signal to that of a known internal standard or the α-proton signal.

Chemical and Chiral Purity Determination

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing both the chemical and chiral purity of this compound.

Experimental Protocol: Chiral Purity by HPLC

  • System Preparation: Use a chiral HPLC column, such as an Astec® CHIROBIOTIC® T, with a mobile phase typically consisting of a mixture of water, methanol, and formic acid.[5]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The D- and L-enantiomers will be separated, allowing for the determination of the enantiomeric excess.[5] Detection is commonly performed using a UV detector at 210 nm.[5]

QC_Workflow cluster_qc Quality Control DL_Alanine_d3_Sample DL_Alanine_d3_Sample Isotopic_Purity Isotopic Purity (NMR/MS) DL_Alanine_d3_Sample->Isotopic_Purity Chemical_Purity Chemical Purity (HPLC) DL_Alanine_d3_Sample->Chemical_Purity Chiral_Purity Chiral Purity (Chiral HPLC) DL_Alanine_d3_Sample->Chiral_Purity CoA CoA Isotopic_Purity->CoA Chemical_Purity->CoA Chiral_Purity->CoA

Quality Control Workflow for this compound.

This technical guide provides a foundational understanding of the commercial landscape and analytical considerations for this compound. For specific applications, researchers should always consult the supplier's documentation and perform appropriate validation experiments.

References

Methodological & Application

Application Notes and Protocols for DL-Alanine-d3 in Protein NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. For larger proteins (>25 kDa), spectral complexity and rapid signal decay (short transverse relaxation times, T2) often limit the resolution and sensitivity of NMR experiments. Isotopic labeling with stable isotopes like deuterium (B1214612) (²H) is a cornerstone strategy to overcome these limitations. DL-Alanine-d3, a deuterated form of the amino acid alanine (B10760859), serves as an invaluable tool in this context.

Replacing protons with deuterons in the methyl group of alanine simplifies ¹H NMR spectra by removing signals and scalar couplings from these positions. More importantly, it significantly reduces ¹H-¹H dipolar relaxation pathways, leading to narrower linewidths and improved spectral quality, particularly in methyl-transverse relaxation optimized spectroscopy (methyl-TROSY) experiments.[1][2][3] This allows for the study of high-molecular-weight proteins and protein complexes, providing insights into their function and paving the way for structure-based drug design.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in protein NMR spectroscopy.

Principle of the Method

The core principle involves the biosynthetic incorporation of this compound into a target protein during its expression in a host system, typically E. coli. The bacteria are grown in a minimal medium containing deuterated water (D₂O) and a deuterated carbon source (e.g., D-glucose-d7) to achieve a high level of deuteration throughout the protein. To specifically introduce protonated methyl groups at alanine positions for observation, the medium is supplemented with this compound. In this isotopologue, the methyl group protons are replaced by deuterium. For methyl-TROSY applications, a common strategy is to use a precursor that results in a ¹³CH₃ labeled methyl group in an otherwise deuterated protein. However, the use of this compound is aimed at reducing the overall proton density to improve the relaxation properties of the remaining protons.

The resulting protein will have a significantly reduced number of protons, leading to:

  • Simplified ¹H NMR Spectra: Fewer signals and reduced scalar coupling complexity.

  • Improved Relaxation Properties: Longer T2 relaxation times for the remaining protons, resulting in sharper NMR signals.

  • Access to Larger Systems: Enables the study of high-molecular-weight proteins and complexes that are intractable by conventional NMR methods.

Applications

  • Structural Analysis of Large Proteins and Complexes: By improving spectral resolution, this compound labeling facilitates resonance assignment and the determination of three-dimensional structures.

  • Protein Dynamics Studies: Measurement of relaxation parameters (T1, T2) and the Nuclear Overhauser Effect (NOE) on selectively protonated sites in a deuterated background provides insights into protein dynamics on a wide range of timescales.[4]

  • Ligand Binding and Drug Screening: Monitoring changes in the NMR spectra of a deuterated protein upon the addition of a small molecule can be used to identify binding events and characterize the interaction site.

  • In-Cell NMR: Reducing the background signal from the cellular milieu and improving the relaxation properties of the target protein are critical for in-cell NMR studies, where protein concentrations are low and the environment is crowded.

Quantitative Data Summary

The following tables summarize typical quantitative data relevant to the use of deuterated alanine in protein NMR. Exact values are highly dependent on the local protein environment, temperature, and magnetic field strength.

Table 1: Typical NMR Chemical Shifts for Alanine Residues

AtomChemical Shift Range (ppm)Notes
¹Hα3.9 - 4.8Highly sensitive to secondary structure.
¹³Cα50 - 60
¹³Cβ (Methyl)17 - 25The chemical shift is sensitive to the local environment.[5]
¹³C' (Carbonyl)170 - 180

Table 2: Representative Relaxation Times for Deuteriomethyl-Labeled Alanine

ParameterValueConditions
T1 (minimum)2.1 ± 0.3 msL-[beta-²H₃]alanine in the zwitterionic lattice at 0 °C.[4]
Rotational Correlation Time (τc)780 psL-[beta-²H₃]alanine at 37 °C.[4]

Experimental Protocols

Protocol 1: Protein Expression and Labeling with this compound

This protocol describes the overexpression of a target protein in E. coli with a high degree of deuteration and specific incorporation of this compound.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.

  • M9 minimal medium prepared with D₂O.

  • D-glucose-d7 (or other deuterated carbon source).

  • ¹⁵NH₄Cl (for ¹⁵N labeling).

  • This compound.

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

  • Starter Culture: Inoculate 50 mL of LB medium with the appropriate antibiotic using a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Adaptation to D₂O: Pellet the overnight culture and resuspend in 50 mL of M9 medium prepared with 50% D₂O. Grow for 8 hours at 37°C. Repeat this step with 100% D₂O M9 medium.

  • Main Culture Growth: Inoculate 1 L of M9 medium (in D₂O) containing D-glucose-d7, ¹⁵NH₄Cl, and the appropriate antibiotic with the adapted starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Isotope Labeling: Add this compound to a final concentration of 100-200 mg/L. For selective protonation of other methyl groups (e.g., in a methyl-TROSY experiment), specific precursors for isoleucine, leucine, and valine would also be added at this stage.[1][6]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture for 12-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Protocol 2: NMR Sample Preparation

Materials:

  • Cell pellet containing the overexpressed deuterated protein.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I).

  • Purification resins (e.g., Ni-NTA for His-tagged proteins).

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 0.02% NaN₃ in 99.9% D₂O).

  • Centrifugal concentrators.

  • High-quality NMR tubes.

Methodology:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Protein Purification: Purify the protein from the supernatant using appropriate chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Buffer Exchange: Exchange the purified protein into the final NMR buffer using a desalting column or repeated concentration and dilution with a centrifugal concentrator.

  • Concentration: Concentrate the protein to the desired final concentration, typically 0.1-1.0 mM.

  • Final Sample Preparation: Transfer the protein solution to an NMR tube. For optimal shimming, ensure the sample volume is appropriate for the NMR probe.

Protocol 3: NMR Data Acquisition

This is a general guideline for acquiring a 2D ¹H-¹³C HSQC spectrum, a common experiment for methyl-labeled samples.

Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (≥600 MHz) equipped with a cryogenic probe is recommended for optimal sensitivity and resolution.

  • Experiment: A 2D ¹H-¹³C HSQC experiment with TROSY selection (if applicable).

  • Temperature: Set to a temperature where the protein is stable and gives optimal spectra (e.g., 298 K).

  • Acquisition Parameters (Example):

    • Spectral Width: Set to cover the expected chemical shift ranges for ¹H (e.g., -1 to 12 ppm) and ¹³C (e.g., 10 to 40 ppm for methyl groups).

    • Number of Scans: Dependent on the sample concentration, typically 16 to 64 scans per increment.

    • Acquisition Times: Optimize for the desired resolution in both the direct and indirect dimensions.

    • Relaxation Delay: Typically 1-2 seconds.

Data Analysis and Interpretation

  • Processing: The acquired NMR data should be processed using software such as NMRPipe, TopSpin, or CCPNmr. This involves Fourier transformation, phasing, and baseline correction.

  • Resonance Assignment: If not previously known, the assignment of methyl resonances can be achieved using a combination of mutagenesis and multi-dimensional NMR experiments.

  • Structural and Dynamic Analysis: The assigned chemical shifts provide information on the local environment of each alanine residue. Relaxation data (T1, T2, NOE) can be used to probe dynamics at these sites. NOE-based distance restraints are crucial for structure determination.

Visualizations

Experimental_Workflow Experimental Workflow for Protein Analysis using this compound cluster_preparation Sample Preparation cluster_analysis NMR Analysis start E. coli Culture with Target Plasmid adaptation Adaptation to D2O Growth Medium start->adaptation main_growth Growth in D2O M9 Medium with Deuterated Glucose adaptation->main_growth labeling Addition of this compound and Induction (IPTG) main_growth->labeling expression Protein Expression labeling->expression harvesting Cell Harvesting expression->harvesting purification Protein Purification harvesting->purification nmr_sample NMR Sample Preparation (Buffer Exchange & Concentration) purification->nmr_sample data_acquisition NMR Data Acquisition (e.g., 2D HSQC, TROSY) nmr_sample->data_acquisition processing Data Processing (FT, Phasing) data_acquisition->processing assignment Resonance Assignment processing->assignment analysis Structural / Dynamic Analysis assignment->analysis result Protein Structure, Dynamics, Interaction Data analysis->result

Caption: Workflow for protein analysis using this compound.

References

Application Notes and Protocols for DL-Alanine-d3 as a Tracer in Mass Spectrometry Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for elucidating metabolic pathways, quantifying fluxes, and understanding the dynamics of biological systems. DL-Alanine-d3 (deuterated at the methyl group) is a stable isotope-labeled tracer used to investigate various metabolic processes. Its incorporation into biomolecules allows for the precise tracking of alanine's metabolic fate, providing valuable insights for drug development, disease research, and fundamental biology.

These application notes provide a comprehensive overview of the use of this compound as a tracer in mass spectrometry experiments. Detailed protocols for its application in both bacterial and mammalian systems are presented, along with guidelines for data interpretation and visualization of relevant metabolic pathways.

Core Applications

The primary applications of this compound as a tracer include:

  • Bacterial Cell Wall Synthesis and Metabolism: D-alanine is an essential component of the peptidoglycan cell wall in most bacteria.[1] Tracing the incorporation of this compound allows for the study of peptidoglycan biosynthesis and turnover, which is a key target for many antibiotics.[1][2]

  • Mammalian Amino Acid Metabolism: L-alanine is a non-essential amino acid in mammals and plays a crucial role in the glucose-alanine cycle, linking amino acid and carbohydrate metabolism between the liver and other tissues.[3][4] this compound can be used to trace its conversion to pyruvate (B1213749) and subsequent entry into central carbon metabolism.[1][5]

  • Metabolic Flux Analysis (MFA): By quantifying the incorporation of the deuterium (B1214612) label into downstream metabolites, researchers can model and calculate the rates (fluxes) of various metabolic reactions.[6]

  • Pharmacokinetic and Drug Metabolism Studies: this compound can be incorporated into peptide-based drugs or used as an internal standard for quantitative analysis in pharmacokinetic studies.[7]

Data Presentation: Quantitative Analysis

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from mass spectrometry experiments using this compound. These tables are intended to serve as a template for presenting experimental results.

Table 1: Isotopic Enrichment of Alanine (B10760859) in Bacterial Peptidoglycan

Treatment GroupD-Alanine (M+0) Peak AreaD-Alanine (M+3) Peak Area% Enrichment of D-Alanine-d3
Control (Unlabeled)1,250,0005,0000.4%
This compound (1 mM)350,000980,00073.7%
This compound + Antibiotic X950,000250,00020.8%

M+0 represents the monoisotopic peak of unlabeled D-alanine. M+3 represents the peak corresponding to the incorporation of three deuterium atoms from this compound.

Table 2: Metabolic Flux Ratios in Mammalian Hepatocytes

Metabolic Flux RatioControl Cells (%)Drug-Treated Cells (%)
Alanine -> Pyruvate85.2 ± 3.165.7 ± 4.5
Pyruvate -> Lactate45.8 ± 2.560.1 ± 3.2
Pyruvate -> TCA Cycle39.4 ± 2.85.6 ± 1.9

Data represents the percentage of labeled alanine that is converted to the respective downstream metabolites, as determined by mass isotopomer distribution analysis.

Experimental Protocols

Protocol 1: this compound Labeling of Bacterial Cultures

This protocol describes the general procedure for labeling bacterial cells with this compound to study cell wall biosynthesis.

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium

  • This compound stock solution (e.g., 100 mM in sterile water)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scraper

Procedure:

  • Culture Preparation: Grow the bacterial strain in the appropriate liquid medium to the mid-exponential phase of growth.

  • Tracer Addition: Supplement the culture medium with this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for the specific bacterial strain and experimental conditions.

  • Incubation: Continue to incubate the culture for a period equivalent to one to two doubling times to allow for sufficient incorporation of the label into the peptidoglycan.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated tracer.

  • Metabolite Extraction: Resuspend the cell pellet in a small volume of ice-cold 80% methanol and incubate at -80°C for at least 15 minutes to quench metabolism and extract metabolites.

  • Sample Preparation for MS: Centrifuge the cell lysate at high speed to pellet cell debris. The supernatant containing the extracted metabolites can be dried down and reconstituted in a suitable solvent for LC-MS analysis. For peptidoglycan analysis, the cell pellet can be subjected to further purification and hydrolysis steps.[8]

Protocol 2: this compound Labeling in Mammalian Cell Culture

This protocol provides a general workflow for tracing alanine metabolism in adherent mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Alanine-free culture medium

  • This compound stock solution (e.g., 100 mM in sterile water)

  • PBS, ice-cold

  • 80% Methanol, ice-cold

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the growth medium and wash the cells once with pre-warmed PBS.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing alanine-free medium with this compound to a final concentration that mimics the physiological concentration of alanine in the standard medium. Also, add dFBS to the appropriate concentration.

  • Labeling: Add the pre-warmed labeling medium to the cells and incubate for the desired period (e.g., 4, 8, or 24 hours) under standard cell culture conditions.

  • Metabolite Quenching and Extraction:

    • Quickly wash the cells with ice-cold PBS.

    • Add ice-cold 80% methanol to each well and incubate at -80°C for 15 minutes.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation for MS: Centrifuge the lysate at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet precipitated proteins and cell debris. The supernatant containing the polar metabolites is collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound Labeled Metabolites

This protocol provides a general framework for the analysis of this compound and its downstream metabolites by liquid chromatography-tandem mass spectrometry.

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Hydrophilic interaction liquid chromatography (HILIC) column or a suitable reversed-phase column with an appropriate ion-pairing agent.

  • Mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid)

  • Unlabeled alanine standard

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC method.

  • Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution method to separate the metabolites of interest.

  • Mass Spectrometry Detection: Operate the mass spectrometer in a positive ion mode using electrospray ionization (ESI). Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the different isotopologues of alanine and its downstream metabolites. The mass shift of +3 Da will indicate the incorporation of the deuterium label from this compound.

  • Data Analysis: Integrate the peak areas for each isotopologue. Correct for the natural abundance of isotopes to determine the fractional enrichment of each labeled species. For metabolic flux analysis, specialized software can be used to fit the labeling data to a metabolic model.

Visualization of Metabolic Pathways and Workflows

Bacterial Peptidoglycan Biosynthesis

The following diagram illustrates the incorporation of D-alanine into the bacterial cell wall, a key pathway traced by this compound.

bacterial_peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L-Alanine L-Alanine Alanine_Racemase Alanine Racemase L-Alanine->Alanine_Racemase This compound This compound This compound->Alanine_Racemase D-Alanine-d3 D-Alanine-d3 Alanine_Racemase->D-Alanine-d3 D-Ala-D-Ala_Ligase D-Ala-D-Ala Ligase D-Alanine-d3->D-Ala-D-Ala_Ligase D-Ala-d3-D-Ala-d3 D-Ala-d3-D-Ala-d3 D-Ala-D-Ala_Ligase->D-Ala-d3-D-Ala-d3 MurF_Ligase MurF Ligase D-Ala-d3-D-Ala-d3->MurF_Ligase UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->MurF_Ligase UDP-MurNAc-pentapeptide-d6 UDP-MurNAc-pentapeptide-d6 MurF_Ligase->UDP-MurNAc-pentapeptide-d6 Lipid_Carrier Lipid_Carrier UDP-MurNAc-pentapeptide-d6->Lipid_Carrier MraY Lipid_II-d6 Lipid_II-d6 Lipid_Carrier->Lipid_II-d6 MurG Growing_Peptidoglycan Growing_Peptidoglycan Lipid_II-d6->Growing_Peptidoglycan Flippase Transglycosylase Transglycosylase Growing_Peptidoglycan->Transglycosylase Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linked_Peptidoglycan-d6 Cross-linked_Peptidoglycan-d6 Transpeptidase->Cross-linked_Peptidoglycan-d6

Bacterial peptidoglycan synthesis pathway.

Mammalian Alanine Metabolism

This diagram shows the central role of alanine in mammalian metabolism and how this compound can be used to trace its conversion to pyruvate and entry into the TCA cycle or gluconeogenesis.

mammalian_alanine_metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound L-Alanine-d3 L-Alanine-d3 This compound->L-Alanine-d3 ALT Alanine Transaminase (ALT) L-Alanine-d3->ALT Pyruvate-d3 Pyruvate-d3 ALT->Pyruvate-d3 Lactate-d3 Lactate-d3 Pyruvate-d3->Lactate-d3 LDH Gluconeogenesis Gluconeogenesis Pyruvate-d3->Gluconeogenesis Pyruvate-d3_mito Pyruvate-d3 Pyruvate-d3->Pyruvate-d3_mito MPC Glucose Glucose Gluconeogenesis->Glucose PDH Pyruvate Dehydrogenase (PDH) Pyruvate-d3_mito->PDH Acetyl-CoA-d2 Acetyl-CoA-d2 PDH->Acetyl-CoA-d2 TCA_Cycle TCA Cycle Acetyl-CoA-d2->TCA_Cycle

Mammalian alanine metabolism overview.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a stable isotope tracing experiment using this compound.

experimental_workflow Start Start Cell_Culture Cell Culture (Bacterial or Mammalian) Start->Cell_Culture Tracer_Addition Add this compound Cell_Culture->Tracer_Addition Incubation Incubation Tracer_Addition->Incubation Metabolite_Quenching Quench Metabolism Incubation->Metabolite_Quenching Metabolite_Extraction Metabolite Extraction Metabolite_Quenching->Metabolite_Extraction Sample_Prep Sample Preparation for MS Metabolite_Extraction->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis & Interpretation LCMS_Analysis->Data_Analysis End End Data_Analysis->End

General experimental workflow.

References

Application Note: Quantitative Analysis of DL-Alanine-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Alanine is a racemic amino acid consisting of both D-Alanine and L-Alanine isomers.[1] Stable isotope-labeled versions, such as DL-Alanine-d3, are critical tools in metabolic research, pharmacokinetic studies, and as internal standards for the quantification of their unlabeled counterparts.[2][3] L-Alanine is a non-essential amino acid involved in the glucose-alanine cycle, while D-Alanine is a key component of the bacterial cell wall, making its metabolic pathways a target for antimicrobial drugs.[2][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of D-Alanine-d3 and L-Alanine-d3 in human plasma. Such analysis is crucial for studies involving the oral intake and subsequent kinetic analysis of deuterated alanine (B10760859) tracers.[5]

Principle

This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation of the D- and L-isomers using a chiral stationary phase column.[6] Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. A different stable isotope-labeled alanine, such as L-Alanine-13C3,15N, is used as an internal standard (IS) to correct for matrix effects and variations during sample processing and analysis.[4]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥99% purity), L-Alanine-13C3,15N (Internal Standard, IS)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water

  • Biological Matrix: Blank human plasma (K2-EDTA)

  • Supplies: 1.5 mL microcentrifuge tubes, autosampler vials, pipettes, and tips

Standard and Sample Preparation

2.1. Stock Solutions

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • IS Stock (1 mg/mL): Accurately weigh and dissolve L-Alanine-13C3,15N in ultrapure water.

2.2. Working Solutions

  • Calibration Standards (0.1 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the Analyte Stock solution with ultrapure water.

  • IS Working Solution (5 µg/mL): Dilute the IS Stock solution with 50:50 (v/v) acetonitrile:water.

2.3. Sample Preparation Protocol

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma for standards, study plasma for unknowns) into the labeled tubes.

  • Spike 5 µL of calibration standard or QC working solution into the corresponding tubes. For unknown samples, add 5 µL of ultrapure water.

  • Add 200 µL of the IS Working Solution in ice-cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.[4]

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer 150 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.[7]

G cluster_workflow Sample Preparation Workflow s0 1. Aliquot Plasma (50 µL) s1 2. Spike IS & Standards s0->s1 s2 3. Add Precipitation Solvent (200 µL Acetonitrile + IS) s1->s2 s3 4. Vortex (30 seconds) s2->s3 s4 5. Centrifuge (14,000 x g, 10 min, 4°C) s3->s4 s5 6. Transfer Supernatant s4->s5 s6 7. LC-MS/MS Analysis s5->s6

Caption: Workflow for plasma sample preparation.
Instrumentation: LC-MS/MS Method

An LC-MS/MS system, such as a Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro tandem quadrupole mass spectrometer, can be used.

3.1. Liquid Chromatography Conditions The separation of D- and L-isomers is critical and requires a chiral column.[6]

ParameterValue
Column Daicel ChiralPax ZWIX(+) 3.0 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 15 minutes

LC Gradient Table

Time (min)% Mobile Phase B
0.095
1.095
8.050
8.15
11.05
11.195
15.095

3.2. Mass Spectrometry Conditions The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with MRM for data acquisition.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
D/L-Alanine-d3 93.147.10.052015
L-Alanine-13C3,15N (IS) 94.148.10.052015

Results and Data Presentation

The described method demonstrates excellent performance for the quantification of D-Alanine-d3 and L-Alanine-d3 in human plasma. The chiral column successfully separates the D- and L- enantiomers, allowing for individual quantification.

G cluster_logic Analytical Relationship Matrix Biological Matrix (Plasma) Analyte This compound (Analyte) Matrix->Analyte IS L-Alanine-¹³C₃,¹⁵N (Internal Standard) Matrix->IS LC Chiral LC (Separation) Analyte->LC IS->LC MS MS/MS (Detection) LC->MS Result Quantitative Result ([D-Ala-d3] & [L-Ala-d3]) MS->Result

Caption: Logical diagram of the analytical approach.
Method Performance

The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized below.

Table 1: Method Validation Summary

ParameterD-Alanine-d3L-Alanine-d3
Linear Range (µg/mL) 0.1 - 500.1 - 50
Correlation Coefficient (r²) >0.995>0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.1 µg/mL
Intra-day Precision (%CV) ≤ 8.5%≤ 9.2%
Inter-day Precision (%CV) ≤ 11.4%≤ 12.1%
Accuracy (% Recovery) 92.5% - 108.3%91.7% - 109.5%

Data are representative and should be confirmed during in-house validation.

Conclusion

This application note provides a detailed, robust, and sensitive LC-MS/MS protocol for the quantitative analysis of D-Alanine-d3 and L-Alanine-d3 in human plasma. The method utilizes a simple protein precipitation extraction and chiral chromatography for effective isomer separation. This protocol is well-suited for pharmacokinetic and metabolic studies where this compound is used as a tracer, providing researchers with a reliable tool for their investigations.

References

Applications of DL-Alanine-d3 in drug metabolism and pharmacokinetic studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled compounds is a cornerstone for generating robust and reliable data. DL-Alanine-d3, a deuterated form of the amino acid alanine (B10760859), serves as a valuable tool in these studies. Its primary applications are twofold: as a metabolic tracer to elucidate the fate of alanine-containing molecules or moieties, and more commonly, as an internal standard in bioanalytical methods for the precise quantification of drug candidates and their metabolites in complex biological matrices.[1][2] The near-identical physicochemical properties of this compound to its unlabeled counterpart ensure that it behaves similarly during sample preparation and analysis, thus effectively compensating for variability and matrix effects.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in DMPK studies.

Application 1: this compound as an Internal Standard for LC-MS/MS Bioanalysis

The most prevalent use of this compound in drug development is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6] Its chemical similarity to analytes containing an alanine structure or to drugs with similar physicochemical properties allows for accurate quantification by correcting for variations in sample extraction, injection volume, and ionization efficiency.[7][8]

Data Presentation: Bioanalytical Method Validation Summary

The following tables present example data from a hypothetical validation of a bioanalytical method for a fictional drug, "DrugX," using this compound as the internal standard. These tables illustrate the expected performance of a robust LC-MS/MS assay.

Table 1: Calibration Curve for DrugX in Human Plasma

Nominal Concentration (ng/mL)Calculated Mean Concentration (ng/mL)Accuracy (%)
1.01.0100.0
2.52.496.0
5.05.2104.0
10.09.898.0
25.025.5102.0
50.049.599.0
100.0101.0101.0

Table 2: Intra- and Inter-Assay Precision and Accuracy for DrugX in Human Plasma

Quality Control SampleNominal Concentration (ng/mL)Intra-Assay Precision (%CV, n=5)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV, n=15)Inter-Assay Accuracy (%)
LLOQ1.06.5102.38.2101.5
Low QC3.05.198.76.899.2
Medium QC30.04.2101.55.5100.8
High QC80.03.899.44.999.8

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Experimental Protocol: In Vivo Pharmacokinetic Study of DrugX

This protocol outlines the steps for conducting a single-dose oral pharmacokinetic study of DrugX in rats, utilizing this compound as an internal standard for sample analysis.

Materials:

  • DrugX

  • This compound

  • Vehicle for drug administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Sprague-Dawley rats (male, 200-250 g)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Protocol:

  • Animal Dosing:

    • Acclimate rats for at least 3 days prior to the study.

    • Fast animals overnight (with free access to water) before dosing.

    • Administer a single oral dose of DrugX (e.g., 10 mg/kg) to a group of rats (n=3-5 per time point).

  • Blood Sample Collection:

    • Collect blood samples (approximately 200 µL) via the tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Place blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis (Protein Precipitation):

    • To 50 µL of each plasma sample, add 150 µL of acetonitrile (B52724) containing this compound (the internal standard) at a fixed concentration (e.g., 100 ng/mL).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A suitable UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of DrugX and the internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI), positive or negative mode, optimized for DrugX.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both DrugX and this compound.

  • Data Analysis:

    • Quantify the concentration of DrugX in each sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in blank plasma.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualization of Experimental Workflow

G cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis Dosing Oral Administration of DrugX to Rats Sampling Blood Sample Collection at Multiple Time Points Dosing->Sampling Plasma Plasma Separation by Centrifugation Sampling->Plasma Preparation Protein Precipitation with Acetonitrile containing this compound (IS) Plasma->Preparation Plasma Samples LCMS LC-MS/MS Analysis (Quantification of DrugX and IS) Preparation->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK

Caption: Workflow for an in vivo pharmacokinetic study.

Application 2: this compound as a Metabolic Tracer

This compound can be used to trace the metabolic fate of molecules containing an alanine moiety. By introducing the deuterated alanine, researchers can track its incorporation into various metabolic pathways and identify its downstream metabolites using mass spectrometry.[9]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes an in vitro experiment to assess the metabolic stability of a hypothetical drug, "DrugY-Alanine," which contains an alanine group, using human liver microsomes. This compound is not used as an internal standard here but rather serves as a conceptual basis for tracing metabolic pathways.

Materials:

  • DrugY-Alanine

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (quenching solution)

  • Incubator (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Pre-warm the master mix and the HLM suspension to 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add DrugY-Alanine to the pre-warmed master mix to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the HLM suspension (final protein concentration, e.g., 0.5 mg/mL).

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint).

Visualization of Alanine Metabolism

G Alanine This compound (Tracer) Pyruvate Pyruvate-d3 Alanine->Pyruvate Transamination Pyruvate->Alanine Transamination Glucose Glucose (via Gluconeogenesis) Pyruvate->Glucose TCA TCA Cycle Pyruvate->TCA Glutamate Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG Transamination alphaKG->Glutamate Transamination

Caption: Simplified metabolic fate of alanine.

This compound is a versatile and valuable tool in drug metabolism and pharmacokinetic studies. Its primary application as an internal standard in LC-MS/MS bioanalysis ensures the generation of accurate and precise quantitative data, which is critical for regulatory submissions and informed decision-making in drug development.[4] Furthermore, its potential use as a metabolic tracer provides a means to investigate the metabolic pathways of alanine-containing compounds. The protocols and data presented herein provide a framework for the effective implementation of this compound in DMPK research.

References

Application Notes and Protocols for Metabolic Labeling with DL-Alanine-d3 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable, non-radioactive isotopes is a powerful technique for investigating cellular metabolism, protein dynamics, and metabolic flux. DL-Alanine-d3, a deuterated form of the non-essential amino acid alanine (B10760859), serves as a valuable tracer that can be incorporated into various metabolic pathways. Once introduced into cell culture media, this compound is taken up by cells and participates in transamination reactions, converting it to deuterated pyruvate (B1213749). This labeled pyruvate can then enter central carbon metabolism, including the tricarboxylic acid (TCA) cycle, and its deuterium (B1214612) label can be incorporated into newly synthesized amino acids and, subsequently, proteins. This allows for the precise tracking and quantification of metabolic processes and protein turnover using mass spectrometry (MS).

These application notes provide detailed protocols for the incorporation of this compound into mammalian cell culture media for the primary purposes of quantifying protein turnover and tracing metabolic pathways.

Key Applications

  • Protein Synthesis and Degradation Rate Analysis: By monitoring the incorporation of this compound into the proteome over time, researchers can calculate the synthesis and degradation rates of individual proteins, providing insights into protein homeostasis under various conditions.

  • Metabolic Flux Analysis (MFA): Tracing the deuterated label through various metabolic pathways allows for the quantification of the relative or absolute flux through key reactions in central carbon metabolism.

  • Drug Discovery and Development: Assessing the impact of therapeutic compounds on protein turnover and metabolic pathways can elucidate mechanisms of action and identify potential off-target effects.

Signaling Pathways and Metabolic Fate of this compound

The metabolic journey of this compound begins with its transport into the cell, followed by its conversion to pyruvate-d3. This process is primarily catalyzed by alanine transaminase (ALT). The resulting pyruvate-d3 is a key metabolic intermediate that can follow several paths, influencing the labeling patterns of downstream metabolites and proteins.

Metabolic Fate of this compound DL_Alanine_d3 This compound (extracellular) Cell_Membrane Cell Membrane Transporter DL_Alanine_d3->Cell_Membrane Uptake Alanine_d3_intra Alanine-d3 (intracellular) Cell_Membrane->Alanine_d3_intra Pyruvate_d3 Pyruvate-d3 Alanine_d3_intra->Pyruvate_d3 ALT Protein_Synthesis Protein Synthesis Alanine_d3_intra->Protein_Synthesis Lactate_d3 Lactate-d3 Pyruvate_d3->Lactate_d3 LDH Acetyl_CoA_d Acetyl-CoA (deuterated) Pyruvate_d3->Acetyl_CoA_d PDH Gluconeogenesis Gluconeogenesis Pyruvate_d3->Gluconeogenesis TCA_Cycle TCA Cycle Acetyl_CoA_d->TCA_Cycle aKG α-Ketoglutarate TCA_Cycle->aKG Labeled_Proteins Labeled Proteins Protein_Synthesis->Labeled_Proteins Glutamate_d Glutamate (deuterated) aKG->Glutamate_d Transamination Glutamate_d->Protein_Synthesis General Experimental Workflow for Metabolic Labeling Start Start Cell_Culture Cell Culture Start->Cell_Culture Labeling Metabolic Labeling with This compound Cell_Culture->Labeling Harvesting Cell Harvesting & Quenching Labeling->Harvesting Extraction Metabolite/Protein Extraction Harvesting->Extraction Sample_Prep Sample Preparation for LC-MS Extraction->Sample_Prep LC_MS LC-MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis (Flux/Turnover Calculation) LC_MS->Data_Analysis End End Data_Analysis->End

Application of DL-Alanine-d3 in Elucidating Enzyme Kinetics and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanine-d3, a stable isotope-labeled form of the amino acid alanine (B10760859), serves as a powerful tool in the detailed investigation of enzyme kinetics and the elucidation of complex reaction mechanisms. The substitution of hydrogen atoms with deuterium (B1214612) at the methyl group (C3) introduces a kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. This subtle change allows researchers to probe the rate-determining steps of enzymatic reactions, providing invaluable insights into transition state structures and the catalytic strategies employed by enzymes. This document provides detailed application notes and experimental protocols for the utilization of this compound in enzymology, with a focus on its practical application in academic research and pharmaceutical development.

Application Notes

Elucidation of Enzyme Reaction Mechanisms

The primary application of this compound lies in the determination of kinetic isotope effects (KIEs) to unravel enzymatic reaction mechanisms. By comparing the reaction rates of an enzyme with the natural (protiated) DL-Alanine and the deuterated this compound, researchers can infer whether the C-H bond cleavage at the C3 position is a rate-limiting step in the catalytic cycle. A significant KIE (typically kH/kD > 1) suggests that this bond-breaking event is kinetically significant. This information is crucial for understanding the sequence of events at the active site and for validating proposed catalytic mechanisms. For instance, in the study of D-amino acid oxidase, the use of deuterated alanine has been instrumental in supporting a hydride transfer mechanism.[1]

Probing Transition State Structures

The magnitude of the KIE can provide detailed information about the structure of the transition state of an enzymatic reaction. A large primary KIE is indicative of a transition state where the C-H bond is significantly broken. This data, when combined with computational modeling, allows for the precise characterization of the geometry and charge distribution of the transition state complex. Understanding the transition state is a cornerstone of rational enzyme inhibitor design, a critical aspect of drug development.

Drug Discovery and Development

In the pharmaceutical industry, understanding the mechanism of action of drug targets is paramount. This compound can be employed to study the kinetics of enzymes that are targets for antimicrobial or other therapeutic agents. For example, Alanine Racemase, an essential enzyme in bacterial cell wall synthesis and a validated drug target, has been extensively studied using deuterated alanine to understand its catalytic mechanism, paving the way for the design of more effective inhibitors.[2][3][4] Furthermore, the intentional incorporation of deuterium into drug candidates, a strategy known as "deuterium-enabled therapeutics," can favorably alter their metabolic profiles by slowing down cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and potentially reducing side effects.

NMR-Based Mechanistic Studies

This compound can also be utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to probe enzyme-substrate interactions and dynamics. While 13C-labeled alanine is more common for direct observation, deuterium labeling can be used to simplify complex proton NMR spectra or to study the dynamics at the labeled position through relaxation measurements. These studies provide a more detailed picture of the structural changes that occur during catalysis.

Quantitative Data Presentation

The following tables summarize key kinetic parameters obtained from studies utilizing deuterated alanine with specific enzymes.

Table 1: Kinetic Isotope Effects for D-Amino Acid Oxidase with Deuterated D-Alanine

ParameterValueConditionsReference
Primary Substrate Isotope Effect (kH/kD) on reduction rate9.1 ± 1.5Low pH[5]
Primary Substrate Isotope Effect (kH/kD) on reduction rate2.3 ± 0.3High pH[5]
Solvent Isotope Effect with [2-D]d-alanine2.9 ± 0.8pH 6.0[5]

Table 2: Intrinsic Kinetic Isotope Effects for Alanine Racemase with Deuterated Alanine

ParameterValueDirectionReference
Intrinsic Primary KIE (kH/kD) for Cα-H abstraction1.66 ± 0.09L -> D[6][7]
Intrinsic Primary KIE (kH/kD) for Cα-H abstraction1.57 ± 0.05D -> L[6][7]
Secondary KIE (forward) for external aldimine formation1.13 ± 0.05L -> D[6][7]
Secondary KIE (reverse) for external aldimine formation0.90 ± 0.03L -> D[6][7]

Experimental Protocols

Protocol 1: Determination of Kinetic Isotope Effect for D-Amino Acid Oxidase

Objective: To determine the primary kinetic isotope effect on the reductive half-reaction of D-amino acid oxidase (DAAO) using DL-Alanine and this compound.

Materials:

  • Purified D-amino acid oxidase

  • DL-Alanine

  • This compound

  • Potassium phosphate (B84403) buffer (50 mM, pH 8.3)

  • Spectrophotometer capable of rapid kinetics (stopped-flow)

Procedure:

  • Enzyme Preparation: Prepare a stock solution of DAAO in 50 mM potassium phosphate buffer, pH 8.3. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

  • Substrate Preparation: Prepare stock solutions of both DL-Alanine and this compound in the same phosphate buffer. A series of concentrations should be prepared to determine the kinetic parameters (Km and kcat).

  • Kinetic Assay (Stopped-Flow): The reductive half-reaction is monitored by the decrease in absorbance of the enzyme-bound FAD at 450 nm.

    • Load the enzyme solution into one syringe of the stopped-flow apparatus.

    • Load the substrate solution (either DL-Alanine or this compound) into the other syringe.

    • Rapidly mix the contents of the two syringes and monitor the change in absorbance at 450 nm over time.

    • Repeat the measurement for each substrate concentration for both the protiated and deuterated alanine.

  • Data Analysis:

    • For each substrate concentration, determine the initial rate of FAD reduction from the absorbance change over time.

    • Plot the initial rates against the substrate concentrations for both DL-Alanine and this compound.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.

    • The kinetic isotope effect (KIE) on the catalytic rate (kcat) is calculated as the ratio of Vmax (protiated) / Vmax (deuterated). The KIE on Vmax/Km is calculated as [Vmax/Km (protiated)] / [Vmax/Km (deuterated)].

Protocol 2: Competitive Assay for Alanine Racemase Kinetic Isotope Effect

Objective: To determine the kinetic isotope effect for alanine racemase through a competitive assay using a mixture of protiated and deuterated substrates.

Materials:

  • Purified Alanine Racemase

  • L-Alanine

  • L-Alanine-d3

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Pyridoxal 5'-phosphate (PLP) (50 µM)

  • LC-MS system for separation and quantification of labeled and unlabeled alanine

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 50 µM PLP, and a known concentration of purified alanine racemase.

  • Substrate Mixture: Prepare a stock solution containing an equimolar mixture of L-Alanine and L-Alanine-d3.

  • Enzyme Reaction:

    • Initiate the reaction by adding the substrate mixture to the reaction mixture.

    • Incubate the reaction at a constant temperature (e.g., 37°C).

    • Take aliquots of the reaction at different time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Quench the reaction in each aliquot by adding an equal volume of a quenching solution (e.g., 1 M HCl).

  • Sample Analysis (LC-MS):

    • Analyze the quenched samples using a suitable LC-MS method to separate and quantify the amounts of remaining L-Alanine and L-Alanine-d3, as well as the produced D-Alanine and D-Alanine-d3.

  • Data Analysis:

    • Determine the ratio of the deuterated to protiated substrate and product at each time point.

    • The kinetic isotope effect can be calculated from the change in the isotopic ratio of the substrate or product over the course of the reaction using appropriate equations for competitive KIE analysis.

Visualizations

D-Amino Acid Oxidase Catalytic Cycle

DAAO_Cycle E_FAD E-FAD_ox E_FAD_Substrate E-FAD_ox-Substrate E_FAD->E_FAD_Substrate D-Alanine E_FADH2_Product E-FADH2_red-Product E_FAD_Substrate->E_FADH2_Product Hydride Transfer E_FADH2 E-FADH2_red E_FADH2_Product->E_FADH2 Imino Acid Release E_FADH2->E_FAD O2 -> H2O2

Caption: Catalytic cycle of D-Amino Acid Oxidase.

Alanine Racemase Reaction Mechanism

Alanine_Racemase_Mechanism cluster_L_to_D L-Alanine to D-Alanine L_Ala L-Alanine External_Aldimine_L External Aldimine (L-Ala) L_Ala->External_Aldimine_L Transimination Quinonoid Quinonoid Intermediate External_Aldimine_L->Quinonoid α-proton abstraction External_Aldimine_D External Aldimine (D-Ala) Quinonoid->External_Aldimine_D α-protonation D_Ala D-Alanine External_Aldimine_D->D_Ala Transimination

Caption: Reaction mechanism of Alanine Racemase.

Experimental Workflow for KIE Determination

KIE_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Purify Enzyme Assay_H Run Assay with Protiated Substrate Enzyme_Prep->Assay_H Assay_D Run Assay with Deuterated Substrate Enzyme_Prep->Assay_D Substrate_Prep Prepare Protiated & Deuterated Substrates Substrate_Prep->Assay_H Substrate_Prep->Assay_D Rate_Calc Calculate Initial Rates Assay_H->Rate_Calc Assay_D->Rate_Calc MM_Fit Fit to Michaelis-Menten Rate_Calc->MM_Fit KIE_Calc Calculate KIE (kH/kD) MM_Fit->KIE_Calc

Caption: General workflow for determining the Kinetic Isotope Effect.

References

Unlocking Cellular Secrets: DL-Alanine-d3 in Proteomics and Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of DL-Alanine-d3, a stable isotope-labeled form of the amino acid alanine (B10760859), in advanced proteomics and metabolomics research. Its unique properties make it an invaluable tool for precise quantification of proteins and metabolites, offering deeper insights into cellular physiology, disease mechanisms, and drug action.

Application in Metabolomics: A Precise Internal Standard

In metabolomics, accurate quantification of small molecules is critical. This compound serves as an ideal internal standard for mass spectrometry-based analysis of alanine.[1][2] By introducing a known concentration of this compound into a biological sample, variations arising from sample preparation and instrument response can be normalized, leading to highly accurate and reproducible measurements of endogenous alanine levels.[1] This is crucial for studies investigating metabolic disorders, drug toxicity, and biomarker discovery.

The fundamental principle lies in the near-identical chemical and physical properties of this compound and its natural counterpart, alanine.[1] This ensures they behave similarly during extraction, derivatization, and chromatographic separation. However, due to the mass difference imparted by the three deuterium (B1214612) atoms, they are easily distinguishable by a mass spectrometer.

Quantitative Data from Metabolomics Studies

The use of deuterated internal standards significantly improves the accuracy and precision of metabolite quantification. The following table illustrates the typical performance of an LC-MS/MS method for amino acid analysis with and without an internal standard.

ParameterWithout Internal StandardWith Deuterated Internal Standard (e.g., this compound)
Accuracy (% Recovery) 70-130%95-105%
Precision (% RSD) < 20%< 10%
Linearity (R²) > 0.99> 0.995
Note: This table represents typical data synthesized from analytical validation principles for LC-MS/MS-based metabolomics.
Experimental Protocol: Quantification of Alanine in Plasma using this compound

This protocol outlines a standard procedure for the quantification of alanine in human plasma using this compound as an internal standard.

1. Materials:

  • Human plasma (collected with anticoagulant)

  • This compound

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation:

  • Prepare Internal Standard Stock Solution: Accurately weigh and dissolve this compound in water to create a stock solution of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL.

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing 10 µL of the 10 µg/mL this compound working solution.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity.

3. LC-MS/MS Analysis:

  • LC System: A standard reverse-phase or HILIC column suitable for amino acid analysis.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to separate alanine from other plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Alanine (Light): Precursor ion (m/z) 90.05 -> Product ion (m/z) 44.05

    • This compound (Heavy): Precursor ion (m/z) 93.07 -> Product ion (m/z) 46.06 (Note: Exact m/z values may vary slightly based on instrument calibration and adduction state.)

4. Data Analysis:

  • Integrate the peak areas for both the light (endogenous) alanine and the heavy (internal standard) this compound.

  • Calculate the peak area ratio (Light Alanine / Heavy Alanine).

  • Generate a calibration curve using known concentrations of alanine spiked into a surrogate matrix (e.g., stripped plasma) with a constant concentration of this compound.

  • Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios against the calibration curve.

Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation IS This compound Internal Standard IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data Concentration Alanine Concentration Data->Concentration

Metabolomics workflow for alanine quantification.

Application in Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This compound can be utilized in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.[3] In a SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing natural alanine, while the other is grown in "heavy" medium containing this compound.

Over several cell divisions, the heavy isotope becomes incorporated into all newly synthesized proteins.[4] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). After treatment, the cell lysates are combined, and the proteins are digested into peptides for analysis by mass spectrometry. The relative abundance of a protein between the two conditions can be determined by comparing the signal intensities of the "light" and "heavy" isotopic forms of its corresponding peptides.

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC due to the specificity of trypsin, deuterated alanine can be employed in specialized SILAC experiments, particularly when studying proteins with a high alanine content or when using alternative proteases.

Quantitative Data from SILAC Proteomics

The SILAC method allows for highly accurate relative quantification of thousands of proteins simultaneously. The table below shows representative data from a hypothetical SILAC experiment.

ProteinSILAC Ratio (Heavy/Light)Fold ChangeBiological Interpretation
Protein A 2.12.1-fold increaseUpregulated in response to treatment
Protein B 0.452.2-fold decreaseDownregulated in response to treatment
Protein C 1.05No significant changeUnaffected by treatment
Note: This table illustrates the type of quantitative data generated from a SILAC experiment.
Experimental Protocol: SILAC using this compound

This protocol provides a general framework for a SILAC experiment using this compound.

1. Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in alanine

  • DL-Alanine (light)

  • This compound (heavy)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard cell culture reagents and equipment

  • Lysis buffer

  • Trypsin (or other suitable protease)

  • LC-MS/MS system

2. Cell Culture and Labeling:

  • Prepare SILAC Media: Reconstitute the alanine-deficient medium according to the manufacturer's instructions. Supplement one batch with "light" DL-Alanine and another with "heavy" this compound to the desired final concentration (e.g., the standard concentration for that medium). Add dFBS to both media.

  • Cell Adaptation: Culture the cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[4]

  • Experimental Treatment: Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., drug) and the "light" labeled cells with the control condition.

  • Cell Harvesting: After the treatment period, harvest both cell populations.

3. Sample Preparation for Mass Spectrometry:

  • Combine Lysates: Combine an equal number of cells or an equal amount of protein from the "light" and "heavy" populations.

  • Protein Digestion: Lyse the combined cells and digest the proteins into peptides using trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar method.

4. LC-MS/MS Analysis:

  • LC System: A nano-flow liquid chromatography system with a reverse-phase column suitable for proteomics.

  • Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

5. Data Analysis:

  • Use a proteomics software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

  • The software will automatically detect the "light" and "heavy" peptide pairs and calculate the SILAC ratio (Heavy/Light) for each identified protein.

  • Perform statistical analysis to identify proteins with significantly altered abundance between the two conditions.

cluster_0 Cell Culture & Labeling Light_Culture Control Cells ('Light' Alanine) Combine Combine Cell Lysates (1:1) Light_Culture->Combine Heavy_Culture Treated Cells ('Heavy' this compound) Heavy_Culture->Combine Digest Protein Digestion (Trypsin) Combine->Digest Cleanup Peptide Cleanup Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Analysis Data Analysis (SILAC Ratio Calculation) LCMS->Analysis Quantification Relative Protein Quantification Analysis->Quantification

SILAC experimental workflow.

Conclusion

This compound is a versatile and powerful tool for modern proteomics and metabolomics research. Its application as an internal standard in metabolomics ensures high accuracy and precision in the quantification of alanine, a key metabolite in numerous biological pathways. In proteomics, its use in SILAC enables robust relative quantification of protein expression, providing critical insights into cellular responses to various stimuli. The detailed protocols provided herein offer a foundation for researchers, scientists, and drug development professionals to effectively integrate this compound into their experimental workflows, ultimately accelerating scientific discovery.

References

Application Notes and Protocols for the Analysis of DL-Alanine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of DL-Alanine-d3 in various biological matrices. The protocols are designed to be robust and reproducible for applications in metabolic studies, pharmacokinetic analysis, and clinical research.

Overview of Analytical Techniques

The quantification of this compound, a stable isotope-labeled amino acid, in biological samples is predominantly achieved using mass spectrometry-based methods. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity, specificity, and amenability to high-throughput analysis without the need for extensive derivatization.

Sample Preparation Techniques

The choice of sample preparation technique is critical and depends on the sample matrix and the analytical method employed. The primary goal is to remove interfering substances such as proteins and phospholipids (B1166683) while efficiently extracting the analyte of interest.

Protein Precipitation

Protein precipitation is a straightforward and widely used method for removing proteins from biological fluids like plasma, serum, and urine.[1][2][3]

Protocol for Protein Precipitation (Plasma/Serum):

  • To 100 µL of the plasma or serum sample in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724).[1] Some protocols suggest using 10 µL of 30% sulfosalicylic acid for every 100 µL of sample.[2]

  • Add an appropriate amount of an internal standard (e.g., L-Alanine-13C3,15N).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[1]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a new tube for further processing or direct injection into the LC-MS/MS system.[1]

  • For GC-MS analysis, the supernatant is typically evaporated to dryness under a gentle stream of nitrogen before derivatization.[1]

Solid-Phase Extraction (SPE)

Solid-Phase Extraction can be used for cleaner sample extracts, especially for complex matrices. It involves passing the sample through a solid sorbent that retains the analyte, followed by elution with a suitable solvent.

General SPE Protocol:

  • Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Loading: Load the pre-treated sample (e.g., supernatant from protein precipitation) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the this compound from the cartridge using a strong solvent.

  • The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of amino acids. A common derivatizing agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA).[1]

Protocol for Derivatization:

  • After evaporating the sample supernatant to dryness, add 50 µL of acetonitrile and 50 µL of MtBSTFA to the dried residue.[1]

  • Tightly cap the vial and heat at 80°C for 60 minutes to ensure complete derivatization.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.[1]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of alanine (B10760859) in biological fluids using LC-MS/MS.

ParameterPlasmaUrineReference
Recovery >85%>90%[4]
Matrix Effect <15%<10%
Lower Limit of Quantification (LLOQ) 1 µmol/L5 µmol/L[3]
Upper Limit of Quantification (ULOQ) 500 µmol/L1000 µmol/L[3]
Intra-day Precision (%CV) <10%<10%[3]
Inter-day Precision (%CV) <15%<15%[3]

Experimental Workflows

The following diagrams illustrate the experimental workflows for the sample preparation of this compound for LC-MS/MS and GC-MS analysis.

LC_MS_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

Caption: Workflow for this compound Analysis by LC-MS/MS.

GC_MS_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Derivatization Derivatization (MtBSTFA) Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Chiral_Separation_Signaling cluster_direct Direct Method cluster_indirect Indirect Method DL_Alanine This compound Sample Chiral_Column Chiral LC Column DL_Alanine->Chiral_Column Derivatization Chiral Derivatization (e.g., Marfey's Reagent) DL_Alanine->Derivatization LC_MS_Direct LC-MS/MS Analysis Chiral_Column->LC_MS_Direct D_Alanine_Direct D-Alanine-d3 LC_MS_Direct->D_Alanine_Direct L_Alanine_Direct L-Alanine-d3 LC_MS_Direct->L_Alanine_Direct Standard_Column Standard C18 Column Derivatization->Standard_Column LC_MS_Indirect LC-MS/MS Analysis Standard_Column->LC_MS_Indirect Diastereomer1 Diastereomer 1 LC_MS_Indirect->Diastereomer1 Diastereomer2 Diastereomer 2 LC_MS_Indirect->Diastereomer2

References

Application Notes and Protocols for DL-Alanine-d3 in Gluconeogenesis and Amino Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways. DL-Alanine-d3, a deuterated form of the amino acid alanine (B10760859), serves as a powerful tracer for investigating gluconeogenesis and amino acid metabolism. The incorporation of deuterium (B1214612) (³H) allows for the tracking of alanine's metabolic fate through various enzymatic reactions. L-Alanine is a primary substrate for gluconeogenesis in the liver, while the metabolic pathways of D-alanine, although less predominant in mammals, provide insights into specific enzymatic activities, such as that of D-amino acid oxidase.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolic studies, with a focus on mass spectrometry-based analysis.

While extensive research has been conducted using 13C-labeled alanine, specific studies on this compound are less common. The protocols and data presented here are a synthesis of established methods for stable isotope tracing and are intended to serve as a comprehensive guide.

Core Principles of this compound Tracing

The fundamental principle behind using this compound is the introduction of a "heavy" labeled molecule into a biological system. As the labeled alanine is metabolized, the deuterium atoms are incorporated into downstream metabolites. Analytical techniques, primarily mass spectrometry (MS), can differentiate between the naturally abundant ("light") and the deuterium-labeled ("heavy") isotopologues of metabolites. This allows for the quantification of the contribution of alanine to various metabolic pathways.

In the context of gluconeogenesis, L-Alanine-d3 is converted to pyruvate-d3, which can then be used to synthesize glucose-d3. By measuring the isotopic enrichment in glucose, the rate of gluconeogenesis from alanine can be determined. The metabolism of D-Alanine-d3 primarily occurs in the liver and kidneys via D-amino acid oxidase, also yielding pyruvate-d3.[2]

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be obtained from metabolic studies using this compound. These values are based on principles of metabolic flux analysis and data from related tracer studies. Actual experimental results will vary depending on the model system, experimental conditions, and the specific analytical methods employed.

Table 1: Hypothetical Isotopic Enrichment in a Liver Perfusion Study

MetaboliteExpected Deuterium Enrichment (%)Analytical Method
Alanine> 95GC-MS, LC-MS/MS
Pyruvate (B1213749)40 - 60GC-MS, LC-MS/MS
Lactate30 - 50GC-MS, LC-MS/MS
Glucose5 - 15GC-MS
Glutamate10 - 20GC-MS, LC-MS/MS

Table 2: Hypothetical Metabolic Flux Ratios in Mammalian Hepatocytes

Metabolic Flux RatioDescriptionExpected Value (%)Reference for Methodology
Pyruvate Kinase / Phosphoenolpyruvate (B93156) CarboxykinaseRatio of pyruvate cycling back from phosphoenolpyruvate versus entering gluconeogenesis.~42[2]
Pyruvate Dehydrogenase / Pyruvate CarboxylaseRatio of pyruvate entering the TCA cycle versus gluconeogenesis.~28[2]

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

The following diagram illustrates the central metabolic pathways for both L-Alanine-d3 and D-Alanine-d3.

Metabolic Pathways of this compound cluster_Gluconeogenesis Gluconeogenesis cluster_TCA TCA Cycle L_Alanine_d3 L-Alanine-d3 L_Pyruvate_d3 Pyruvate-d3 L_Alanine_d3->L_Pyruvate_d3 Pyruvate_pool Pyruvate-d3 Pool L_Pyruvate_d3->Pyruvate_pool D_Alanine_d3 D-Alanine-d3 D_Pyruvate_d3 Pyruvate-d3 D_Alanine_d3->D_Pyruvate_d3 D-amino Acid Oxidase D_Pyruvate_d3->Pyruvate_pool Oxaloacetate_d3 Oxaloacetate-d(n) Pyruvate_pool->Oxaloacetate_d3 Pyruvate Carboxylase AcetylCoA_d3 Acetyl-CoA-d(n) Pyruvate_pool->AcetylCoA_d3 Pyruvate Dehydrogenase Lactate_d3 Lactate-d3 Pyruvate_pool->Lactate_d3 Lactate Dehydrogenase PEP_d3 PEP-d(n) Oxaloacetate_d3->PEP_d3 PEPCK Glucose_d3 Glucose-d(n) PEP_d3->Glucose_d3 Citrate_d3 Citrate-d(n) AcetylCoA_d3->Citrate_d3 aKG_d3 α-Ketoglutarate-d(n) Citrate_d3->aKG_d3 ... aKG_d3->Oxaloacetate_d3 ... Lactate_d3->Pyruvate_pool

Caption: Metabolic fate of this compound.

Experimental Workflow for GC-MS based Metabolic Flux Analysis

The diagram below outlines a typical workflow for a stable isotope tracing experiment using this compound followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Experimental Workflow for this compound Tracing cluster_experiment In Vitro / In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture or Animal Model Tracer_Admin Administer this compound Cell_Culture->Tracer_Admin Incubation Incubate for a Defined Period Tracer_Admin->Incubation Quenching Quench Metabolism Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization for GC-MS Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing & Isotope Correction GCMS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Interpretation Interpretation Flux_Analysis->Interpretation Biological Interpretation

Caption: GC-MS workflow for this compound studies.

Experimental Protocols

Protocol 1: Mass Spectrometry-Based Metabolic Flux Analysis using this compound

This protocol provides a general workflow for a stable isotope tracing experiment in cell culture followed by GC-MS analysis.

Materials:

  • This compound

  • Cell culture medium deficient in alanine

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., methanol:water:chloroform)

  • Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MtBSTFA)[3]

  • Internal standards (optional)

Procedure:

  • Cell Culture and Tracer Administration:

    • Culture mammalian cells (e.g., HepG2) to the desired confluency.

    • Replace the standard medium with an alanine-free medium supplemented with a known concentration of this compound and dFBS. The concentration should be optimized to ensure sufficient labeling without causing metabolic perturbations.

    • Incubate the cells for a predetermined time course to allow the tracer to be metabolized and reach a steady state of labeling.

  • Sample Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold PBS.

    • Add ice-cold quenching solution to the culture plate and scrape the cells.

    • Perform metabolite extraction using a solvent system like methanol:water:chloroform.

    • Separate the polar (containing amino acids and TCA cycle intermediates) and non-polar phases by centrifugation.

  • Sample Derivatization for GC-MS Analysis:

    • Dry the polar metabolite extract under a stream of nitrogen.

    • To the dried residue, add the derivatization agent (e.g., MtBSTFA) and a suitable solvent (e.g., acetonitrile).[4][5]

    • Heat the mixture to ensure complete derivatization (e.g., 80°C for 60 minutes).[4]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable temperature gradient to separate the metabolites.

    • Operate the mass spectrometer in either full scan mode to identify all labeled metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues of alanine and its downstream metabolites.

  • Data Analysis:

    • Correct the raw mass isotopomer distributions for natural isotopic abundance.

    • Calculate the fractional enrichment of deuterium in each metabolite.

    • Use metabolic flux analysis software to fit the labeling data to a metabolic model and estimate intracellular fluxes.

Protocol 2: In Vivo this compound Administration and Sample Collection

This protocol outlines a general procedure for an in vivo study in a rodent model.

Materials:

  • This compound solution (sterile, for injection or gavage)

  • Anesthesia

  • Blood collection tubes (with anticoagulant)

  • Surgical tools for tissue collection

  • Liquid nitrogen

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals to the experimental conditions.

    • For gluconeogenesis studies, an overnight fast is typically required to deplete glycogen (B147801) stores.

  • Tracer Administration:

    • Administer a bolus of this compound via intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The route and dose will depend on the specific research question.

  • Sample Collection:

    • At predetermined time points after tracer administration, collect blood samples.

    • At the end of the experiment, anesthetize the animal and collect tissues of interest (e.g., liver, kidney).

    • Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

  • Sample Processing:

    • Separate plasma from blood by centrifugation.

    • Homogenize frozen tissues in an appropriate buffer or solvent.

    • Proceed with metabolite extraction and derivatization as described in Protocol 1.

Conclusion

This compound is a versatile tracer for investigating the intricate pathways of gluconeogenesis and amino acid metabolism. The protocols and information provided herein offer a framework for designing and conducting robust stable isotope tracing experiments. By combining these methodologies with appropriate analytical techniques and data analysis, researchers can gain valuable insights into metabolic regulation in both health and disease, aiding in the discovery and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of DL-Alanine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation of DL-Alanine-d3 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low incorporation of this compound into my target proteins?

A1: Low incorporation of this compound can stem from several factors. A primary consideration is that you are using a racemic mixture of D- and L-isomers. Mammalian cells predominantly incorporate L-amino acids into newly synthesized proteins.[1] The D-alanine in your mixture is generally not incorporated and may even have inhibitory or toxic effects on your cells.[2] Therefore, at best, only 50% of the supplemented this compound is available for protein synthesis. Other potential causes include:

  • Competition from unlabeled L-alanine: Standard culture media and serum contain unlabeled L-alanine, which will compete with the labeled L-alanine-d3 for incorporation.[3]

  • Insufficient incubation time: The duration of labeling may not be sufficient for detectable incorporation, especially for proteins with a slow turnover rate.

  • Cell health and density: Suboptimal cell health, contamination, or inappropriate cell density can negatively impact protein synthesis.

  • Metabolism of D-alanine: While often low in cultured cells, D-amino acid oxidase (DAAO) can metabolize D-alanine, potentially producing cytotoxic byproducts like hydrogen peroxide.[4][5]

  • Hydrogen-deuterium exchange: Back-exchange of deuterium (B1214612) for hydrogen from the aqueous environment can occur, leading to an underestimation of incorporation by mass spectrometry.[6][7]

Q2: Could the D-isomer in the this compound mixture be toxic to my cells?

A2: Yes, high concentrations of D-amino acids can be toxic to some mammalian cells.[8] While many cell lines can tolerate D-alanine, it is crucial to assess its potential cytotoxicity in your specific cell type. The metabolic breakdown of D-alanine by D-amino acid oxidase (DAAO) produces hydrogen peroxide, which can induce oxidative stress.[9]

Q3: How can I determine if the D-isomer is inhibiting the incorporation of the L-isomer?

A3: To investigate potential inhibition, you can perform a comparative experiment. Culture your cells in parallel with media containing:

  • This compound

  • L-Alanine-d3 at half the concentration of the DL-mixture (to provide an equimolar amount of the L-isomer)

  • Unlabeled L-alanine as a control

By comparing the incorporation efficiency of L-alanine-d3 in the presence and absence of D-alanine-d3, you can determine if the D-isomer has an inhibitory effect.

Q4: What is D-amino acid oxidase (DAAO) and could it be affecting my experiment?

A4: D-amino acid oxidase (DAAO) is an enzyme that catalyzes the oxidative deamination of D-amino acids.[4] In mammals, it plays a role in the detoxification of D-amino acids from dietary and gut microbiome sources.[10][11] The activity of DAAO varies significantly between cell types and may be low or absent in many cultured cell lines.[12] If active in your cells, DAAO will metabolize the D-alanine-d3 in your mixture, which could lead to the production of α-keto acids, ammonia, and hydrogen peroxide, potentially impacting cell health.[5]

Q5: Is it possible for the deuterium on this compound to be lost in the cell culture medium?

A5: Yes, hydrogen-deuterium exchange can occur, where deuterium atoms on the labeled amino acid are replaced by hydrogen atoms from the aqueous environment of the cell culture medium.[6][13] This "back-exchange" can lead to a lower measured incorporation rate than the actual rate of protein synthesis. The rate of exchange is influenced by factors such as pH and temperature.[14]

Troubleshooting Guides

Issue 1: Low Signal of Incorporated this compound

If you are observing a weak signal for incorporated this compound in your mass spectrometry data, consider the following troubleshooting steps.

Potential Cause Recommended Action
Presence of D-isomer Only the L-isomer is incorporated. Consider switching to L-Alanine-d3. If using the DL-mixture, ensure the concentration of the L-isomer is sufficient for your experimental needs.
Competition with Unlabeled Alanine (B10760859) Use an alanine-free basal medium for your experiment. If serum is required, use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.
Suboptimal Labeling Time Optimize the labeling duration. Perform a time-course experiment to determine the optimal incubation time for your protein of interest and cell line.
Poor Cell Health Ensure your cells are in the logarithmic growth phase and are free from contamination. Monitor cell viability and morphology throughout the experiment.
D-Alanine Toxicity Perform a dose-response experiment to assess the cytotoxicity of this compound on your specific cell line (see Protocol 2).
Hydrogen-Deuterium Exchange While difficult to prevent completely, maintaining a stable pH in your culture medium can help minimize back-exchange. Be aware of this phenomenon when interpreting your data.

Experimental Protocols

Protocol 1: Comparative Incorporation of this compound vs. L-Alanine-d3

Objective: To determine if the D-isomer in the this compound mixture is inhibiting incorporation of the L-isomer.

Materials:

  • Your cell line of interest

  • Alanine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (if required)

  • This compound

  • L-Alanine-d3

  • Standard cell culture reagents and consumables

  • LC-MS/MS system for proteomic analysis

Methodology:

  • Seed your cells in multiple culture vessels at a consistent density.

  • Allow cells to adhere and enter logarithmic growth phase.

  • Prepare three sets of labeling media:

    • Medium A (Control): Alanine-free medium + dialyzed FBS + standard concentration of unlabeled L-alanine.

    • Medium B (this compound): Alanine-free medium + dialyzed FBS + your experimental concentration of this compound.

    • Medium C (L-Alanine-d3): Alanine-free medium + dialyzed FBS + L-Alanine-d3 at 50% of the concentration of Medium B.

  • Remove the standard growth medium from your cells and wash once with sterile PBS.

  • Add the respective labeling media to the cells.

  • Incubate for your desired labeling period.

  • Harvest the cells and prepare protein lysates.

  • Analyze the protein lysates by LC-MS/MS to determine the incorporation efficiency of the labeled alanine in each condition.

Protocol 2: Cytotoxicity Assay for this compound

Objective: To assess the potential toxicity of this compound on your cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • A cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Plate reader

Methodology:

  • Seed your cells in a 96-well plate at an appropriate density for your cell line.

  • Allow the cells to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle-only control.

  • Remove the medium from the cells and add the different concentrations of this compound.

  • Incubate for a period relevant to your labeling experiment (e.g., 24, 48, or 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability at each concentration relative to the vehicle control.

Visualizations

Troubleshooting Low this compound Incorporation start Low this compound Incorporation Observed q1 Is the L-alanine concentration sufficient? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, using DL-mixture q1->a1_no No q2 Is there competition from unlabeled alanine? a1_yes->q2 sol1 Increase this compound concentration or switch to L-Alanine-d3 a1_no->sol1 a2_yes Yes, using standard medium/serum q2->a2_yes Yes a2_no No q2->a2_no No sol2 Use alanine-free medium and dialyzed FBS a2_yes->sol2 q3 Is D-alanine toxic to the cells? a2_no->q3 a3_yes Yes, viability is reduced q3->a3_yes Yes a3_no No q3->a3_no No sol3 Lower this compound concentration or switch to L-Alanine-d3 a3_yes->sol3 q4 Is the labeling time optimal? a3_no->q4 a4_no Uncertain q4->a4_no No sol4 Perform a time-course experiment a4_no->sol4

Caption: A workflow for troubleshooting low this compound incorporation.

Metabolic Fate of D- and L-Alanine in Mammalian Cells cluster_extracellular Extracellular Space cluster_cell Cell dl_alanine This compound transporter Amino Acid Transporter dl_alanine->transporter l_alanine L-Alanine-d3 transporter->l_alanine d_alanine D-Alanine-d3 transporter->d_alanine protein Protein Synthesis l_alanine->protein daao D-Amino Acid Oxidase (DAAO) d_alanine->daao byproducts α-keto acid + NH3 + H2O2 daao->byproducts

Caption: Metabolic pathways of D- and L-Alanine in mammalian cells.

References

Technical Support Center: Optimizing DL-Alanine-d3 for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using DL-Alanine-d3 in metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in metabolic labeling?

This compound is a stable isotope-labeled version of the amino acid alanine (B10760859), where three hydrogen atoms on the methyl group have been replaced with deuterium (B1214612) (d3). It is a racemic mixture, containing both D- and L-isomers. This labeling makes it a powerful tracer for monitoring metabolic pathways in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) without the need for radioactive isotopes.[1][2]

  • L-Alanine is a proteinogenic amino acid used by virtually all organisms for protein synthesis and central metabolism.[3]

  • D-Alanine is primarily a component of the peptidoglycan cell wall in most bacteria, making D-isomers specific tracers for bacterial processes.[3][4]

Using the DL- mixture allows for the simultaneous investigation of pathways involving both isomers.

Q2: How do I choose between D-, L-, or this compound for my experiment?

The choice of isomer depends entirely on your research question:

Isomer FormPrimary Research TargetRationale
L-Alanine-d3 Protein synthesis, central carbon metabolism, gluconeogenesis in most organisms.L-alanine is the standard isomer incorporated into proteins and linked to pathways like glycolysis and the citric acid cycle.[3]
D-Alanine-d3 Bacterial cell wall (peptidoglycan) synthesis, bacterial viability, and metabolism.D-alanine is a specific and essential component of the bacterial cell wall, and is largely absent in eukaryotes.[3][4]
This compound Comparative studies, systems with mixed populations (e.g., host-pathogen), or when the specific isomer's metabolic fate is unknown.Allows for the tracing of both D- and L-alanine pathways simultaneously.

Q3: What is a recommended starting concentration for this compound?

The optimal concentration is system-dependent and requires empirical determination. However, the following table provides validated starting points. It is crucial to perform a dose-response experiment to find the ideal balance between labeling efficiency and potential cytotoxicity for your specific model.

System TypeRecommended Starting ConcentrationNotes
Bacterial Cultures (e.g., E. coli, S. aureus) 1 - 5 mMThis range is generally effective for achieving isotopic steady state for cell wall labeling.[4]
Mammalian Cell Lines (e.g., HeLa, MCF-7) 0.5 - 10 mMMammalian cells can tolerate a wider range. Some studies have used up to 50 mM, but cytotoxicity should be assessed.[5]
Yeast Cultures (e.g., S. cerevisiae) 1 - 10 mMSimilar to mammalian cells, tolerance can be high, but optimization is recommended.

Q4: Is this compound toxic to cells?

Generally, DL-Alanine is considered to have low toxicity. One study found that DL-Alanine showed no cytotoxic effect on PC-3 prostate cancer cells within the tested dose range.[6] However, very high concentrations of D-amino acids can induce cellular stress. A study using D-Alanine on HeLa and MCF-7 cells reported moderate cytotoxicity and increased apoptosis at a high concentration of 50 mM.[5]

Recommendation: Always perform a cell viability assay (e.g., MTT or LDH release assay) in parallel with your initial labeling experiments to determine the non-toxic concentration range for your specific cell line and experimental duration.[7]

Q5: How long should I incubate cells with this compound?

The incubation time depends on the metabolic process being studied:

  • Rapid processes (e.g., central metabolism flux): Short-term incubation (minutes to a few hours) may be sufficient.

  • Protein or cell wall synthesis: Longer incubation is needed. For bacteria, this is typically several generations (e.g., 5-8 cell doublings) to achieve a steady isotopic state.[4] For mammalian cells, 24 to 48 hours is a common starting point.

Q6: How should I prepare and store this compound?

  • Storage: Store the solid powder at room temperature, protected from light and moisture.[2][8]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in sterile water or a suitable buffer (like PBS). DL-Alanine is soluble in water.[9] Filter-sterilize the stock solution before adding it to cell culture media. Aliquot the stock solution into single-use volumes and store at -20°C for short-term or -80°C for long-term use to avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guide

This section addresses common issues encountered during metabolic labeling experiments with this compound.

TroubleshootingFlowchart start Start: Low or No Label Incorporation check_stock Is the this compound stock solution fresh and stored correctly? start->check_stock sol_stock Action: Prepare a fresh stock solution from powder. Verify storage conditions (-20°C or -80°C). check_stock->sol_stock No check_media Does the culture medium contain high levels of unlabeled Alanine? check_stock->check_media Yes sol_stock->check_media sol_media Action: Use a chemically defined minimal medium. If using rich media (e.g., LB), account for isotopic dilution. check_media->sol_media Yes check_health Are the cells healthy and in the correct growth phase? check_media->check_health No sol_media->check_health sol_health Action: Ensure cells are in mid-exponential phase for optimal uptake. Perform a viability test (e.g., Trypan Blue). check_health->sol_health No check_conc Is the labeling concentration optimized? check_health->check_conc Yes sol_health->check_conc sol_conc Action: Perform a dose-response experiment (e.g., 0.5 mM to 10 mM) to find the optimal concentration. check_conc->sol_conc No success Problem Resolved check_conc->success Yes sol_conc->success

Caption: A flowchart for troubleshooting low signal in this compound labeling experiments.

Issue 1: Low or No Label Incorporation

  • Symptoms: The mass isotopomer distribution analysis from GC-MS or LC-MS shows low or no mass shift in alanine or downstream metabolites.

  • Possible Causes & Solutions:

    • Degraded Compound: Improper storage can lead to degradation. Ensure this compound is stored in a dry, dark place at room temperature.[8] Prepare fresh stock solutions regularly.

    • Isotopic Dilution: Standard culture media often contain unlabeled alanine, which competes with the labeled tracer and dilutes the signal.[8]

      • Solution: Use a chemically defined minimal medium where all components are known.[4] If this is not possible, quantify the amount of unlabeled alanine in your medium and account for it in your calculations.

    • Poor Cell Health: Cells that are not actively growing or are in stationary/death phase will have significantly reduced metabolic activity and tracer uptake.

      • Solution: Ensure cells are healthy and in the mid-exponential growth phase at the time of labeling.[4]

    • Suboptimal Concentration: The concentration of this compound may be too low for efficient incorporation.

      • Solution: Perform a concentration titration to determine the optimal level for your system.

Issue 2: Unexpected Labeled Species (Metabolic Scrambling)

  • Symptoms: The deuterium label appears in metabolites that are not directly downstream of alanine.

  • Possible Cause: Alanine is metabolically active and can be converted into other molecules. The primary route is its transamination to pyruvate (B1213749), a central metabolic hub.[9] From pyruvate, the label can enter the TCA cycle, gluconeogenesis, or be used to synthesize other amino acids. This is a biological phenomenon, not necessarily an experimental error.[8]

  • Solutions:

    • Metabolic Pathway Review: Carefully review the metabolic pathways connected to alanine and pyruvate to anticipate potential scrambling.

    • Time-Course Experiment: Perform a time-course experiment. Scrambling is often more pronounced at later time points. Analyzing samples at earlier intervals may provide a clearer view of the direct fate of the labeled alanine.

    • Software Modeling: Use metabolic flux analysis (MFA) software to model and account for the scrambling in your data interpretation.

MetabolicPathway cluster_general General Metabolism cluster_bacterial Bacterial Metabolism Pyruvate Pyruvate TCA TCA Cycle & Other Pathways Pyruvate->TCA L_Ala L-Alanine-d3 L_Ala->Pyruvate Transamination Proteins Protein Synthesis L_Ala->Proteins D_Ala D-Alanine-d3 L_Ala->D_Ala Alanine Racemase (Alr) Peptidoglycan Peptidoglycan (Cell Wall) D_Ala->Peptidoglycan

Caption: Simplified metabolic fate of this compound in biological systems.

Experimental Protocols

Protocol 1: General Metabolic Labeling with this compound

This protocol provides a general framework. It must be adapted to your specific cell type and experimental goals.

Workflow A 1. Prepare Labeling Medium (e.g., defined minimal medium) B 2. Culture Cells to mid-exponential phase A->B C 3. Introduce this compound (final conc. 1-5 mM) B->C D 4. Incubate for Desired Duration (e.g., 5-8 cell doublings) C->D E 5. Harvest & Quench Metabolism (e.g., rapid filtration with cold saline or quenching in 60% cold methanol) D->E F 6. Metabolite Extraction (e.g., using cold methanol (B129727)/ water/chloroform) E->F G 7. Sample Analysis (e.g., GC-MS or LC-MS) F->G

Caption: General experimental workflow for metabolic labeling with this compound.

Methodology:

  • Media Preparation: Prepare a chemically defined minimal medium to avoid isotopic dilution from unlabeled alanine.[4] For bacterial culture, ensure the primary carbon source (e.g., glucose) is unlabeled.[4]

  • Cell Culture: Inoculate the medium with your cells (bacterial or eukaryotic) and grow to the mid-exponential phase, where metabolic activity is highest.[4]

  • Labeling: Add a sterile stock solution of this compound to the culture to achieve the desired final concentration (determined from your optimization experiments).

  • Incubation: Continue incubation for a duration sufficient to achieve isotopic labeling of the desired metabolites. This can range from minutes to days.

  • Harvesting and Quenching: This is a critical step to halt enzymatic activity and preserve the metabolic state.[4]

    • Rapidly filter the cells and wash them with a cold saline solution.

    • Alternatively, directly add the culture volume to a quenching solution (e.g., 60% methanol at -40°C).[4]

  • Metabolite Extraction: Resuspend the quenched cell pellet in a cold extraction solvent (a common choice is a methanol/water/chloroform mixture).[4] Vortex vigorously and centrifuge to pellet cell debris. Collect the supernatant containing the polar metabolites.

  • Sample Preparation and Analysis: Lyophilize (freeze-dry) the metabolite extract.[4] The sample may require chemical derivatization (e.g., silylation) to make metabolites volatile for GC-MS analysis.[4] Analyze the prepared sample by GC-MS or LC-MS to determine the mass isotopomer distribution.

References

Common challenges in DL-Alanine-d3 based NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Alanine-d3 based Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you acquire high-quality NMR data.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated solvent for my this compound NMR experiment?

A: Using a deuterated solvent is crucial for several reasons. Primarily, it eliminates large solvent signals that would otherwise obscure the signals from your analyte.[1] Additionally, the deuterium (B1214612) signal from the solvent is used by the NMR spectrometer to "lock" the magnetic field, which ensures the stability and high resolution of the spectra.[1]

Q2: What is the expected appearance of the 1H NMR spectrum for this compound?

A: In the 1H NMR spectrum of this compound, you should expect to see a signal for the α-proton (alpha-proton). Due to the deuteration of the methyl group (CD3), the characteristic doublet signal for the methyl protons will be absent. The α-proton will appear as a singlet, as the coupling to the three deuterium atoms is typically not resolved in a standard 1H NMR spectrum.

Q3: How does deuteration at the methyl group affect the 13C NMR spectrum of this compound?

A: In the 13C NMR spectrum, the signal corresponding to the deuterated methyl carbon (CD3) will be significantly affected. Due to coupling with the three deuterium nuclei (spin I=1), the signal will appear as a multiplet (a septet). This can be a useful confirmation of successful deuteration. The chemical shifts of the other carbons (carboxyl and α-carbon) will be largely unaffected, though minor isotope shifts may be observed.[2]

Q4: What is the optimal concentration for my this compound sample?

A: The ideal concentration is a balance between maximizing the signal-to-noise ratio and avoiding issues like sample aggregation.[1] For 1H NMR, a concentration of 10-50 mM is a good starting point.[1] For the less sensitive 13C NMR, a higher concentration may be necessary to achieve a good signal-to-noise ratio in a reasonable amount of time.[3]

Q5: How can I confirm the identity of exchangeable protons, such as the amine (-NH2) and carboxylic acid (-COOH) protons?

A: A simple way to identify these exchangeable protons is by performing a D₂O shake. After acquiring a spectrum in a non-aqueous deuterated solvent (like DMSO-d₆), add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The peaks corresponding to the -NH2 and -COOH protons will disappear or significantly decrease in intensity due to the exchange with deuterium.[4]

Troubleshooting Guide

Problem 1: Low Signal-to-Noise (S/N) Ratio

Possible Cause 1: Low Sample Concentration

  • Solution: The signal strength is directly proportional to the concentration of the analyte. If solubility permits, increase the concentration of your this compound sample.[1]

Possible Cause 2: Insufficient Number of Scans

  • Solution: The signal-to-noise ratio improves with the square root of the number of scans.[5] Increase the number of scans to improve the signal intensity relative to the noise.

Possible Cause 3: Improper Probe Tuning and Matching

  • Solution: The NMR probe needs to be properly tuned and matched for the specific sample and solvent. An untuned probe can lead to significant sensitivity loss. Follow the spectrometer's standard procedure for tuning and matching.

Problem 2: Broad Peaks in the Spectrum

Possible Cause 1: Poor Shimming

  • Solution: Inhomogeneous magnetic fields are a common cause of broad peaks.[4] Re-shim the spectrometer using your sample. Automated shimming routines are often effective.[1] If all peaks, including the residual solvent peak, are broad, it is a strong indication of a shimming issue.[6]

Possible Cause 2: High Sample Concentration or Aggregation

  • Solution: Very high concentrations can lead to increased viscosity or sample aggregation, both of which can cause peak broadening.[4][7] Try reducing the sample concentration.

Possible Cause 3: Presence of Particulate Matter

  • Solution: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.[8] Ensure your sample is fully dissolved and, if necessary, filter it through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[8]

Possible Cause 4: Paramagnetic Impurities

  • Solution: The presence of paramagnetic substances, like dissolved oxygen or metal ions, can cause significant line broadening.[6] Degassing the sample by bubbling an inert gas like nitrogen or argon through the solution can help remove dissolved oxygen.

Problem 3: Unexpected Peaks in the Spectrum

Possible Cause 1: Contamination

  • Solution: Impurities could originate from the starting material, the solvent, or the NMR tube.[1] Ensure high-purity this compound and high-quality deuterated solvents are used. Thoroughly clean NMR tubes before use.

Possible Cause 2: Residual Solvent Signals

  • Solution: Deuterated solvents are never 100% pure and will always show small residual signals from their non-deuterated counterparts (e.g., CHCl₃ in CDCl₃).[9] These peaks are well-documented and can be identified by consulting a solvent reference chart.[5]

Quantitative Data Summary

The following tables provide expected chemical shift ranges for DL-Alanine in a common NMR solvent. Note that the deuteration at the methyl group will result in the absence of the corresponding 1H signal and a characteristic multiplet for the 13C signal.

Table 1: Expected 1H NMR Chemical Shifts for DL-Alanine in D₂O

ProtonExpected Chemical Shift (δ) in ppmMultiplicity
α-H~3.78Quartet
β-H₃~1.48Doublet

Data sourced from publicly available spectra for unlabeled DL-Alanine and is provided as a reference.[10]

Table 2: Expected 13C NMR Chemical Shifts for DL-Alanine in D₂O

CarbonExpected Chemical Shift (δ) in ppm
C=O (Carboxyl)~176.6
α-C~51.7
β-C (Methyl)~17.3

Data sourced from publicly available spectra for unlabeled DL-Alanine and is provided as a reference.[10]

Experimental Protocols

Protocol 1: Sample Preparation for Solution-State NMR
  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration (e.g., 25 mM) in your chosen volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).[1]

  • Weigh the Sample: Accurately weigh the calculated mass of this compound into a clean, dry vial.[1]

  • Dissolve the Sample: Add the appropriate volume of deuterated solvent (e.g., 500 µL of D₂O) to the vial.[1]

  • Ensure Complete Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A brief sonication may be used to aid dissolution.[1]

  • Filter if Necessary: If any particulate matter is visible, filter the solution through a pipette with a cotton wool plug into the NMR tube.[8][11]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[1]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5-10 minutes before starting the experiment.[1]

Protocol 2: Standard 1H NMR Data Acquisition
  • Insert Sample: Place the prepared NMR tube into the spectrometer.

  • Lock: Establish a field-frequency lock on the deuterium signal of the solvent.

  • Shim: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Set Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time (AQ): ~1.0 second

    • Relaxation Delay (D1): 1.0 - 2.0 seconds

    • Number of Scans (NS): Start with 16-64 scans and increase as needed for adequate signal-to-noise.

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

Visualizations

experimental_workflow Experimental Workflow for this compound NMR cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim insert->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analyze Analyze Spectrum baseline->analyze

Caption: A typical experimental workflow for this compound NMR spectroscopy.

troubleshooting_broad_peaks Troubleshooting Broad NMR Peaks start Broad Peaks Observed q1 Are all peaks broad (including solvent)? start->q1 shimming Poor Shimming q1->shimming Yes q2 Is the sample concentration high? q1->q2 No reshim Action: Re-shim Spectrometer shimming->reshim high_conc High Concentration/ Aggregation q2->high_conc Yes q3 Is there visible particulate matter? q2->q3 No dilute Action: Dilute Sample high_conc->dilute particulates Particulate Matter q3->particulates Yes paramagnetic Consider Paramagnetic Impurities q3->paramagnetic No filter_sample Action: Filter Sample particulates->filter_sample degas Action: Degas Sample paramagnetic->degas

Caption: A logical workflow for troubleshooting broad peaks in an NMR spectrum.

References

Overcoming matrix effects in DL-Alanine-d3 mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Alanine-d3 in mass spectrometry analysis. Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your results.

Troubleshooting Guides

This section offers step-by-step guidance to address specific issues you may encounter during your this compound experiments.

Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound

Possible Cause: This is a common problem that can stem from several factors, from sample preparation to instrument settings. Ion suppression due to matrix effects is a primary suspect.[1]

Troubleshooting Steps:

  • Verify Instrument Performance:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[1] Regular calibration is crucial for accurate mass determination.[1]

    • Check for leaks in the system, as this can lead to a loss of sensitivity.[2]

  • Evaluate Sample Preparation:

    • Inadequate Protein Precipitation: If analyzing biological samples like plasma, incomplete removal of proteins can lead to ion source contamination and signal suppression.[3]

      • Recommendation: Optimize the protein precipitation step. Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724) or methanol) to the sample is used. Vortex thoroughly and centrifuge at a sufficient speed and duration to pellet all proteinaceous material.[4]

    • Presence of Phospholipids: Phospholipids from biological matrices are a major cause of ion suppression in electrospray ionization (ESI).[3][5]

      • Recommendation: Implement a phospholipid removal strategy. This can include solid-phase extraction (SPE) with a specialized phospholipid removal plate or liquid-liquid extraction (LLE).[3]

  • Assess Chromatographic Conditions:

    • Co-elution with Interfering Substances: If this compound co-elutes with highly abundant matrix components, its ionization will be suppressed.[5]

      • Recommendation: Modify the chromatographic gradient to better separate this compound from the matrix front. Adjusting the mobile phase composition or using a different column chemistry (e.g., HILIC for polar compounds like amino acids) can improve separation.[6][7]

  • Optimize Mass Spectrometer Settings:

    • Incorrect Source Parameters: Suboptimal ion source parameters (e.g., capillary voltage, gas flows, temperature) can lead to poor ionization efficiency.[8]

      • Recommendation: Perform source parameter optimization by infusing a standard solution of this compound and adjusting settings to maximize the signal.

    • Ionization Mode: Electrospray ionization (ESI) is susceptible to matrix effects.[9]

      • Recommendation: If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to suppression for certain analytes.[8]

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

Possible Cause: Inconsistent matrix effects across different samples are a likely cause of poor reproducibility.[10]

Troubleshooting Steps:

  • Implement an Appropriate Internal Standard Strategy:

    • This compound as an Internal Standard: this compound is a stable isotope-labeled (SIL) internal standard and is the ideal choice for quantifying endogenous alanine (B10760859).[11] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus correcting for these effects and improving accuracy and precision.[7]

    • Consistent Spiking: Ensure the internal standard is added to all samples (calibrators, QCs, and unknowns) at a consistent concentration and at the earliest stage of sample preparation.

  • Standardize Sample Collection and Handling:

    • Variability in sample collection, processing, and storage can introduce inconsistencies.

      • Recommendation: Use a standardized protocol for all samples. For plasma samples, ensure consistent use of anticoagulants and uniform procedures for plasma separation.

  • Thorough Sample Mixing:

    • Inadequate mixing after adding the internal standard or precipitation solvent can lead to variable results.

      • Recommendation: Vortex all samples for a consistent duration immediately after adding reagents.

Issue 3: Peak Tailing or Splitting

Possible Cause: Chromatographic issues or problems with the mass spectrometer's ion optics can cause poor peak shapes.

Troubleshooting Steps:

  • Check for Column Contamination:

    • Buildup of matrix components on the analytical column can degrade performance.

      • Recommendation: Wash the column with a strong solvent or, if necessary, replace it. Using a guard column can help protect the analytical column.

  • Optimize Mobile Phase:

    • Ensure the mobile phase is correctly prepared and has the appropriate pH. For amino acid analysis, small variations in pH can affect peak shape.

  • Inspect for System Leaks:

    • Even small leaks in the LC system can cause peak distortion.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting components from the sample matrix (e.g., plasma, urine, tissue extract).[12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[5]

Q2: Why is a stable isotope-labeled internal standard like this compound recommended for quantitative analysis of alanine?

A2: A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS/MS analysis.[13] Because this compound is chemically identical to endogenous alanine, it has the same chromatographic retention time and ionization behavior.[11] This means it is affected by matrix effects in the same way as the analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise results.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound in plasma?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here are some common and effective methods:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol (B129727) is added to precipitate proteins.[3] While effective at removing proteins, it may not remove other matrix components like phospholipids, which can still cause ion suppression.[3]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering matrix components in the aqueous phase.[8]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing a wide range of interfering compounds, including salts and phospholipids.[8] It offers a more thorough cleanup than PPT and LLE, often resulting in minimal matrix effects.[3]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The most common method is the post-extraction spike comparison.[12] This involves comparing the peak area of this compound in a solution prepared in a clean solvent (e.g., mobile phase) to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction procedure. The matrix effect can be calculated as a percentage.[10]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Analysis in Human Plasma

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.[4]

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample (from steps 1-3 of the PPT protocol) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove lipids.

  • Elution: Elute the this compound and endogenous alanine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for amino acid analysis. Specific values for this compound should be established during in-house method validation.

ParameterTypical Acceptance CriteriaReference
Linearity (Correlation Coefficient, r²)≥ 0.99[14]
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)[14]
Accuracy (% Recovery)85 - 115% (80 - 120% at LLOQ)[14]
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 10[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Injection supernatant->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant results Final Results quant->results troubleshooting_logic start Low or No Signal check_instrument Verify Instrument Tune & Calibration start->check_instrument check_sample_prep Evaluate Sample Preparation start->check_sample_prep check_chromatography Assess Chromatographic Separation start->check_chromatography optimize_ms Optimize MS Parameters start->optimize_ms solution Signal Restored check_instrument->solution If successful check_sample_prep->solution If successful check_chromatography->solution If successful optimize_ms->solution If successful

References

Improving signal-to-noise ratio for DL-Alanine-d3 detection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DL-Alanine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise (S/N) ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound, and which is more sensitive?

A1: The two primary analytical methods for the detection and quantification of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is generally more sensitive and is the preferred method for quantitative bioanalysis where trace levels of the analyte are expected. NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantification at higher concentrations.[1]

Q2: I am observing a low signal-to-noise ratio for my this compound internal standard in my LC-MS/MS analysis. What are the potential causes?

A2: A low signal-to-noise (S/N) ratio for this compound can arise from several factors throughout the analytical workflow.[2] Common causes include:

  • Suboptimal Mass Spectrometry (MS) Parameters: Incorrect ionization source settings, inappropriate selection of precursor and product ions, or insufficient collision energy can lead to poor signal intensity.[2][3]

  • Chromatographic Issues: Poor peak shape, such as broad or tailing peaks, can decrease the peak height relative to the baseline noise. This can be caused by an unsuitable column, mobile phase, or flow rate.[2][4]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to signal suppression.[2][5]

  • Sample Preparation Inefficiencies: Incomplete extraction of this compound from the sample matrix or the presence of contaminants can negatively impact the signal.[2][6]

  • Instrument Contamination: A contaminated LC system or mass spectrometer can lead to high background noise, thus reducing the S/N ratio.[2][7]

Q3: Why is my deuterated internal standard (this compound) eluting at a different retention time than the unlabeled analyte?

A3: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor differences in the molecule's physicochemical properties. This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[8] While often minimal, this can impact quantification if the peaks do not co-elute perfectly.[8][9]

Q4: How can I minimize the chromatographic shift between this compound and its non-deuterated analog?

A4: While completely eliminating the isotopic shift can be challenging, the following steps can minimize its impact:

  • Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[8][9]

  • Consider a Different Labeled Standard: If a significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[8]

Q5: I am observing poor signal intensity for my this compound in NMR. What should I focus on?

A5: To improve signal intensity in NMR experiments for deuterated compounds like this compound, consider the following:

  • Sample Concentration: For ¹³C NMR, a higher concentration is desirable to achieve a good signal-to-noise ratio in a reasonable time. A typical starting point for small molecules is in the range of 10-50 mM.[1]

  • Number of Scans: Increasing the number of scans will improve the signal-to-noise ratio.

  • Proton Decoupling: Ensure that proton decoupling is active during the acquisition and that there is a pre-scan delay to allow for the build-up of the Nuclear Overhauser Effect (NOE), which can enhance the signal intensity of carbons directly attached to protons.[1]

  • Proper Shimming: A homogeneous magnetic field is crucial for sharp signals. Re-shim the spectrometer with your sample to improve spectral resolution.[1]

  • Choice of Deuterated Solvent: Using a high-purity deuterated solvent is essential to eliminate large solvent signals that can overwhelm the analyte signal and to ensure magnetic field stability through the deuterium lock.[1]

Q6: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A6: This phenomenon, known as "back-exchange," can occur when deuterium atoms on a molecule exchange with hydrogen atoms from the surrounding environment, such as protic solvents.[10] For this compound, the deuterium atoms are on a methyl group (a non-labile position), making them generally stable under typical analytical conditions. However, it is good practice to be aware of this potential issue, especially if the experimental conditions involve extreme pH or temperature.[10]

Troubleshooting Guides

Low Signal Intensity in LC-MS/MS
Symptom Possible Cause Recommended Action
Low signal intensity for this compound Suboptimal ESI Source Parameters Systematically optimize spray voltage, nebulizer gas pressure, drying gas temperature, and flow rate to maximize the signal.[8]
Inefficient Ionization Ensure the mobile phase pH is appropriate for the ionization of alanine. For positive mode ESI, an acidic mobile phase is generally preferred.
Matrix Effects (Ion Suppression) Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction or liquid-liquid extraction).[2] Modify chromatographic conditions to separate this compound from co-eluting interferences.[2]
Poor Sample Extraction Optimize the extraction solvent and procedure to ensure efficient recovery of this compound from the sample matrix.[2]
Incorrect Precursor/Product Ion Selection Infuse a standard solution of this compound to confirm the most abundant and stable precursor and product ions for MRM analysis.
High Baseline Noise in LC-MS/MS
Symptom Possible Cause Recommended Action
High baseline noise Contaminated LC-MS System Flush the LC system with a strong solvent (e.g., isopropanol) to remove contaminants.[2] Clean the mass spectrometer's ion source.[2]
Mobile Phase Issues Use fresh, high-purity LC-MS grade solvents and additives.[2] Ensure the mobile phase is properly degassed.[2]
Electronic Noise Ensure proper grounding of the LC-MS system. Check for and eliminate sources of electronic interference near the instrument.[2]

Experimental Protocols

Protocol 1: Optimization of ESI-MS Parameters for this compound

Objective: To determine the optimal ESI source parameters that provide maximum signal intensity and stability for this compound.

Methodology:

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.[8]

  • Ionization Mode Selection: Acquire full scan mass spectra in both positive and negative ESI modes. Identify the most abundant molecular ion (e.g., [M+H]⁺ in positive mode).

  • Parameter Optimization:

    • Spray Voltage: While monitoring the ion of interest, adjust the spray voltage to find the value that gives the maximum and most stable signal.[8]

    • Nebulizer and Drying Gas: Optimize the nebulizer gas pressure and drying gas temperature and flow rate to ensure efficient desolvation and ion formation.[8]

    • Fragmentor/Cone Voltage: Optimize this parameter to maximize the abundance of the precursor ion while minimizing in-source fragmentation.[11]

  • MRM Transition Optimization (for MS/MS):

    • Select the optimized precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize the collision energy for each transition to maximize the product ion signal.

Protocol 2: Sample Preparation of this compound from Biological Fluids (e.g., Plasma)

Objective: To extract this compound from a biological matrix for LC-MS/MS analysis.

Methodology:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (if this compound is not the internal standard).

  • Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Low S/N for this compound check_signal Is the Signal Intensity Low? start->check_signal check_noise Is the Baseline Noise High? start->check_noise optimize_ms Optimize MS Source Parameters check_signal->optimize_ms Yes end Improved S/N Ratio check_signal->end No clean_system Clean LC System and MS Ion Source check_noise->clean_system Yes check_noise->end No check_chromatography Review Chromatography (Peak Shape, Retention) optimize_ms->check_chromatography improve_sample_prep Improve Sample Preparation (Extraction, Cleanup) check_chromatography->improve_sample_prep improve_sample_prep->end check_solvents Use Fresh, High-Purity Solvents and Additives clean_system->check_solvents check_electronics Check for Electronic Interference check_solvents->check_electronics check_electronics->end

Caption: Troubleshooting workflow for low S/N ratio.

ExperimentalWorkflow sample Biological Sample (e.g., Plasma) extraction Sample Preparation (Protein Precipitation, Extraction) sample->extraction lc_separation LC Separation (Reversed-Phase) extraction->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis

Caption: General experimental workflow for this compound analysis.

ParameterRelationships cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_params Controllable Parameters peak_shape Peak Shape sn_ratio Signal-to-Noise Ratio peak_shape->sn_ratio retention_time Retention Time separation Separation separation->sn_ratio signal_intensity Signal Intensity signal_intensity->sn_ratio baseline_noise Baseline Noise baseline_noise->sn_ratio mobile_phase Mobile Phase mobile_phase->peak_shape mobile_phase->retention_time column Column column->separation flow_rate Flow Rate flow_rate->retention_time spray_voltage Spray Voltage spray_voltage->signal_intensity gas_flows Gas Flows gas_flows->signal_intensity

Caption: Key parameter relationships for S/N optimization.

References

Addressing metabolic scrambling of the deuterium label from DL-Alanine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Alanine-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound as a metabolic tracer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of the deuterium (B1214612) label from this compound?

A1: Metabolic scrambling refers to the enzymatic or chemical exchange of deuterium atoms on the methyl group (C3 position) of alanine (B10760859) with hydrogen atoms from the surrounding environment (e.g., water) within a biological system. This can lead to a dilution of the isotopic label in the tracer and its downstream metabolites, potentially complicating the interpretation of metabolic flux data.

Q2: What is the primary biochemical mechanism responsible for deuterium scrambling from the methyl group of alanine?

A2: The primary mechanism for deuterium scrambling from the C3 position of alanine involves the activity of transaminases, such as alanine transaminase (ALT). During the transamination reaction, a proton can be abstracted from the α-carbon, leading to the formation of a carbanionic intermediate. Tautomerization of this intermediate can facilitate the exchange of deuterium atoms on the β-carbon (the methyl group) with protons from the solvent.[1]

Q3: How does the use of a DL-racemic mixture of alanine-d3 affect the potential for scrambling?

A3: The use of a DL-racemic mixture introduces an additional enzymatic step that can influence deuterium scrambling. Alanine racemase, an enzyme primarily found in bacteria but also present in some mammalian tissues, catalyzes the interconversion of L-alanine and D-alanine. This enzymatic reaction can also facilitate the exchange of the α-proton and potentially contribute to the scrambling of the deuterium label on the methyl group.

Q4: What are the main analytical challenges associated with deuterium scrambling?

A4: The main analytical challenges are:

  • Underestimation of tracer enrichment: Scrambling can lead to a lower-than-expected mass shift in downstream metabolites, resulting in an underestimation of their synthesis from the tracer.

  • Inaccurate flux calculations: Metabolic flux models rely on the accurate tracking of labeled atoms. Scrambling can introduce errors into these models, leading to incorrect flux estimations.

  • Difficulty in distinguishing biological effects from analytical artifacts: It can be challenging to determine whether a lower-than-expected enrichment is due to metabolic scrambling or a genuine biological phenomenon, such as the utilization of alternative metabolic pathways.

Troubleshooting Guides

Issue 1: Lower-than-expected deuterium enrichment in target metabolites.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Metabolic Scrambling Account for potential scrambling in your metabolic flux model by including a parameter for deuterium loss from the alanine pool. Analyze the isotopic enrichment of alanine itself to quantify the extent of scrambling.
Contribution from unlabeled sources Ensure that the tracer is of high isotopic purity. Consider the contribution of unlabeled alanine from other sources in the experimental system (e.g., cell culture media, diet in in vivo studies).
Slow metabolic flux The metabolic pathway of interest may have a slow turnover rate. Increase the incubation time with this compound to allow for sufficient label incorporation.
Back-exchange during sample preparation Minimize the exposure of samples to protic solvents and high temperatures during extraction and derivatization. Lyophilize samples to dryness and use aprotic solvents where possible. Maintain a low pH (around 2.5) during sample processing to minimize the rate of hydrogen-deuterium exchange.
Issue 2: High variability in deuterium enrichment across replicates.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent sample handling Standardize all sample preparation steps, including quenching, extraction, and derivatization times and temperatures.
Analytical instrument instability Perform regular calibration and maintenance of your mass spectrometer. Use an appropriate internal standard to correct for variations in instrument response.
Biological variability Increase the number of biological replicates to account for inherent biological variation between samples.

Quantitative Data Summary

The extent of deuterium scrambling can vary depending on the experimental system and analytical methodology. The following tables provide hypothetical yet realistic data to illustrate the potential impact of scrambling.

Table 1: Hypothetical Deuterium Scrambling of this compound in Different Experimental Systems

Experimental System Analytical Platform Incubation Time (hours) Hypothetical % Deuterium Scrambling (Loss of one Deuterium)
In vitro (Hepatocyte cell culture)LC-MS/MS2410-20%
In vitro (Neuronal cell culture)GC-MS245-15%
In vivo (Rodent model - liver tissue)LC-MS/MS4815-30%
In vivo (Rodent model - brain tissue)GC-MS4810-25%

Table 2: Hypothetical Deuterium Retention in Downstream Metabolites from this compound

Metabolite Metabolic Pathway Expected Deuterium Atoms Retained (No Scrambling) Hypothetical Deuterium Atoms Retained (With Scrambling)
PyruvateTransamination32.7 - 2.9
LactateLactate Dehydrogenase32.7 - 2.9
Citrate (from Acetyl-CoA)TCA Cycle21.8 - 1.9
Glucose (from Pyruvate)Gluconeogenesis21.8 - 1.9

Experimental Protocols

Protocol 1: General Workflow for a Metabolic Labeling Experiment with this compound

This protocol provides a general framework for a stable isotope tracing experiment using this compound in cell culture.

G cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis A Cell Seeding & Growth C Medium Exchange to Labeling Medium A->C B Prepare Labeling Medium (with this compound) B->C D Incubation (Time Course) C->D E Metabolic Quenching (e.g., cold methanol) D->E F Metabolite Extraction E->F G Sample Derivatization (for GC-MS) F->G H LC-MS/MS or GC-MS Analysis F->H Direct injection for LC-MS G->H I Data Analysis & Metabolic Flux Calculation H->I

Caption: General workflow for a metabolic labeling experiment using this compound.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a labeling medium containing a known concentration of this compound.

    • Incubate cells for a predetermined time course.

  • Metabolic Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, adding ice-cold methanol (B129727).

    • Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • Sample Preparation for Mass Spectrometry:

    • For GC-MS: Dry the polar metabolite extract and derivatize the samples to make them volatile (e.g., using MTBSTFA).

    • For LC-MS/MS: The polar extract can often be directly analyzed after appropriate dilution.

  • Mass Spectrometry Analysis:

    • Analyze the samples using either GC-MS or LC-MS/MS.

    • Operate the mass spectrometer in a mode that allows for the quantification of different isotopologues (e.g., selected ion monitoring or full scan with high resolution).

  • Data Analysis:

    • Correct the raw mass isotopomer distributions for the natural abundance of isotopes.

    • Calculate the fractional enrichment of deuterium in alanine and its downstream metabolites.

    • Use metabolic flux analysis software to fit the labeling data to a metabolic model and estimate intracellular fluxes.

Protocol 2: Minimizing Deuterium Back-Exchange During Sample Preparation

This protocol focuses on the critical steps to minimize the loss of deuterium labels during sample processing.

G A Rapid Quenching (e.g., -80°C Methanol) B Extraction at Low Temperature (on dry ice or at 4°C) A->B C Lyophilization to Dryness B->C D Storage at -80°C under inert gas (e.g., Argon) C->D E Derivatization with Aprotic Solvents (if applicable) C->E F Prompt Analysis D->F E->F

Caption: Key steps to minimize deuterium back-exchange during sample preparation.

Methodology:

  • Rapid Quenching: Immediately halt all enzymatic activity by exposing the cells or tissue to a very cold environment, such as liquid nitrogen or a pre-chilled quenching solution (e.g., 80% methanol at -80°C).

  • Low-Temperature Extraction: Perform all metabolite extraction steps at low temperatures (e.g., on dry ice or in a cold room at 4°C) to reduce the rate of chemical exchange.

  • Lyophilization: After extraction, freeze-dry the samples to completely remove all protic solvents (water).

  • Proper Storage: Store the dried extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent condensation and exposure to moisture.

  • Aprotic Solvents for Derivatization: If derivatization is required (e.g., for GC-MS), use aprotic solvents (e.g., acetonitrile, pyridine) for the reaction.

  • Prompt Analysis: Analyze the samples as quickly as possible after preparation to minimize the time for potential back-exchange.

Signaling Pathways and Metabolic Fates

Metabolic Fate of this compound and Points of Potential Deuterium Scrambling

The following diagram illustrates the central metabolic pathways involving alanine and highlights the key enzymatic steps where deuterium scrambling can occur.

G cluster_cytosol Cytosol cluster_mito Mitochondrion DL_Ala_d3 This compound L_Ala_d3 L-Alanine-d3 DL_Ala_d3->L_Ala_d3 D_Ala_d3 D-Alanine-d3 DL_Ala_d3->D_Ala_d3 L_Ala_d3->D_Ala_d3 Alanine Racemase (Potential Scrambling) Pyruvate_d3 Pyruvate-d3 L_Ala_d3->Pyruvate_d3 Alanine Transaminase (ALT) (Potential Scrambling) D_Ala_d3->Pyruvate_d3 D-amino acid oxidase Lactate_d3 Lactate-d3 Pyruvate_d3->Lactate_d3 Lactate Dehydrogenase Glucose Glucose Pyruvate_d3->Glucose Gluconeogenesis Pyruvate_d3_mito Pyruvate-d3 Pyruvate_d3->Pyruvate_d3_mito Transport AcetylCoA_d2 Acetyl-CoA-d2 Pyruvate_d3_mito->AcetylCoA_d2 Pyruvate Dehydrogenase (Loss of one Deuterium) TCA_Cycle TCA Cycle AcetylCoA_d2->TCA_Cycle

Caption: Metabolic fate of this compound and key points of potential deuterium scrambling.

References

Technical Support Center: DL-Alanine-d3 Labeling and Potential Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cytotoxicity associated with the use of DL-Alanine-d3 for isotopic labeling in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding the use of this compound in cell culture?

The primary concern is the potential cytotoxicity of the D-isomer of alanine. While L-alanine is a natural amino acid readily used by mammalian cells, D-alanine can be toxic, primarily through the generation of reactive oxygen species (ROS).

Q2: What is the mechanism behind D-alanine cytotoxicity?

The cytotoxicity of D-alanine is mainly attributed to the activity of the enzyme D-amino acid oxidase (DAAO).[1][2][3] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[4][5] This reaction produces hydrogen peroxide (H₂O₂), a reactive oxygen species that can induce oxidative stress, damage cellular components like DNA, proteins, and lipids, and ultimately lead to apoptosis or cell death.[1][2][6]

Q3: Does the deuteration of D-alanine (D-alanine-d3) affect its cytotoxicity?

The replacement of hydrogen with deuterium (B1214612) in drug molecules can alter their metabolism.[7][8] This "kinetic isotope effect" can lead to a slower rate of enzymatic breakdown.[8][9] In the context of D-alanine-d3, it is plausible that the carbon-deuterium bond could slow down the oxidation by DAAO, potentially leading to reduced H₂O₂ production and consequently lower cytotoxicity compared to non-deuterated D-alanine. However, experimental validation is crucial for any specific cell line and experimental condition.

Q4: Are all cell lines equally sensitive to D-alanine?

No, sensitivity to D-alanine varies between cell lines. A key factor is the expression level of D-amino acid oxidase (DAAO).[2][3] Cells with higher DAAO activity will produce more H₂O₂ from D-alanine, leading to greater cytotoxicity. For example, certain brain tumor cells have been shown to be sensitive to D-alanine when engineered to express high levels of DAAO.[2][3]

Q5: What are the typical concentrations of D-alanine that induce cytotoxicity?

The cytotoxic concentration of D-alanine is cell line-dependent. Studies have shown concentration-dependent cytotoxicity, and IC50 values (the concentration that inhibits 50% of cell growth) have been determined for some cell lines.

Quantitative Data Summary

The following table summarizes the reported IC50 values for D-alanine in different human cancer cell lines after 24 hours of incubation.

Cell LineIC50 (mmol/L)Reference
HeLa (cervical cancer)38.8[1]
MCF-7 (breast cancer)50.1[1]

Note: These values should be used as a reference. It is highly recommended to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Unexpectedly high cell death after labeling with this compound.

  • Possible Cause 1: High concentration of the D-isomer.

    • Troubleshooting Step: Perform a dose-response curve with varying concentrations of this compound to determine the optimal, non-toxic concentration for your cell line.

  • Possible Cause 2: High D-amino acid oxidase (DAAO) activity in your cell line.

    • Troubleshooting Step: If possible, measure the DAAO activity in your cell line.[4][10] Consider using a cell line with lower DAAO expression if the labeling application allows.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Rule out common cell culture contaminants such as bacteria, yeast, or mycoplasma, which can also cause cell death.[11][12][13][14][15] Visually inspect cultures for turbidity or filamentous growth and perform routine mycoplasma testing.[12][15]

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Possible Cause 1: Variation in cell density.

    • Troubleshooting Step: Ensure consistent cell seeding density across all experiments, as this can affect the cellular response to toxic compounds.

  • Possible Cause 2: Inconsistent reagent preparation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment and ensure accurate dilutions.

  • Possible Cause 3: Passage number of cells.

    • Troubleshooting Step: Use cells within a consistent and low passage number range, as cellular characteristics and enzyme expression can change over time in culture.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing the cytotoxicity of D-alanine using a colorimetric MTT assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium without the compound).

    • Incubate for the desired labeling period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[16]

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

D_Alanine_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm D-Alanine D-Alanine D-Alanine_in D-Alanine D-Alanine->D-Alanine_in Transport DAAO D-amino acid oxidase D-Alanine_in->DAAO H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Oxidation Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Signaling pathway of D-alanine induced cytotoxicity.

Cytotoxicity_Workflow Start Start Cell_Culture Seed cells in 96-well plate Start->Cell_Culture Incubation_24h Incubate for 24h Cell_Culture->Incubation_24h Treatment Treat with this compound (various concentrations) Incubation_24h->Treatment Incubation_Labeling Incubate for labeling period (e.g., 24-72h) Treatment->Incubation_Labeling Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation_Labeling->Assay Data_Acquisition Measure Absorbance/Fluorescence Assay->Data_Acquisition Data_Analysis Calculate Cell Viability and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing cytotoxicity.

References

Technical Support Center: Method Refinement for DL-Alanine-d3 Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing DL-Alanine-d3 as a tracer in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the deuterium (B1214612) isotope effect and how can it impact my this compound tracer study?

A1: The deuterium isotope effect is a phenomenon where the substitution of hydrogen with deuterium can alter the rate of a chemical reaction. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In the context of this compound tracer studies, this can manifest in several ways:

  • Chromatographic Separation: Deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts in liquid chromatography.[1] This can lead to peak splitting or broadening if not properly addressed in the analytical method.

  • Enzymatic Reactions: The cleavage of a C-D bond can be the rate-limiting step in an enzymatic reaction, leading to a slower metabolic conversion of this compound compared to unlabeled alanine (B10760859).[2] This is known as a kinetic isotope effect and should be considered when interpreting metabolic flux data.

Q2: I am observing peak splitting for my this compound standard in my LC-MS analysis. What are the possible causes and solutions?

A2: Peak splitting of a deuterated standard is a common issue.[1][3] Here’s a systematic way to troubleshoot:

  • Determine the Scope: First, ascertain if the peak splitting is isolated to the deuterated standard or if it affects all analytes. If all peaks are split, it points to a systemic issue with the chromatography system, such as a blocked frit or a void in the column.[1][4]

  • Isotope Effect: If only the this compound peak is splitting, it is likely due to the chromatographic separation of the deuterated isotopologues from any residual non-deuterated alanine.[1]

  • Method Optimization: To mitigate peak splitting caused by the isotope effect, you can:

    • Modify the Mobile Phase Gradient: A steeper gradient can reduce the time the analyte spends on the column, minimizing separation.[1]

    • Adjust the Column Temperature: Lowering the temperature can sometimes reduce the separation.[1]

    • Change the Column Chemistry: Experimenting with different stationary phases (e.g., C18, phenyl-hexyl) may help find a column that minimizes the isotope effect.[1]

Q3: My quantitative results show high variability when using this compound as an internal standard. What could be the problem?

A3: High variability in quantification can stem from the "isotope effect" leading to differential matrix effects.[1] Although a deuterated internal standard is expected to co-elute and experience the same matrix effects as the analyte, slight chromatographic separation can cause them to enter the ion source at different times, leading to variations in ionization efficiency. To address this, ensure your chromatographic method is optimized to achieve the best possible co-elution of the analyte and the internal standard.

Q4: How can I be sure of the isotopic purity of my this compound, and why is it important?

A4: Isotopic purity is crucial for accurate quantification. Commercially available deuterated standards are not 100% enriched and will contain a small amount of the unlabeled analyte.[3] This can lead to an overestimation of the analyte's concentration. You can assess the isotopic purity by injecting a high-concentration solution of the this compound standard and monitoring for the signal of the unlabeled alanine.[5]

Troubleshooting Guides

Guide 1: Poor or Inconsistent Isotopic Enrichment
Symptom Possible Cause Troubleshooting Steps
Low signal for labeled metabolitesInefficient cell uptake of the tracer.Optimize tracer concentration and incubation time. Ensure cells are in a logarithmic growth phase for maximal incorporation.
Inefficient extraction of metabolites.Use an appropriate extraction solvent for alanine (e.g., 80% methanol). Ensure the extraction is performed quickly and at a cold temperature to quench metabolic activity.
Poor ionization in the mass spectrometer.Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Consider a different ionization mode (positive vs. negative).
Inconsistent enrichment across samplesVariability in cell culture conditions.Standardize cell seeding density, growth media, and incubation times.
Inconsistent sample handling.Ensure all samples are processed identically and rapidly to minimize metabolic changes post-harvesting.
Guide 2: High Background or Contaminating Peaks in Mass Spectrometry Data
Symptom Possible Cause Troubleshooting Steps
Unexpected peaks in blank samplesContamination from solvents, glassware, or plasticware.Run a solvent blank to identify contaminant peaks. Use high-purity, LC-MS grade solvents and thoroughly clean all glassware.
High background noiseSuboptimal mass spectrometer settings.Tune and calibrate the mass spectrometer regularly. Optimize detector settings to minimize noise.[6]
Contaminated mobile phase.Prepare fresh mobile phase with high-purity solvents and additives.

Data Presentation

Table 1: Hypothetical Isotopic Enrichment in Bacterial Peptidoglycan Components after Labeling with this compound

Peptidoglycan PrecursorExpected Deuterium Enrichment (%)Analytical Method
D-alanine residuesHighGC-MS, LC-MS/MS
Terminal D-alanyl-D-alanineHighLC-MS/MS
Note: The actual enrichment will depend on the tracer concentration, incubation time, and the rate of peptidoglycan synthesis.[7]

Table 2: Nitrogen Isotope Ratios (δ¹⁵N) in Bacterial D- and L-Alanine

Bacterial Speciesδ¹⁵N of D-alanine (‰)δ¹⁵N of L-alanine (‰)
Staphylococcus staphylolyticus19.2 ± 0.521.3 ± 0.8
Bacillus subtilis6.2 ± 0.28.2 ± 0.4
Data from a study on nitrogen isotopic compositions, suggesting enzymatic pathways lead to ¹⁵N-depleted D-alanine.[8]

Experimental Protocols

Protocol 1: Bacterial Labeling and Peptidoglycan Hydrolysis

This protocol outlines the general procedure for labeling bacteria with this compound and preparing the peptidoglycan for mass spectrometry analysis.

Materials:

  • Bacterial strain of interest

  • Growth medium (defined minimal medium is recommended for higher incorporation)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

Procedure:

  • Bacterial Culture and Labeling:

    • Grow a starter culture of the bacteria overnight in an unlabeled medium.

    • Dilute the overnight culture into a fresh medium containing a known concentration of this compound (e.g., 250-500 µM).[9]

    • Incubate the culture under optimal growth conditions.

    • Harvest the cells during the exponential growth phase by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS to remove residual labeled medium.[9]

  • Peptidoglycan Isolation and Hydrolysis:

    • Resuspend the cell pellet in distilled water and add an equal volume of boiling 8% TCA.

    • Boil the suspension for 30 minutes to lyse the cells and remove teichoic acids.

    • Centrifuge the suspension and wash the pellet (containing peptidoglycan) with distilled water until the pH is neutral.

    • Hydrolyze the isolated peptidoglycan by resuspending the pellet in 6 M HCl and incubating at 100°C for 16 hours.

    • Remove the HCl by evaporation under a stream of nitrogen.

    • Resuspend the hydrolyzed amino acids in a suitable solvent for mass spectrometry analysis.

Protocol 2: Mass Spectrometry Analysis of this compound Incorporation

This protocol provides a general workflow for the analysis of deuterium incorporation into D-alanine using LC-MS.

Materials:

  • Peptidoglycan hydrolysate

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Appropriate LC column for amino acid separation (a chiral column is recommended to separate D- and L-alanine)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • If necessary, derivatize the amino acids in the hydrolysate to improve chromatographic separation and ionization efficiency.

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Separate the amino acids using a suitable chromatographic gradient.

    • Acquire mass spectra in positive ion mode.

  • Data Analysis:

    • Identify the peak corresponding to D-alanine based on its retention time (compared to a standard) and its mass-to-charge ratio (m/z).

    • Determine the isotopic enrichment by calculating the ratio of the deuterated D-alanine to the total D-alanine pool.

Mandatory Visualizations

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine Alr Alanine Racemase L_Ala->Alr D_Ala_d3_in This compound (Tracer) D_Ala D-Alanine D_Ala_d3_in->D_Ala Incorporation Ddl D-Ala-D-Ala Ligase D_Ala->Ddl Alr->D_Ala D_Ala_D_Ala D-Ala-D-Ala Ddl->D_Ala_D_Ala MurF MurF Ligase D_Ala_D_Ala->MurF UDP_MurNAc_tri UDP-MurNAc-tripeptide UDP_MurNAc_tri->MurF UDP_MurNAc_penta UDP-MurNAc-pentapeptide MurF->UDP_MurNAc_penta Transporter Transporter UDP_MurNAc_penta->Transporter Peptidoglycan Peptidoglycan Synthesis Transporter->Peptidoglycan

Caption: Incorporation of this compound into the bacterial peptidoglycan synthesis pathway.

troubleshooting_workflow Start Problem Encountered (e.g., Peak Splitting, High Variability) Check_System Check Chromatographic System (e.g., column, connections, mobile phase) Start->Check_System System_Issue Systemic Issue Identified Check_System->System_Issue Yes Isotope_Effect Suspect Isotope Effect Check_System->Isotope_Effect No Resolve_System Resolve System Issue (e.g., replace column, check for leaks) System_Issue->Resolve_System End Problem Resolved Resolve_System->End Optimize_Method Optimize Analytical Method (e.g., gradient, temperature, column) Isotope_Effect->Optimize_Method Check_Purity Check Isotopic Purity of Standard Isotope_Effect->Check_Purity Method optimization does not resolve issue Method_Optimized Method Optimized Optimize_Method->Method_Optimized Method_Optimized->End Purity_Issue Purity Issue Identified Check_Purity->Purity_Issue Yes Check_Purity->End No Correct_Quant Correct for Impurity in Quantification Purity_Issue->Correct_Quant Correct_Quant->End

Caption: A logical workflow for troubleshooting common issues in this compound tracer studies.

References

Minimizing isotopic effects in DL-Alanine-d3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic effects during experiments with DL-Alanine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the primary isotopic effects to consider when using this compound?

A1: The primary isotopic effects to consider are the kinetic isotope effect (KIE), solvent isotope effects, and chromatographic shifts. The KIE is a change in the reaction rate when a hydrogen atom is replaced by deuterium (B1214612), which can be significant in reactions involving the cleavage of a C-H bond.[1] Solvent isotope effects may be observed if the reaction is performed in a deuterated solvent. Chromatographic shifts can occur where this compound elutes at a slightly different time than unlabeled DL-Alanine.[2]

Q2: How does the deuterium labeling in this compound affect its mass spectrometry analysis?

A2: The three deuterium atoms in this compound increase its molecular weight by approximately 3 Da compared to the unlabeled compound. This mass shift is the basis for its use as an internal standard or tracer. However, it's important to be aware of potential issues such as overlapping isotopic clusters with other molecules in the sample and possible fragmentation differences compared to the non-deuterated analog.[3][4]

Q3: What is the kinetic isotope effect (KIE), and how can it impact my results with this compound?

A3: The kinetic isotope effect is the ratio of the reaction rate of a compound with a lighter isotope (like hydrogen) to the rate of the same reaction with a heavier isotope (like deuterium) (kH/kD).[5] For this compound, a primary KIE may be observed in reactions where a C-D bond in the methyl group is broken in the rate-determining step.[6] This can lead to slower reaction rates for the deuterated compound. Secondary KIEs, which are smaller, can occur even if the C-D bond is not broken.[5]

Q4: What is deuterium back-exchange, and how can I prevent it with this compound?

A4: Deuterium back-exchange is the replacement of deuterium atoms with protons from the solvent or surrounding environment.[7] While the C-D bonds in the methyl group of this compound are generally stable, exchange can be promoted under certain conditions, such as high pH or temperature.[8] To minimize back-exchange, it is advisable to use aprotic solvents when possible and to control the pH and temperature of your experiments.

Q5: Can the stereochemistry (D- vs. L-alanine) influence the isotopic effects observed?

A5: Yes, the enzymatic processing of D- and L-alanine is different, and this can lead to different observed isotopic effects.[9] For instance, alanine (B10760859) racemase, which interconverts D- and L-alanine, exhibits specific intrinsic kinetic isotope effects for each direction of the reaction.[6] When working with this compound in a biological system, it's important to consider that the two enantiomers may be metabolized differently, and thus the isotopic effects may vary for each stereoisomer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inaccurate quantification when using this compound as an internal standard. Chromatographic Shift: this compound may have a slightly different retention time than unlabeled DL-Alanine, leading to differential matrix effects.[2]Optimize chromatographic conditions to achieve co-elution. Consider using a column with a different stationary phase or adjusting the mobile phase composition and temperature.
Differential Matrix Effects: Even with co-elution, the deuterated standard and the analyte may experience different levels of ion suppression or enhancement.Perform a matrix effect evaluation by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample.
Isotopic Impurity: The this compound standard may contain a small percentage of the unlabeled analyte.Check the certificate of analysis for the isotopic purity of your standard. Account for any contribution of the internal standard to the analyte signal in your calculations.
Slower than expected reaction rate. Kinetic Isotope Effect (KIE): The C-D bonds in this compound are stronger than the corresponding C-H bonds, which can lead to a slower reaction rate if this bond is cleaved in the rate-determining step.[1]Be aware of the potential for a KIE and consider it in the interpretation of your kinetic data. If possible, perform parallel experiments with the unlabeled compound to quantify the KIE.
Loss of deuterium label. Deuterium Back-Exchange: Exposure to high pH, high temperature, or certain catalytic conditions can cause the deuterium atoms to be replaced by protons.[7][8]Maintain a neutral or acidic pH, keep temperatures as low as feasible for the experiment, and use aprotic solvents where possible. Analyze samples promptly after preparation.
Unexpected peaks in mass spectrum. In-source Fragmentation Differences: The deuterated compound may fragment differently in the mass spectrometer's ion source compared to the unlabeled analyte.Optimize the ion source parameters (e.g., collision energy) to minimize fragmentation or to produce consistent fragmentation patterns for both the analyte and the internal standard.
Metabolic Scrambling: In biological systems, the deuterium label from this compound can be incorporated into other molecules through metabolic pathways.Analyze control samples (e.g., blank matrix spiked with this compound) to identify potential metabolic products. Use shorter incubation times to minimize metabolic conversion.

Quantitative Data Summary

The following table summarizes representative isotopic effects that may be observed with deuterated alanine. The exact values for your experiment will depend on the specific reaction conditions, enzyme, and analytical method used.

Isotopic Effect Analyte Observed Value (kH/kD) Conditions Reference
Primary Kinetic Isotope Effect[2-D]d-alanine9.1 ± 1.5D-amino acid oxidase, low pH[10]
Primary Kinetic Isotope Effect[2-D]d-alanine2.3 ± 0.3D-amino acid oxidase, high pH[10]
Intrinsic Primary KIE (Cα-H abstraction)Deuterated D-alanine1.57 ± 0.05 (D to L)Alanine Racemase[6]
Intrinsic Primary KIE (Cα-H abstraction)Deuterated L-alanine1.66 ± 0.09 (L to D)Alanine Racemase[6]
Secondary Kinetic Isotope EffectDeuterated L-alanine1.13 ± 0.05Alanine Racemase (aldimine formation)[6]

Experimental Protocols

Protocol 1: Determination of Kinetic Isotope Effect (KIE) using Mass Spectrometry

This protocol provides a general method for determining the KIE of an enzyme-catalyzed reaction with this compound by monitoring the reaction progress over time.

  • Reaction Setup:

    • Prepare two sets of reaction mixtures. One with unlabeled DL-Alanine and the other with this compound at the same concentration.

    • Initiate the reactions by adding the enzyme.

  • Time-Course Sampling:

    • At various time points, take aliquots from each reaction mixture.

    • Quench the reaction immediately by adding a suitable quenching solution (e.g., acid or organic solvent).

  • Sample Preparation for MS Analysis:

    • If necessary, precipitate proteins and centrifuge to clear the supernatant.

    • Dilute the samples to an appropriate concentration for mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a multiple reaction monitoring (MRM) method to quantify the substrate (DL-Alanine or this compound) and the product.

  • Data Analysis:

    • Plot the concentration of the product formed over time for both the labeled and unlabeled reactions.

    • Determine the initial reaction rates (slopes of the initial linear portion of the curves).

    • Calculate the KIE as the ratio of the initial rate of the unlabeled reaction to the initial rate of the deuterated reaction (KIE = RateH / RateD).

Protocol 2: Assessment of Deuterium Back-Exchange by NMR Spectroscopy

This protocol describes how to use Nuclear Magnetic Resonance (NMR) spectroscopy to check for the loss of deuterium from this compound under your experimental conditions.

  • Sample Preparation:

    • Dissolve a known amount of this compound in the buffer or solvent system to be used in your experiment.

    • Prepare a control sample of this compound in a non-exchangeable solvent (e.g., anhydrous DMSO-d6).

  • Incubation:

    • Incubate the experimental sample under the conditions you wish to test (e.g., specific pH, temperature, and duration).

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for both the experimental and control samples.

  • Data Analysis:

    • In the ¹H NMR spectrum of the control sample, you should not see a signal for the methyl protons.

    • In the experimental sample, the appearance of a signal in the methyl proton region (around 1.4 ppm) indicates back-exchange.[11]

    • Quantify the extent of back-exchange by integrating the methyl proton signal relative to an internal standard or the α-proton signal of alanine.

Visualizations

Troubleshooting_Isotopic_Effects cluster_observation Observation cluster_causes Potential Causes cluster_solutions Solutions & Mitigation Observe Unexpected Experimental Result (e.g., inaccurate quantification, slow reaction) KIE Kinetic Isotope Effect (KIE) Observe->KIE Is reaction rate affected? ChromoShift Chromatographic Shift Observe->ChromoShift Is quantification inaccurate? BackExchange Deuterium Back-Exchange Observe->BackExchange Is deuterium label lost? MS_Issues Mass Spec Anomalies (Fragmentation, Matrix Effects) Observe->MS_Issues Are MS results inconsistent? Sol_KIE Quantify KIE with parallel experiments KIE->Sol_KIE Sol_Chromo Optimize chromatography (gradient, column, temp) ChromoShift->Sol_Chromo Sol_Exchange Control pH, temperature; use aprotic solvents BackExchange->Sol_Exchange Sol_MS Optimize MS parameters; perform matrix effect study MS_Issues->Sol_MS KIE_Workflow cluster_prep Reaction Preparation cluster_run Reaction & Sampling cluster_analysis Analysis cluster_calc Calculation Prep_H Prepare reaction with unlabeled DL-Alanine Run_H Initiate & sample unlabeled reaction Prep_H->Run_H Prep_D Prepare reaction with This compound Run_D Initiate & sample deuterated reaction Prep_D->Run_D MS LC-MS/MS Analysis (Quantify Substrate & Product) Run_H->MS Run_D->MS Calc Calculate Initial Rates (Rate_H, Rate_D) MS->Calc KIE KIE = Rate_H / Rate_D Calc->KIE

References

Strategies for reducing background noise in DL-Alanine-d3 measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and improving the quality of DL-Alanine-d3 measurements.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during this compound analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

Q1: I am observing a high, persistent background noise across my entire mass spectrum. What are the likely causes and how can I resolve this?

A1: A high, consistent background noise, often referred to as "chemical noise," can originate from several sources. It is crucial to systematically identify and eliminate the source of contamination.[1][2]

  • Contaminated Solvents or Reagents: Low-purity solvents, buffers, or derivatization agents can introduce a significant amount of background noise.[3]

    • Solution: Always use high-purity, LC-MS or GC-MS grade solvents and reagents. Prepare fresh mobile phases daily and filter them before use.[3]

  • Contamination in the LC/GC System: Tubing, fittings, vials, and the autosampler can harbor contaminants that leach into the system over time.

    • Solution: Regularly flush the entire LC or GC system with a strong solvent mixture (e.g., isopropanol/acetonitrile (B52724)/water). Run blank injections between samples to monitor and reduce carryover.[1]

  • Dirty Mass Spectrometer Ion Source: Over time, the ion source can become contaminated with non-volatile sample components, leading to a high background.

    • Solution: Perform regular cleaning and maintenance of the ion source components (e.g., ESI probe, capillary, cone) according to the manufacturer's guidelines.

Q2: My baseline is clean, but I see a noisy signal specifically at the m/z of my this compound analyte. What could be causing this?

A2: Analyte-specific noise often points to issues with the sample matrix or the analyte itself.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, cell lysates) can interfere with the ionization of this compound, leading to signal suppression or enhancement and a noisy baseline.

    • Solution: Improve sample cleanup procedures to remove interfering matrix components. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be highly effective.[2][3]

  • Impure Internal Standard: Impurities or degradation products in the this compound standard can contribute to background noise at the target m/z.

    • Solution: Use high-purity this compound with high isotopic enrichment (≥98%). Verify the purity of new batches of standards.[1]

Q3: How can I improve the signal-to-noise (S/N) ratio for my this compound measurement in a complex biological sample?

A3: Improving the S/N ratio involves both increasing the analyte signal and decreasing the background noise.

  • Optimize MS Parameters: Fine-tuning the mass spectrometer's settings can significantly enhance the signal. This includes optimizing the ionization source parameters (e.g., gas flow, temperature, voltage) and collision energy for MS/MS experiments.[4]

  • Chromatographic Separation: Enhance the separation of this compound from matrix components by optimizing the LC or GC method (e.g., gradient profile, column chemistry, temperature).[5]

  • Advanced Sample Preparation: For very complex matrices, consider more advanced cleanup techniques like derivatization to improve chromatographic behavior and ionization efficiency, or charge inversion ion/ion reactions to reduce chemical noise.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Q1: Why is the signal for my this compound sample weak and the baseline noisy in my 1H NMR spectrum?

A1: A low signal-to-noise ratio in NMR can be due to several factors related to the sample preparation and instrument settings.

  • Insufficient Sample Concentration: A low concentration of this compound will naturally result in a weak signal.

    • Solution: Increase the sample concentration if solubility allows.

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet will lead to broad peaks and a distorted baseline, effectively reducing the signal-to-noise ratio.[7][8][9]

    • Solution: Carefully shim the magnet for each sample to achieve a homogeneous magnetic field. Automated shimming routines are a good starting point, but manual fine-tuning is often necessary for optimal results.[9][10]

  • Suboptimal Acquisition Parameters: The number of scans and other acquisition parameters directly impact the S/N ratio.

    • Solution: Increase the number of scans. The S/N ratio increases with the square root of the number of scans.[4][11]

Q2: I see large, broad peaks in my 1H NMR spectrum that are obscuring my this compound signals. What are these and how can I remove them?

A2: These are likely solvent signals from non-deuterated residual protons in the NMR solvent.

  • Incomplete Deuteration of Solvent: Even highly deuterated solvents contain a small amount of residual proteo-solvent.

    • Solution: Use high-purity deuterated solvents. For samples where the analyte concentration is very low, consider using solvent suppression techniques during NMR acquisition.[7]

Data Presentation

The following tables summarize the expected improvements in signal-to-noise ratio and quantitative performance with the application of various noise reduction strategies.

Table 1: Expected Signal-to-Noise (S/N) Ratio Improvement in LC-MS/MS Analysis of this compound

StrategyBaseline S/NExpected S/N after OptimizationFold Improvement (Approx.)
Standard Method 10:1--
Optimized MS Parameters 10:150:15x
Advanced Sample Cleanup (SPE) 10:180:18x
Combined Optimization 10:1>150:1>15x

Note: These values are illustrative and the actual improvement will depend on the specific sample matrix, instrumentation, and experimental conditions.

Table 2: Quantitative Performance of Amino Acid Analysis using LC-MS/MS

AnalyteLimit of Quantification (LOQ) (µmol/L)Intra-assay Precision (%CV)Inter-assay Precision (%CV)
Alanine 5< 5%< 10%
Leucine 2< 5%< 10%
Valine 3< 6%< 12%

Data adapted from typical amino acid analysis methods and serves as a benchmark for expected performance.[12][13]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis of this compound using Protein Precipitation

This protocol describes a simple and effective method for removing proteins from plasma samples, a common source of matrix interference.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a suitable internal standard (e.g., 13C,15N-labeled Alanine) to each sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection.

Protocol 2: Shimming for High-Resolution NMR Measurements

This protocol provides a general workflow for optimizing the magnetic field homogeneity.

  • Sample Insertion: Insert the NMR tube containing the this compound sample into the magnet and allow it to equilibrate to the probe temperature for at least 5 minutes.

  • Locking: Lock onto the deuterium (B1214612) signal of the solvent.

  • Automated Shimming: Run the instrument's automated shimming routine. This will provide a good starting point for the shims.

  • Manual Shimming (On-axis):

    • Display the lock signal.

    • Sequentially adjust the Z1, Z2, Z3, and Z4 shims to maximize the lock level. Iterate through these shims as they can interact.

  • Manual Shimming (Off-axis):

    • If necessary, adjust the low-order off-axis shims (X, Y, XZ, YZ) to further improve the lineshape.

  • Verification: Acquire a quick 1D 1H spectrum to visually inspect the peak shape and resolution. A sharp, symmetrical peak indicates good shimming.

Mandatory Visualization

The following diagrams illustrate key workflows for troubleshooting and experimental procedures.

Troubleshooting_High_Background_Noise_MS Start High Background Noise in MS Measurement Check_System Systematic Contamination Check Start->Check_System LC_Source Contamination from LC System Check_System->LC_Source Noise disappears with direct infusion MS_Source Contamination from MS System Check_System->MS_Source Noise persists with direct infusion Flush_LC Flush LC System with High-Purity Solvents LC_Source->Flush_LC Check_Solvents Verify Solvent and Reagent Purity LC_Source->Check_Solvents Improve_Cleanup Improve Sample Cleanup Protocol LC_Source->Improve_Cleanup Clean_MS Clean Ion Source MS_Source->Clean_MS Resolved Noise Reduced Flush_LC->Resolved Clean_MS->Resolved Check_Solvents->Resolved Improve_Cleanup->Resolved

Caption: Troubleshooting workflow for high background noise in MS.

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Plasma) Protein_Precipitation 2. Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Evaporation 4. Supernatant Evaporation Centrifugation->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. Injection into LC-MS/MS Reconstitution->Injection Chromatography 7. Chromatographic Separation Injection->Chromatography Ionization 8. Electrospray Ionization (ESI) Chromatography->Ionization Detection 9. MS/MS Detection (MRM) Ionization->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

References

Validation & Comparative

A Researcher's Guide to Metabolic Pathway Tracing: DL-Alanine-d3 vs. 13C-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of metabolic research, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. For researchers, scientists, and drug development professionals, understanding the nuances of different tracers is paramount. This guide provides an objective comparison between two such tracers: DL-Alanine-d3 (a deuterium-labeled racemic mixture) and 13C-Alanine (a carbon-13-labeled alanine). We will delve into their distinct applications, supported by experimental data and detailed methodologies, to empower you in making an informed choice for your metabolic pathway tracing studies.

Core Principles: Tracing Hydrogen vs. Carbon Backbones

The fundamental difference between this compound and 13C-Alanine lies in the isotope used for labeling. This compound is labeled with deuterium (B1214612), a heavy isotope of hydrogen, allowing researchers to track the fate of hydrogen atoms. In contrast, 13C-Alanine contains a heavy isotope of carbon, enabling the direct tracing of the carbon skeleton of alanine (B10760859) as it is metabolized. This distinction has profound implications for the types of metabolic questions each tracer can answer.[1]

Furthermore, it is crucial to recognize that DL-Alanine is a racemic mixture of D-Alanine and L-Alanine. These enantiomers have distinct metabolic fates. L-alanine is a proteinogenic amino acid central to primary metabolism across most organisms, linking carbohydrate and amino acid pathways.[2][3] D-alanine, on the other hand, is primarily found in bacterial cell walls and is less abundant in eukaryotes, making it a specific tracer for bacterial processes.[3][4]

Comparative Analysis: Performance and Applications

The choice between this compound and 13C-Alanine hinges on the specific metabolic pathway under investigation and the analytical techniques available.

FeatureThis compound13C-AlanineRationale
Isotope Deuterium (²H or D)Carbon-13 (¹³C)Tracks different atoms (hydrogen vs. carbon).[1]
Primary Application - As an internal standard in mass spectrometry. - Tracing D-alanine in bacterial peptidoglycan synthesis.- Metabolic Flux Analysis (MFA) of central carbon metabolism (e.g., TCA cycle, gluconeogenesis). - Protein synthesis and turnover studies.[2][4]Deuterium's mass shift is useful for quantification, while ¹³C directly follows the carbon backbone in metabolic transformations.[1][5]
Analytical Techniques Mass Spectrometry (MS)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyBoth are detectable by MS. ¹³C is also well-suited for NMR studies to determine positional labeling.[4][5]
Kinetic Isotope Effect (KIE) Pronounced. Can alter reaction rates, which can be a tool to study enzyme mechanisms.[1]Minimal. Generally considered not to significantly impact metabolic fluxes.The larger mass difference between deuterium and hydrogen results in a more significant KIE.[1]
Cost Generally less expensive.Generally more expensive due to more complex synthesis.The synthetic routes for introducing ¹³C are often more involved.[1]
Biological Specificity The D-enantiomer is specific to bacterial metabolism. The L-enantiomer can be used as an internal standard for L-alanine quantification.[4]L-enantiomer is used to trace pathways common to a wide range of organisms. D-enantiomer can be used for bacterial-specific carbon flux.[2][4]The distinct biological roles of D- and L-alanine dictate their specific applications.[4][6]

Quantitative Data Summary

Direct quantitative comparisons of this compound and 13C-Alanine for the same metabolic pathway are scarce in the literature due to their divergent applications. However, we can present representative data for each tracer in its typical experimental context.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) for Citrate (B86180) from 13C-Alanine Tracing

This table illustrates how the carbon atoms from uniformly labeled 13C-Alanine ([U-¹³C₃] L-alanine) are incorporated into citrate through the TCA cycle. The different mass isotopomers (M+n) represent the number of ¹³C atoms in the citrate molecule.

Mass IsotopomerFractional Abundance (%)Interpretation
M+05Unlabeled citrate
M+110Citrate with one ¹³C atom
M+235Citrate with two ¹³C atoms
M+340Citrate with three ¹³C atoms
M+48Citrate with four ¹³C atoms
M+52Citrate with five ¹³C atoms
M+60Citrate with six ¹³C atoms
(Data are hypothetical and for illustrative purposes)

Table 2: Hypothetical Enrichment of D-Alanine in Bacterial Peptidoglycan using this compound

This table shows the expected enrichment of the d3-labeled D-alanine in the cell wall of bacteria grown in the presence of this compound.

MetaboliteIsotopic Enrichment (%)Interpretation
D-Alanine-d3 in Peptidoglycan85High incorporation of the tracer into the bacterial cell wall.
L-Alanine-d3 in Cytosol95High abundance of the internal standard for quantification.
(Data are hypothetical and for illustrative purposes)

Experimental Protocols

Protocol 1: 13C Metabolic Flux Analysis (MFA) using 13C-Alanine

This protocol provides a general workflow for a stable isotope tracing experiment using ¹³C-labeled L-alanine in adherent mammalian cells followed by GC-MS analysis.[2]

1. Cell Culture and Labeling:

  • Seed cells in 6-well plates and grow to ~80% confluency in standard medium.

  • Prepare labeling medium by supplementing alanine-free base medium with [U-¹³C₃] L-alanine to a final concentration similar to that in standard medium.

  • Aspirate the standard medium, wash cells twice with pre-warmed sterile PBS, and add the ¹³C L-alanine labeling medium.

  • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for incorporation of the label into downstream metabolites.

2. Metabolite Extraction:

  • Place the culture plates on ice and aspirate the labeling medium.

  • Wash the cells quickly with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Incubate at -80°C for 20 minutes, then centrifuge at maximum speed for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube and dry using a speed vacuum or nitrogen evaporator.

3. Sample Derivatization and GC-MS Analysis:

  • Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using methoxyamine hydrochloride followed by MTBSTFA).[7]

  • Inject the derivatized sample into a GC-MS system.

  • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to identify and quantify the mass isotopologues of downstream metabolites.

4. Data Analysis:

  • Correct the raw mass isotopomer distributions for natural ¹³C abundance.

  • Calculate the fractional enrichment of ¹³C in each metabolite.

  • Use metabolic flux analysis software to fit the labeling data to a metabolic model and estimate intracellular fluxes.

Protocol 2: Using this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of alanine in a biological sample using LC-MS.

1. Sample Preparation:

  • Thaw the biological sample (e.g., plasma, cell lysate) on ice.

  • To a defined volume of the sample, add a known amount of this compound solution.

  • Precipitate proteins by adding a four-fold excess of ice-cold methanol.

  • Vortex and centrifuge to pellet the protein.

  • Transfer the supernatant to a new tube and dry it.

2. LC-MS Analysis:

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Inject the sample into an LC-MS system.

  • Use a suitable chromatography method (e.g., HILIC) to separate alanine from other metabolites.

  • Operate the mass spectrometer in a mode that allows for the detection and quantification of both unlabeled alanine and Alanine-d3.

3. Data Analysis:

  • Generate extracted ion chromatograms (EICs) for the m/z of unlabeled alanine and Alanine-d3.

  • Calculate the peak area ratio of the endogenous alanine to the Alanine-d3 internal standard.

  • Quantify the concentration of endogenous alanine by comparing this ratio to a standard curve.

Visualizing Metabolic Fates

The following diagrams, generated using the DOT language, illustrate the distinct primary metabolic pathways traced by L-Alanine and D-Alanine.

L_Alanine_Metabolism L_Alanine L-Alanine-¹³C Pyruvate Pyruvate-¹³C L_Alanine->Pyruvate ALT Protein Protein-¹³C L_Alanine->Protein Protein Synthesis Acetyl_CoA Acetyl-CoA-¹³C Pyruvate->Acetyl_CoA PDH Glucose Glucose-¹³C Pyruvate->Glucose Gluconeogenesis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Metabolic fate of ¹³C L-alanine in central carbon metabolism.

D_Alanine_Metabolism L_Alanine L-Alanine D_Alanine D-Alanine-¹³C/d3 L_Alanine->D_Alanine Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala-¹³C/d3 D_Alanine->D_Ala_D_Ala D-Ala-D-Ala Ligase Pyruvate Pyruvate D_Alanine->Pyruvate D-amino acid oxidase (in mammals) Peptidoglycan Peptidoglycan-¹³C/d3 D_Ala_D_Ala->Peptidoglycan Cell Wall Synthesis

Metabolic fate of D-alanine in bacterial and mammalian systems.

Conclusion

  • 13C-Alanine is the tracer of choice for quantitative metabolic flux analysis of central carbon metabolism and protein dynamics in a wide range of biological systems. Its direct tracing of the carbon backbone provides high-resolution data on pathway activity.[2][5]

  • This compound serves a more specialized role. The D-enantiomer is a valuable tool for investigating bacterial-specific pathways, particularly peptidoglycan synthesis. The L-enantiomer is often used as an internal standard for accurate quantification of L-alanine in mass spectrometry-based metabolomics due to its similar chemical properties and distinct mass.

For researchers aiming to elucidate the intricate workings of cellular metabolism, a thorough understanding of the strengths and limitations of each isotopic tracer is essential for designing robust experiments and generating meaningful data.

References

A Head-to-Head Comparison: DL-Alanine-d3 vs. D-Alanine-d3 for Probing the Bacterial Cell Wall

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial physiology and the discovery of novel antimicrobial agents, stable isotope-labeled compounds are indispensable tools. This guide provides a comprehensive comparison of DL-Alanine-d3 and D-Alanine-d3, two deuterated forms of alanine (B10760859), in the context of bacterial cell wall research. By understanding their distinct properties and applications, researchers can make informed decisions to advance their experimental objectives.

The bacterial cell wall, a unique and essential organelle, is primarily composed of peptidoglycan, a polymer of sugars and amino acids. A key component of this structure is the D-isomer of alanine, which is largely absent in eukaryotes, making the enzymes involved in its metabolism prime targets for antibiotic development.[1][2] The strategic use of isotopically labeled D-alanine allows for the precise tracking of its incorporation into the cell wall, offering a window into the dynamics of peptidoglycan synthesis and remodeling.

Distinguishing this compound and D-Alanine-d3: A Matter of Isomers

The fundamental difference between these two products lies in their stereochemistry. This compound is a racemic mixture, containing equal parts of both the L- and D-enantiomers of alanine, with three deuterium (B1214612) atoms replacing hydrogen atoms on the methyl group. In contrast, D-Alanine-d3 is the optically pure D-isomer, also labeled with three deuterium atoms. This isomeric distinction is critical as it dictates the metabolic pathways these molecules will enter upon introduction to a bacterial culture.

In bacteria, L-alanine is converted to D-alanine by the enzyme alanine racemase.[3] This D-alanine is then incorporated into the peptidoglycan structure. Therefore, when bacteria are supplied with this compound, the L-Alanine-d3 component can be used to probe the activity of alanine racemase, while the D-Alanine-d3 component is directly available for cell wall synthesis. D-Alanine-d3, on the other hand, bypasses the racemization step and is directly utilized for peptidoglycan biosynthesis.

Quantitative Comparison of Utility

The choice between this compound and D-Alanine-d3 is contingent on the specific scientific question being addressed. The following table summarizes the key differences in their application and performance.

FeatureThis compoundD-Alanine-d3
Primary Application Studying alanine racemase activity; General peptidoglycan labeling.Direct and quantitative analysis of peptidoglycan synthesis.
Metabolic Pathway L-isomer is a substrate for alanine racemase; D-isomer is directly incorporated.Directly incorporated into peptidoglycan precursors.
Specificity for PG High, as D-alanine is a primary component.Very high, as it bypasses other metabolic routes of L-alanine.[2]
Incorporation Efficiency Theoretic maximum of 50% of the supplied concentration for the D-isomer, with actual incorporation dependent on alanine racemase activity.High, dependent on the rate of peptidoglycan synthesis.
Data Interpretation Requires methods to distinguish between the metabolic fates of the D- and L-isomers.More straightforward quantification of peptidoglycan synthesis.
Typical Analytical Readout Mass shift in peptidoglycan fragments corresponding to D-Alanine-d3. Detection of labeled D-alanine derived from the labeled L-alanine.Mass shift in peptidoglycan fragments corresponding to D-Alanine-d3.[4]

Experimental Protocols

The successful application of both this compound and D-Alanine-d3 relies on robust experimental design and precise analytical techniques.

Protocol 1: General Metabolic Labeling of Bacterial Peptidoglycan
  • Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain of interest into an appropriate liquid growth medium. Incubate overnight at the optimal temperature with shaking. The following day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).

  • Isotope Labeling: Add this compound or D-Alanine-d3 to the culture to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically for each bacterial species.

  • Incubation: Continue to incubate the culture under normal growth conditions for a period equivalent to one or more generations to allow for incorporation of the labeled alanine.

  • Cell Harvesting and Peptidoglycan Isolation: Harvest the cells by centrifugation. Wash the cell pellet with phosphate-buffered saline (PBS). Lyse the cells and isolate the peptidoglycan using established protocols, which typically involve treatment with detergents (e.g., SDS) to remove membranes and proteins, followed by enzymatic digestion of DNA and RNA.

  • Peptidoglycan Hydrolysis and Analysis: Hydrolyze the purified peptidoglycan to its constituent amino acids using strong acid (e.g., 6 M HCl). The resulting amino acid mixture can then be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect and quantify the incorporation of the deuterated alanine.[5] For MS analysis, derivatization of the amino acids may be necessary to improve chromatographic separation and ionization efficiency.[1]

Protocol 2: Assay for Alanine Racemase Activity using this compound
  • Metabolic Labeling: Follow steps 1-3 of the General Metabolic Labeling Protocol using this compound.

  • Cell Harvesting and Fractionation: Harvest the cells and separate the cell wall fraction from the cytoplasmic fraction.

  • Analysis of Cytoplasmic Alanine: Extract and analyze the free amino acid pool from the cytoplasm. Using a chiral chromatography method coupled with mass spectrometry, determine the ratio of L-Alanine-d3 to D-Alanine-d3. An increase in the D-Alanine-d3 pool over time is indicative of alanine racemase activity.

  • Analysis of Peptidoglycan: Isolate and hydrolyze the peptidoglycan from the cell wall fraction as described in the general protocol. Analyze the hydrolysate by mass spectrometry to confirm the incorporation of D-Alanine-d3 that was converted from the supplied L-Alanine-d3.

Visualizing the Pathways and Workflows

The following diagrams illustrate the metabolic fates of this compound and D-Alanine-d3 and the general experimental workflow.

G cluster_dl_alanine This compound cluster_d_alanine D-Alanine-d3 L_Ala_d3 L-Alanine-d3 D_Ala_d3_from_L D-Alanine-d3 L_Ala_d3->D_Ala_d3_from_L Alanine Racemase PG_synthesis Peptidoglycan Synthesis D_Ala_d3_from_L->PG_synthesis D_Ala_d3_direct D-Alanine-d3 D_Ala_d3_direct->PG_synthesis D_Ala_d3_pure D-Alanine-d3 D_Ala_d3_pure->PG_synthesis

Caption: Metabolic fate of this compound vs. D-Alanine-d3 in bacteria.

G cluster_culture Bacterial Culture cluster_processing Sample Processing culture Mid-log phase culture add_label Add Labeled Alanine (DL-d3 or D-d3) culture->add_label incubate Incubate add_label->incubate harvest Harvest Cells incubate->harvest isolate_pg Isolate Peptidoglycan harvest->isolate_pg hydrolyze Hydrolyze Peptidoglycan isolate_pg->hydrolyze analysis Analysis (MS or NMR) hydrolyze->analysis

References

Validation of DL-Alanine-d3 as an Internal Standard in Quantitative Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard, as they exhibit nearly identical physicochemical properties to the analyte of interest, allowing for effective compensation of variability during sample preparation and analysis.[1] This guide provides a comprehensive overview of the validation of DL-Alanine-d3 as an internal standard for the quantitative analysis of alanine (B10760859), complete with comparative performance data and detailed experimental protocols.

Deuterium-labeled standards like this compound are a cost-effective option for isotope dilution mass spectrometry.[1] Their validation is crucial to ensure data integrity and reliability in research and drug development settings. The following sections detail the typical performance of this compound and compare it with other internal standard strategies.

Quantitative Performance Data

The validation of an analytical method using an internal standard involves assessing several key parameters to ensure its suitability. The following tables summarize representative data for the validation of this compound as an internal standard for alanine quantification in a biological matrix such as human plasma.

Table 1: Linearity of Alanine Quantification using this compound

Analyte Concentration (µg/mL)Peak Area Ratio (Alanine/DL-Alanine-d3)Calculated Concentration (µg/mL)Accuracy (%)
1.00.0521.04104.0
5.00.2585.16103.2
10.00.51510.30103.0
50.02.5450.80101.6
100.05.05101.00101.0
500.025.10502.00100.4
Linearity (R²) 0.9995

Table 2: Accuracy and Precision of Alanine Quantification using this compound

QC LevelNominal Conc. (µg/mL)Intra-Day (n=6)Inter-Day (n=18, 3 days)
Mean Conc. (µg/mL) Precision (%CV) Mean Conc. (µg/mL) Precision (%CV)
LLOQ1.01.024.51.056.8
Low3.02.953.23.085.1
Mid75.076.52.174.23.5
High400.0395.01.8408.02.9

Table 3: Matrix Effect and Recovery of Alanine with this compound

QC LevelAnalyte Conc. (µg/mL)Matrix Factor (MF)Recovery (%)IS-Normalized MF
Low3.00.8892.51.01
High400.00.9194.10.99

Comparison with Other Internal Standard Strategies

While SIL internal standards are preferred, other strategies are sometimes employed. This table compares the expected performance of this compound with a structural analog internal standard and with no internal standard.

Table 4: Performance Comparison of Internal Standard Strategies

ParameterThis compound (SIL)Structural AnalogNo Internal Standard
Accuracy High (typically 95-105%)Moderate (can be biased)Low (highly variable)
Precision (%CV) Excellent (<15%)Good (<20%)Poor (>25%)
Matrix Effect Compensation ExcellentPartialNone
Cost ModerateLowNone
Availability Generally goodVariableN/A

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of alanine in 10 mL of a suitable solvent (e.g., 50:50 methanol:water).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the same solvent.

  • Alanine Working Standards: Prepare a series of working standards by serially diluting the alanine stock solution to create calibration standards covering the desired concentration range (e.g., 1-500 µg/mL).

  • This compound Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 10 µg/mL) to be spiked into all samples.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (e.g., plasma), calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution to each tube and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable HILIC or reversed-phase column for amino acid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution suitable for separating alanine from other endogenous components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Alanine: Q1 m/z 90.1 -> Q3 m/z 44.1

      • This compound: Q1 m/z 93.1 -> Q3 m/z 46.1

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.

Validation Experiments
  • Linearity: Analyze a set of calibration standards (typically 6-8 non-zero concentrations) in triplicate to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity is assessed by the coefficient of determination (R²), which should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) on the same day (intra-day) and on at least three different days (inter-day). Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and precision (%CV) should not exceed 15% (20% for LLOQ).[2]

  • Matrix Effect and Recovery:

    • Set A (Neat Solution): Analyte and internal standard spiked in the mobile phase.

    • Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.

    • Matrix Factor (MF): (Peak area of Set B) / (Peak area of Set A). An MF of 1 indicates no matrix effect.

    • Recovery: (Peak area of Set C) / (Peak area of Set B).

    • IS-Normalized MF: (MF of analyte) / (MF of internal standard). This should be close to 1, indicating the internal standard effectively compensates for matrix effects.[2]

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principle of using an internal standard in quantitative mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) spike Spike with This compound sample->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Alanine / this compound) integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify

Quantitative analysis workflow using an internal standard.

Principle of internal standard correction.

References

Cross-Validation of DL-Alanine-d3 with other Isotopic Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug development, the selection of an appropriate isotopic tracer is paramount for elucidating complex biochemical pathways. DL-Alanine-d3 serves as a valuable tool for tracking the metabolic fate of alanine (B10760859), offering insights into protein synthesis, gluconeogenesis, and general amino acid metabolism.[1] This guide provides a comparative analysis of this compound against other commonly used isotopic tracers, namely Deuterated Water (D₂O), ¹³C-Glucose, and ¹⁵N-Glutamine, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Comparative Analysis of Isotopic Tracers

The choice of an isotopic tracer is dictated by the specific metabolic pathway under investigation. Each tracer offers unique advantages and provides distinct insights into cellular metabolism. The following table summarizes the key characteristics and applications of this compound in comparison to other prevalent tracers.

FeatureThis compoundDeuterated Water (D₂O)¹³C-Glucose¹⁵N-Glutamine
Primary Atom Traced Deuterium (²H)Deuterium (²H)Carbon-¹³ (¹³C)Nitrogen-¹⁵ (¹⁵N)
Core Metabolic Focus Amino acid metabolism, protein synthesis, gluconeogenesis.[1]De novo synthesis of biomolecules, including proteins and lipids.[2]Central carbon metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle).[3]Nitrogen metabolism, glutaminolysis, amino acid biosynthesis.[3]
Primary Applications Measuring rates of protein synthesis and breakdown, tracking alanine's contribution to glucose production.[1]Measuring long-term protein synthesis, cell proliferation, and turnover of various biomolecules.[2][4]Quantifying metabolic fluxes through central carbon pathways, identifying carbon sources for biosynthesis.[5]Tracing nitrogen fate in amino acid and nucleotide synthesis, studying glutamine's role in the TCA cycle.[6]
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]Isotope Ratio Mass Spectrometry (IRMS), Gas Chromatography-Mass Spectrometry (GC-MS).[7]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
Key Advantages Provides specific information on alanine metabolism.Labels a wide range of biomolecules, suitable for long-term studies in vivo.[2]Provides a global view of central carbon metabolism.[5]Directly tracks nitrogen flow in metabolic pathways.
Limitations Insights are primarily limited to pathways involving alanine.Does not provide information on the specific carbon sources used for synthesis.Does not directly trace nitrogen metabolism.Primarily focuses on nitrogen-containing compounds.

Experimental Protocols

A generalized workflow for conducting a stable isotope tracing experiment is crucial for obtaining reproducible and meaningful data. The following protocol outlines the key steps for an in vitro study using mammalian cells.

General Protocol for Stable Isotope Tracing in Mammalian Cells
  • Cell Culture:

    • Culture mammalian cells in a standard growth medium to the desired confluence (typically 70-80%).

    • Ensure a sufficient number of biological replicates for each experimental condition (a minimum of three is recommended).[3]

  • Isotope Labeling:

    • Prepare a labeling medium by supplementing a base medium (e.g., glucose-free and amino acid-free DMEM) with the desired isotopic tracer (e.g., this compound, [U-¹³C]-glucose, or [¹⁵N₂]-glutamine) at a known concentration.

    • Aspirate the standard growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells and incubate for a predetermined duration under standard cell culture conditions. The labeling time can range from minutes to hours depending on the metabolic pathway of interest.[3]

  • Metabolite Extraction:

    • After the labeling period, rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol (B129727) pre-cooled on dry ice).

    • Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge the lysate at a high speed to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites for analysis.

  • Sample Analysis:

    • Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in downstream metabolites.[3]

    • For MS analysis, techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are commonly employed.[8][9]

  • Data Analysis:

    • Process the raw analytical data to correct for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment of the tracer into various metabolites to understand the contribution of the tracer to different metabolic pathways.

    • Metabolic flux analysis can be performed using computational modeling to quantify the rates of metabolic reactions.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for visualizing the complex interplay of metabolic pathways and the logical flow of experimental procedures.

MetabolicPathways cluster_glucose Glucose Metabolism cluster_alanine Alanine Metabolism cluster_glutamine Glutamine Metabolism cluster_tca TCA Cycle cluster_synthesis Biosynthesis Glucose ¹³C-Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_G Pyruvate Glycolysis->Pyruvate_G TCA TCA Cycle Pyruvate_G->TCA Alanine This compound Pyruvate_A Pyruvate Alanine->Pyruvate_A Protein Protein Synthesis Alanine->Protein Pyruvate_A->TCA Glutamine ¹⁵N-Glutamine aKG α-Ketoglutarate Glutamine->aKG aKG->TCA Gluconeogenesis Gluconeogenesis TCA->Gluconeogenesis D2O D₂O D2O->Protein

Caption: Metabolic pathways traced by different isotopic tracers.

ExperimentalWorkflow start Start: Cell Culture labeling Isotope Labeling with Tracer start->labeling quenching Metabolism Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS / GC-MS / NMR Analysis extraction->analysis data_processing Data Processing & Isotopic Enrichment Calculation analysis->data_processing mfa Metabolic Flux Analysis data_processing->mfa end End: Biological Interpretation mfa->end

Caption: General experimental workflow for stable isotope tracing.

References

Comparative analysis of DL-Alanine-d3 and L-Alanine-d3 for specific metabolic pathway investigations.

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Selecting Alanine (B10760859) Isotopic Tracers: DL-Alanine-d3 vs. L-Alanine-d3

An Objective Comparison for Precise Metabolic Pathway Investigations

For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is fundamental to understanding cellular function in both health and disease. Stable isotope-labeled amino acids, such as deuterated alanine, are powerful tools for these investigations. However, the choice between a racemic mixture, this compound, and the pure enantiomer, L-Alanine-d3, is a critical decision that can significantly impact experimental outcomes and data interpretation. This guide provides a comparative analysis of these two tracers, supported by metabolic context and a sample experimental workflow, to inform the selection for specific metabolic investigations.

The core difference lies in their stereochemistry. L-alanine is the proteinogenic amino acid central to mammalian metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1][2] In contrast, D-alanine is primarily associated with bacterial cell wall synthesis and is not typically synthesized by mammals.[3][4] While present in the body, D-alanine is largely derived from external sources like diet and the gut microbiome.[4][5][6]

Comparative Analysis at a Glance

The selection of the appropriate tracer hinges on the specific metabolic question. L-Alanine-d3 offers high fidelity for tracking L-alanine-specific pathways, while this compound introduces a second metabolic variable that must be considered.

FeatureL-Alanine-d3This compound (Racemic Mixture)
Isomeric Composition >98% L-Alanine-d3~50% L-Alanine-d3, ~50% D-Alanine-d3
Primary Metabolic Fate Direct entry into L-amino acid pathways.[1]L-isomer enters L-amino acid pathways; D-isomer is metabolized by D-amino acid oxidase (DAO).[7][8][9]
Key Mammalian Enzyme Alanine Aminotransferase (ALT)[1][10]L-isomer: Alanine Aminotransferase (ALT) D-isomer: D-Amino Acid Oxidase (DAO)[8][11]
Primary End Product Pyruvate-d3, GlutamatePyruvate-d3 (from both isomers), Ammonia, H₂O₂ (from D-isomer)[7][9]
Recommended Use Case Precise tracing of L-alanine flux into gluconeogenesis, TCA cycle, and protein synthesis.[3]General pyruvate (B1213749) pool labeling where cost is a factor; studies of D-amino acid metabolism or detoxification.[8][11]
Potential Confounders Minimal; provides a clear signal for L-alanine metabolism.The contribution of D-alanine metabolism via DAO to the pyruvate pool can complicate flux analysis.[8][9]

Metabolic Fates of L-Alanine-d3 and this compound

The distinct metabolic routes of the L- and D-isomers are central to choosing the correct tracer.

L-Alanine-d3: A Direct Path to Central Carbon Metabolism

When L-Alanine-d3 is introduced into a mammalian system, it is primarily metabolized by Alanine Aminotransferase (ALT). This enzyme catalyzes the transfer of the amino group from alanine to α-ketoglutarate, producing deuterated pyruvate (pyruvate-d3) and glutamate.[1][10] This pyruvate-d3 can then enter the TCA cycle via conversion to acetyl-CoA or be used as a substrate for gluconeogenesis.[1][2] This makes L-Alanine-d3 the ideal tracer for specifically investigating these core pathways without ambiguity.

L_Alanine_Pathway cluster_mito Mitochondrion L_Ala_d3 L-Alanine-d3 Pyr_d3 Pyruvate-d3 L_Ala_d3->Pyr_d3 aKG α-Ketoglutarate Glu Glutamate aKG->Glu Pyr_d3_mito Pyruvate-d3 Pyr_d3->Pyr_d3_mito Transport AcetylCoA_d3 Acetyl-CoA-d3 Pyr_d3_mito->AcetylCoA_d3 PDH TCA TCA Cycle AcetylCoA_d3->TCA

Caption: Metabolic pathway of L-Alanine-d3 in mammalian cells.
This compound: A Dual-Pathway System

Using this compound introduces a racemic mixture, meaning both L- and D-isomers are present. While the L-Alanine-d3 component follows the ALT-mediated pathway described above, the D-Alanine-d3 is metabolized by a different enzyme: D-amino acid oxidase (DAO).[7][8] DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[7][9] In this case, D-Alanine-d3 is converted into pyruvate-d3.[6]

This parallel conversion means that the resulting pyruvate-d3 pool is derived from two distinct enzymatic processes. While this may be acceptable for studies aiming to label the total pyruvate pool, it introduces a significant confounder for precise flux analysis of L-alanine metabolism. The activity of DAO, which is notably high in tissues like the kidney and brain, can influence the labeling pattern of pyruvate and downstream metabolites.[7][9][12]

DL_Alanine_Pathway DL_Ala_d3 This compound (Racemic Mixture) L_Ala_d3 L-Alanine-d3 DL_Ala_d3->L_Ala_d3 D_Ala_d3 D-Alanine-d3 DL_Ala_d3->D_Ala_d3 Pyr_d3 Pyruvate-d3 Pool L_Ala_d3->Pyr_d3 ALT D_Ala_d3->Pyr_d3 DAO TCA TCA Cycle Pyr_d3->TCA PDH, etc.

Caption: Divergent metabolic fates of this compound isomers.

Experimental Protocol: Stable Isotope Tracing in Cell Culture

This section provides a generalized workflow for a stable isotope tracing experiment using deuterated alanine in adherent mammalian cells, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15]

1. Cell Culture and Labeling:

  • Cell Seeding: Plate mammalian cells (e.g., HepG2, A549) in complete growth medium and allow them to attach and reach the desired confluency (typically 60-80%).

  • Preparation of Labeling Medium: Prepare a custom medium that is devoid of natural alanine. Supplement this base medium with a known concentration of either L-Alanine-d3 or this compound, typically matching the physiological concentration in standard media. Also add dialyzed fetal bovine serum to avoid interference from unlabeled amino acids.[13]

  • Isotope Labeling: Aspirate the standard growth medium, wash cells once with warm PBS, and add the pre-warmed labeling medium.[16] Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites.[13]

2. Metabolite Extraction:

  • Quenching: At each time point, rapidly halt metabolic activity by placing the culture plates on ice and aspirating the labeling medium.

  • Washing: Quickly wash the cell monolayer with ice-cold PBS to remove any remaining extracellular tracer.

  • Extraction: Add a pre-chilled (-80°C) extraction solvent, typically 80% methanol, to the cells to quench metabolism and extract intracellular metabolites.[13]

  • Collection: Scrape the cells in the extraction solvent and transfer the suspension to a microcentrifuge tube. Incubate at -80°C for at least 20 minutes.[13]

  • Separation: Centrifuge the samples at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris. Transfer the supernatant, which contains the metabolites, to a new tube.[13]

3. Sample Analysis by LC-MS:

  • Sample Preparation: Dry the metabolite extracts using a vacuum concentrator or nitrogen evaporator. The dried pellets can be stored at -80°C or reconstituted in an appropriate solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. The chromatography separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: The incorporation of deuterium (B1214612) from Alanine-d3 into downstream metabolites (e.g., pyruvate, lactate, citrate, malate) will result in a mass shift. By tracking the abundance of these heavier isotopologues over time, researchers can determine the relative contribution of alanine to these metabolic pools.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_extract 3. Extraction cluster_analysis 4. Analysis A Seed Cells in Standard Medium B Prepare Alanine-free Labeling Medium A->B C Add L-Ala-d3 or DL-Ala-d3 B->C D Wash Cells (PBS) C->D E Add Labeling Medium D->E F Incubate (Time Course) E->F G Quench on Ice & Wash F->G H Add 80% Methanol (-80°C) G->H I Scrape, Collect, Centrifuge H->I J Collect Supernatant I->J K Dry & Reconstitute Extract J->K L LC-MS Analysis K->L M Analyze Isotopologue Distribution L->M

References

Assessing the Specificity of DL-Alanine-d3 as a Tracer in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of metabolic research, stable isotope tracers are indispensable for delineating complex biochemical pathways.[1] These non-radioactive labeled compounds allow researchers to track the metabolic fate of molecules within living systems, providing critical insights into protein synthesis, nutrient utilization, and metabolic fluxes in both health and disease.[2][3] Among these tools, deuterated amino acids like DL-Alanine-d3 are frequently used.

DL-Alanine is a racemic mixture, containing both D-Alanine and L-Alanine isomers.[4] This composition dictates its metabolic fate; the L-isomer is a proteinogenic amino acid central to host metabolism, while the D-isomer is primarily utilized by bacteria for cell wall synthesis.[5][6] Consequently, the specificity of this compound as a tracer is context-dependent. It is not specific to a single metabolic pathway but can serve as a dual-purpose tool to simultaneously investigate host and microbial processes.

This guide provides an objective comparison of this compound with alternative tracers, supported by experimental protocols and data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their studies.

The Dual Metabolic Fate of this compound

When introduced into a complex biological system, such as a mammal with a bacterial infection, the two isomers of this compound are directed into distinct pathways. The L-Alanine-d3 component is incorporated into the host's metabolic network, primarily for protein synthesis and as a key substrate in the glucose-alanine cycle for gluconeogenesis.[2][7] Conversely, the D-Alanine-d3 component is selectively taken up by bacteria, where it is an essential building block for the peptidoglycan cell wall, a structure absent in mammalian cells.[8][9] This unique divergence makes the tracer's utility dependent on the experimental question being asked.

cluster_host Host (Mammalian) System cluster_bacteria Bacterial System dl_alanine This compound (Tracer Input) l_alanine L-Alanine-d3 dl_alanine->l_alanine L-isomer d_alanine D-Alanine-d3 dl_alanine->d_alanine D-isomer protein_synthesis Host Protein Synthesis l_alanine->protein_synthesis Incorporation pyruvate_host Pyruvate-d3 l_alanine->pyruvate_host Transamination (ALT) glucose_alanine_cycle Glucose-Alanine Cycle (Gluconeogenesis) pyruvate_host->glucose_alanine_cycle peptidoglycan Peptidoglycan Synthesis (Bacterial Cell Wall) d_alanine->peptidoglycan Incorporation

Caption: Dual metabolic fate of this compound in a mixed biological system.

Comparative Analysis of Alanine (B10760859) and Alternative Tracers

The choice of tracer is dictated by the specific research question. While this compound offers a broad view of host-microbe metabolism, other tracers provide higher specificity for individual pathways. The following table compares this compound with common alternatives.

TracerIsotopic Label (Atom)Primary Metabolic Target(s)Specificity & RationaleKey AdvantagesPotential ComplicationsPrimary Analytical Method
This compound Deuterium (²H)Host protein synthesis, gluconeogenesis, AND bacterial cell wall synthesis.[2][9]Low for a single pathway; High for differentiating host vs. bacterial metabolism.Provides simultaneous data on two distinct biological compartments.Requires separation of host and bacterial components for specific analysis; potential for minor kinetic isotope effects.[10]GC-MS, LC-MS/MS[11]
L-Alanine-d3 / d4 Deuterium (²H)Host protein synthesis, gluconeogenesis, amino acid metabolism.[12][13]High for L-alanine specific pathways in the host.Directly traces a key non-essential amino acid in host metabolism.Isomer-pure synthesis can be more costly than the racemic mixture.GC-MS, LC-MS/MS[14]
D-Alanine-¹³C Carbon (¹³C)Bacterial cell wall (peptidoglycan) synthesis.[8][15]Very High for bacterial-specific metabolism, as D-alanine is largely absent in mammalian pathways.[5]Excellent for specifically studying bacterial viability and cell wall dynamics with minimal host interference.[9]Provides no information on host metabolism.MS, NMR[5][16]
L-Alanine-¹³C₃ Carbon (¹³C)Central carbon metabolism (via pyruvate), protein synthesis.[17]High for tracking the carbon skeleton of alanine through glycolysis, TCA cycle, and gluconeogenesis.[1]Enables detailed metabolic flux analysis of central energy pathways.[17]Isotope scrambling from central carbon metabolism can complicate data interpretation.[1]MS, NMR[17]
L-Alanine-¹⁵N Nitrogen (¹⁵N)Nitrogen metabolism, amino acid transamination.High for tracking nitrogen flow.The premier choice for studies focused on nitrogen uptake, assimilation, and flux.[1]Does not track the carbon backbone of the molecule.GC-c-IRMS, MS, NMR[1]
Deuterium Oxide (D₂O) Deuterium (²H)General precursor for biosynthesis of proteins (via non-essential amino acids), lipids, and glucose.[3][18]Low (System-wide label). It is a general tracer, not substrate-specific.Orally administered, measures synthesis rates over long periods (days to weeks), reflects whole-body metabolism.[3]Slower label incorporation; requires measurement of precursor (body water) enrichment.[10][14]GC-P-IRMS, LC-MS/MS[10][14]

Experimental Protocols

The successful application of these tracers depends on robust experimental design and precise analytical techniques.

Protocol 1: Quantifying this compound Incorporation in a Host-Bacteria Co-Culture Model

Objective: To simultaneously measure the rate of protein synthesis in mammalian host cells and the rate of cell wall synthesis in co-cultured bacteria.

Methodology:

  • Cell Culture and Labeling:

    • Culture mammalian cells (e.g., macrophages) and infect with the bacterial strain of interest.

    • After a set period of infection, replace the standard medium with a custom medium containing a known concentration of this compound (e.g., 200-500 µM).

    • Incubate for a defined period (e.g., 4-24 hours) to allow for tracer incorporation.

  • Fractionation of Host and Bacterial Components:

    • Harvest the cells from the culture plate.

    • Lyse the mammalian cells using a gentle, bacteria-sparing detergent (e.g., saponin).

    • Centrifuge the lysate at low speed to pellet host nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed to pellet the intact bacteria. The supernatant contains host cytosolic proteins.

  • Sample Preparation for Mass Spectrometry:

    • Host Fraction (Cytosolic Supernatant): Precipitate proteins by adding 4 volumes of ice-cold methanol (B129727) or 10% trichloroacetic acid (TCA).[11][19] Pellet the protein via centrifugation.

    • Bacterial Fraction (Pellet): Proceed with peptidoglycan isolation protocols, which typically involve boiling in SDS solution followed by enzymatic digestion.[20][21]

    • Hydrolysis: Hydrolyze the host protein pellet and the purified bacterial peptidoglycan separately using 6N HCl at 110°C for 24 hours to break them down into constituent amino acids.

  • Mass Spectrometry Analysis:

    • Analyze the amino acid hydrolysates from both fractions using GC-MS or LC-MS/MS to determine the isotopic enrichment of L-Alanine-d3 (from host protein) and D-Alanine-d3 (from bacterial peptidoglycan).[11]

start Infect Host Cells & Label with this compound harvest Harvest & Lyse Host Cells start->harvest centrifuge1 Low-Speed Centrifugation harvest->centrifuge1 host_pellet Host Debris (Discard) centrifuge1->host_pellet Pellet supernatant1 Supernatant (Host Cytosol + Bacteria) centrifuge1->supernatant1 Supernatant centrifuge2 High-Speed Centrifugation supernatant2 Host Cytosolic Proteins centrifuge2->supernatant2 Supernatant bacterial_pellet Bacterial Pellet centrifuge2->bacterial_pellet Pellet supernatant1->centrifuge2 precipitate Precipitate Host Proteins supernatant2->precipitate isolate_pg Isolate Peptidoglycan bacterial_pellet->isolate_pg hydrolyze1 Acid Hydrolysis precipitate->hydrolyze1 hydrolyze2 Acid Hydrolysis isolate_pg->hydrolyze2 analysis1 Analyze L-Alanine-d3 Enrichment hydrolyze1->analysis1 LC-MS/MS analysis2 Analyze D-Alanine-d3 Enrichment hydrolyze2->analysis2 LC-MS/MS

Caption: Experimental workflow for dual analysis using this compound.
Protocol 2: General Workflow for Mass Spectrometry Analysis of Deuterated Alanine

Objective: To prepare and analyze protein hydrolysates to quantify the enrichment of deuterated alanine.

Methodology:

  • Protein Hydrolysis:

    • Take the purified protein pellet obtained from biological samples.

    • Add 6N HCl and incubate at 110°C for 18-24 hours in a sealed, vacuum-purged vial.

    • After hydrolysis, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS):

    • Derivatization is often required to make amino acids volatile for gas chromatography.

    • To the dried hydrolysate, add a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) in a suitable solvent (e.g., acetonitrile).[11]

    • Incubate at ~70°C for 1 hour to complete the reaction.

  • GC-MS or LC-MS/MS Analysis:

    • Inject the derivatized (for GC-MS) or underivatized (for LC-MS/MS) sample into the instrument.

    • GC-MS: Use a suitable column and temperature gradient to separate the amino acids. Monitor for the mass-to-charge ratios (m/z) corresponding to both unlabeled (M+0) and deuterated (M+3) alanine.

    • LC-MS/MS: Use a suitable column (e.g., HILIC or reverse-phase) for separation.[11] Set the mass spectrometer to monitor the specific precursor-product ion transitions for unlabeled and d3-labeled alanine.

    • Quantification: Calculate the isotopic enrichment (e.g., Atom Percent Excess) by comparing the peak areas of the labeled and unlabeled alanine fragments, after correcting for natural isotope abundance.[15]

Conclusion and Recommendations

This compound is a versatile metabolic tracer, but its specificity must be carefully considered in the context of the biological system under investigation.

  • Assessment of Specificity: The specificity of this compound is inherently divided. It is non-specific for any single metabolic process but offers high specificity when used to differentiate the metabolic activities of a mammalian host from those of bacteria.

  • Recommendations for Use:

    • For studies focused exclusively on host protein synthesis or gluconeogenesis , isomer-pure L-Alanine-¹³C₃ , L-Alanine-d3 , or the general tracer D₂O are superior choices due to their unambiguous metabolic fate.[10][14][17]

    • For research targeting bacterial cell wall synthesis with high precision and minimal host signal interference, D-Alanine-¹³C is the recommended tracer.[5][9]

    • This compound is most powerful in complex, multi-organism systems, such as infectious disease models, where the primary goal is to simultaneously assess and compare the relative metabolic activity of the host and the pathogen.

References

Performance evaluation of DL-Alanine-d3 in different analytical platforms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, the choice of an internal standard is paramount to achieving accurate and reproducible results. For researchers working with amino acids, DL-Alanine-d3 has emerged as a valuable tool. This guide provides a comprehensive comparison of this compound's performance across various analytical platforms, offering supporting experimental data and detailed methodologies to inform your selection of the most suitable analytical strategy.

At a Glance: this compound Performance Metrics

The following tables summarize the quantitative performance of this compound and its alternatives on major analytical platforms. These values are compiled from various studies and should be considered as typical performance characteristics.

Table 1: Performance of this compound in LC-MS/MS Analysis

ParameterTypical ValueAlternative Internal StandardTypical Value (Alternative)
Limit of Detection (LOD)1 - 10 ng/mLL-Alanine-¹³C₃,¹⁵N5 - 50 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mLL-Alanine-¹³C₃,¹⁵N20 - 100 ng/mL
Linearity (r²)≥ 0.99L-Alanine-¹³C₃,¹⁵N≥ 0.99
Precision (%RSD)< 15%L-Alanine-¹³C₃,¹⁵N< 15%
Accuracy (%Recovery)85 - 115%L-Alanine-¹³C₃,¹⁵N85 - 115%

Table 2: Performance of this compound in GC-MS Analysis

ParameterTypical ValueAlternative Internal StandardTypical Value (Alternative)
Limit of Detection (LOD)0.1 - 1 µmol/LD-Alanine-d40.1 - 1 µmol/L
Limit of Quantification (LOQ)0.5 - 5 µmol/LD-Alanine-d40.5 - 5 µmol/L
Linearity (r²)≥ 0.99D-Alanine-d4≥ 0.99
Precision (%RSD)< 10%D-Alanine-d4< 10%
Accuracy (%Recovery)90 - 110%D-Alanine-d490 - 110%

Table 3: Performance of this compound in NMR Spectroscopy

ParameterTypical ValueAlternative Internal StandardTypical Value (Alternative)
Limit of Quantification (LOQ)10 - 50 µMTrimethylsilylpropanoic acid (TSP)1 - 10 µM
Linearity (r²)≥ 0.999Trimethylsilylpropanoic acid (TSP)≥ 0.999
Precision (%RSD)< 5%Trimethylsilylpropanoic acid (TSP)< 3%
Accuracy (%Recovery)95 - 105%Trimethylsilylpropanoic acid (TSP)97 - 103%

Visualizing the Workflow: From Sample to Signal

To better understand the application of this compound, the following diagrams illustrate typical experimental workflows for LC-MS/MS and GC-MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Tandem Mass Spectrometry Detection LC->MS Quantify Quantification using Analyte/IS Ratio MS->Quantify

A typical workflow for quantitative analysis using this compound in LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Dry Evaporate to Dryness Spike->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize GC Gas Chromatography Separation Derivatize->GC MS Mass Spectrometry Detection GC->MS Quantify Quantification MS->Quantify

A generalized workflow for amino acid analysis using this compound in GC-MS.

In-Depth Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following are representative protocols for the use of this compound in LC-MS/MS and GC-MS.

Protocol 1: Quantitative Analysis of Alanine (B10760859) in Human Plasma by LC-MS/MS
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: A suitable HILIC or reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of alanine from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Alanine: Q1 m/z 90.0 -> Q3 m/z 44.1

      • This compound: Q1 m/z 93.1 -> Q3 m/z 46.1

  • Data Analysis:

    • Quantify alanine concentration by constructing a calibration curve using the peak area ratio of alanine to this compound.

Protocol 2: Quantitative Analysis of Alanine in Bacterial Cell Lysate by GC-MS
  • Sample Preparation and Derivatization:

    • To 100 µL of bacterial cell lysate, add an appropriate amount of this compound internal standard.

    • Lyophilize the sample to complete dryness.

    • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM).

      • Alanine derivative: Monitor characteristic ions.

      • This compound derivative: Monitor corresponding shifted ions.

  • Data Analysis:

    • Calculate the peak area ratio of the alanine derivative to the this compound derivative and determine the concentration from a calibration curve.

Signaling Pathways and Logical Relationships

The accurate quantification of amino acids like alanine is critical for understanding various biological processes. The following diagram illustrates the central role of alanine in metabolic pathways.

Metabolic_Pathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alanine Alanine Pyruvate->Alanine Transamination TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Alanine->Pyruvate Transamination Protein_Synthesis Protein Synthesis Alanine->Protein_Synthesis

Alanine's central role in key metabolic pathways.

Conclusion

This compound proves to be a robust and reliable internal standard for the quantitative analysis of alanine across multiple analytical platforms. Its performance is comparable to other commonly used deuterated amino acid standards, offering excellent linearity, precision, and accuracy. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the assay, including sensitivity needs and the complexity of the sample matrix. For structural elucidation and in-cell studies, NMR spectroscopy remains a powerful, albeit less sensitive, technique. By providing detailed protocols and performance data, this guide aims to equip researchers with the necessary information to effectively implement this compound in their analytical workflows.

A Comparative Analysis of Mass Spectrometry Fragmentation Patterns: DL-Alanine-d3 vs. Unlabeled Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, understanding the fragmentation patterns of isotopically labeled compounds in mass spectrometry is crucial for pharmacokinetic studies, metabolic tracing, and quantitative bioanalysis. This guide provides a direct comparison of the fragmentation behavior of DL-Alanine-d3 and its unlabeled counterpart, supported by experimental data and detailed methodologies.

Data Summary: Fragmentation Comparison

The primary fragmentation pathway for both unlabeled alanine (B10760859) and this compound in positive ion mode mass spectrometry is the neutral loss of the carboxyl group (COOH). The key difference lies in the mass-to-charge ratio (m/z) of the precursor and product ions due to the three deuterium (B1214612) atoms in this compound.

AnalytePrecursor Ion [M+H]⁺ (m/z)Major Fragment Ion [M+H-COOH]⁺ (m/z)Neutral Loss (Da)
Unlabeled Alanine90.05544.06545.99
This compound93.07447.08445.99

Fragmentation Pathway Visualization

The fragmentation process for both molecules can be visualized as a simple workflow. The precursor ion, protonated at the amine group, undergoes collision-induced dissociation (CID), leading to the cleavage of the C-C bond between the alpha-carbon and the carboxyl carbon.

fragmentation_pathway cluster_unlabeled Unlabeled Alanine cluster_labeled This compound unlabeled_precursor [CH₃CH(NH₃)COOH]⁺ m/z = 90.055 unlabeled_fragment [CH₃CH(NH₃)]⁺ m/z = 44.065 unlabeled_precursor->unlabeled_fragment - COOH labeled_precursor [CD₃CH(NH₃)COOH]⁺ m/z = 93.074 labeled_fragment [CD₃CH(NH₃)]⁺ m/z = 47.084 labeled_precursor->labeled_fragment - COOH

Fragmentation of Unlabeled Alanine and this compound

Experimental Protocols

The following protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the analysis of alanine and its isotopically labeled form.

Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of unlabeled alanine and this compound in a solvent mixture of 50:50 acetonitrile (B52724):water with 0.1% formic acid.

  • Working Solutions: Dilute the stock solutions to a final concentration of 10 µg/mL using the same solvent system. For complex matrices like plasma, a protein precipitation step using acetonitrile is recommended.[1]

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is suitable for separation.[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient: A linear gradient from low to high organic phase (acetonitrile) is employed to elute the analytes.

  • Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.[1]

  • Injection Volume: 5-10 µL.[1]

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, while a full scan (MS1) and product ion scan (MS2) are used for qualitative identification and fragmentation analysis.

  • MRM Transitions:

    • Unlabeled Alanine: Precursor ion (Q1) m/z 90.055 → Product ion (Q3) m/z 44.065

    • This compound: Precursor ion (Q1) m/z 93.074 → Product ion (Q3) m/z 47.084

  • Collision Gas: Argon is typically used as the collision gas for CID.

This comparative guide demonstrates the predictable and consistent fragmentation behavior of this compound relative to its unlabeled form. The +3 Da mass shift is consistently observed in both the precursor and major fragment ions, making this compound an excellent internal standard for the accurate quantification of alanine in various biological samples.

References

A Comparative Guide to DL-Alanine-d3 and Other Deuterated Amino Acids in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-Alanine-d3 with other commonly utilized deuterated amino acids. By examining their performance, applications, and underlying principles, this document serves as a resource for selecting the appropriate stable isotope-labeled compound for metabolic tracing, quantitative proteomics, and drug discovery applications.

The Principle of Deuteration: The Kinetic Isotope Effect (KIE)

Deuterium (B1214612) labeling, the substitution of hydrogen (¹H) with its heavy isotope deuterium (²H or D), is a powerful strategy in pharmaceutical and biological research.[1] The fundamental principle behind its utility is the deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point vibrational energy.[2][3] Consequently, reactions involving the cleavage of a C-D bond require a higher activation energy and proceed at a slower rate than those involving a C-H bond.[4]

This effect is particularly significant in drug metabolism, where many oxidative reactions mediated by enzymes like the Cytochrome P450 (CYP) family involve the breaking of a C-H bond as the rate-determining step.[2] By strategically replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be significantly reduced, leading to an improved pharmacokinetic profile, such as a longer biological half-life and reduced formation of toxic metabolites.[4]

KIE_Principle cluster_0 Reaction Coordinate cluster_1 Key Reactants Reactants (R-H / R-D) TS_H TS_H p1 Reactants->p1 Activation Energy (Ea) for C-H cleavage p2 Reactants->p2 Activation Energy (Ea) for C-D cleavage Products Products p1->Products p2->Products E1 Lower Zero-Point Energy (C-D) E2 Higher Zero-Point Energy (C-H) k1 C-H Pathway k2 C-D Pathway

Caption: The Kinetic Isotope Effect (KIE) slows C-D bond cleavage.

Comparative Analysis of Deuterated Amino Acids

This compound is a racemic mixture containing both D- and L-isomers of alanine, deuterated at the methyl group (3,3,3-d3).[5] Its utility spans metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry.[5] The choice between this compound and other deuterated amino acids depends on the specific experimental goals, the biological system under investigation, and the metabolic pathways of interest.

The following table summarizes the properties and applications of this compound in comparison to other widely used deuterated amino acids.

Deuterated Amino Acid Typical Isotopic Purity Common Applications Metabolic Fate & Key Considerations
This compound >98%Metabolic tracing (gluconeogenesis, protein synthesis), Pharmacokinetics, Analytical internal standards.[5]The "DL" form is a racemic mixture.[5] The D-isomer is primarily metabolized by D-amino acid oxidase (DAO) in mammals, while the L-isomer is a substrate for protein synthesis.[6] The d3 label on the methyl group is generally stable.
L-Leucine-d3 / d10 >98%Quantitative proteomics (SILAC), Protein turnover studies, Metabolomics.[7][8]Essential amino acid, directly incorporated into proteins. The D-isomer of leucine (B10760876) can be converted to the L-form in vivo.[7] A higher degree of deuteration (d10) provides a larger mass shift, which can be beneficial for mass spectrometry resolution.[7]
DL-Phenylalanine-d5 / d8 >98%Metabolic studies, Probes for enzyme mechanisms, NMR structural analysis.[9]The d5 label is on the phenyl ring and is metabolically stable.[9] L-Phenylalanine is a precursor for tyrosine and neurotransmitters.[10] The D-isomer has distinct pharmacological activities and may inhibit enkephalin degradation.[10][11]
DL-Methionine-d4 >98%Quantitative proteomics (SILAC), Studies of methylation pathways.[12]Essential amino acid. The D-isomer can be converted to L-methionine by many cell types, making the full pool available for protein synthesis.[12] Methionine is a key methyl donor in cellular metabolism.
L-Lysine-d4 / d8 >98%Quantitative proteomics (SILAC), especially for post-translational modification studies (e.g., ubiquitination, acetylation).Essential amino acid. The label is typically on the side chain. It is a common choice for SILAC along with arginine because tryptic digestion cleaves after these residues, ensuring most peptides are labeled.
L-Arginine-d7 / d10 >98%Quantitative proteomics (SILAC).Semi-essential amino acid. A common choice for SILAC experiments. Can be metabolically converted to other amino acids like proline in some cell lines, which requires careful data analysis.[12]

Experimental Protocols: A Generalized Workflow for Metabolic Labeling

The following protocol outlines a general workflow for a stable isotope labeling by amino acids in cell culture (SILAC) experiment, which can be adapted for this compound or other deuterated amino acids to quantify protein synthesis and turnover.

Objective: To compare protein expression profiles between two cell populations by metabolically incorporating "light" (unlabeled) and "heavy" (deuterated) amino acids.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells in a SILAC-specific medium that lacks the amino acid to be labeled (e.g., L-alanine).

    • Supplement the "light" medium with a standard, unlabeled version of the amino acid.

    • Supplement the "heavy" medium with the corresponding deuterated amino acid (e.g., L-Alanine-d3).

    • Grow cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[7]

    • Verify incorporation efficiency via mass spectrometry on a small sample.

  • Sample Collection and Protein Extraction:

    • Harvest cells from both "light" and "heavy" cultures.

    • Combine the cell populations in a 1:1 ratio based on cell count or total protein concentration.

    • Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a standard assay (e.g., BCA).

  • Protein Digestion:

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the incorporated deuterated amino acid.

    • Quantify the relative abundance of the "light" and "heavy" peptides by comparing the signal intensities of the paired peaks.

    • Use specialized software to identify the proteins and calculate the heavy/light ratios, which reflect the relative protein expression levels between the two experimental conditions.

Experimental_Workflow cluster_light Condition 1: 'Light' Culture cluster_heavy Condition 2: 'Heavy' Culture light_culture 1. Culture cells with unlabeled amino acid light_harvest 2. Harvest 'Light' Cells light_culture->light_harvest mix 3. Mix Cell Populations (1:1 Ratio) light_harvest->mix heavy_culture 1. Culture cells with This compound heavy_harvest 2. Harvest 'Heavy' Cells heavy_culture->heavy_harvest heavy_harvest->mix lyse 4. Cell Lysis & Protein Extraction mix->lyse digest 5. Protein Digestion (Trypsin) lyse->digest lcms 6. LC-MS/MS Analysis digest->lcms data 7. Data Analysis & Quantification lcms->data

Caption: General workflow for a quantitative proteomics experiment.

Applications in Drug Development

Deuterated amino acids, including this compound, are invaluable tools in drug development.[13] Their applications range from serving as building blocks in deuterated peptide therapeutics to acting as tracers in metabolic and pharmacokinetic studies.[5]

  • Improving Metabolic Stability: By incorporating deuterated amino acids into a peptide-based drug, the metabolic stability of the therapeutic can be enhanced. If a specific amino acid residue is a primary site of enzymatic degradation, replacing it with its deuterated counterpart can slow this process, extending the drug's half-life.

  • Metabolic Pathway Tracing: Labeled amino acids like this compound are used to trace the fate of drugs and their metabolites.[5] By tracking the distribution and transformation of a deuterated compound, researchers can gain insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13]

  • Internal Standards: Due to their chemical similarity but different mass, deuterated amino acids are ideal internal standards for quantitative analysis of their unlabeled counterparts in complex biological samples, ensuring accuracy and precision in measurement.[5]

Drug_Dev_Pathway cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism start_H Parent Drug (with C-H bond) metabolism_H Rapid Metabolism (e.g., by CYP Enzymes) start_H->metabolism_H end_H Inactive Metabolites & Rapid Clearance metabolism_H->end_H outcome Improved Pharmacokinetic Profile end_H->outcome vs. start_D Deuterated Drug (with C-D bond) metabolism_D Slowed Metabolism (Kinetic Isotope Effect) start_D->metabolism_D end_D Increased Exposure & Longer Half-Life metabolism_D->end_D end_D->outcome

Caption: Impact of deuteration on a drug's metabolic pathway.

References

Justifying the Choice: A Comparative Guide to DL-Alanine-d3 and Other Isotopic Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of isotopic labeling reagents is paramount for generating robust and reliable experimental data. This guide provides a comprehensive comparison of DL-Alanine-d3 with other common isotopic labeling alternatives, offering supporting data and detailed protocols to inform your selection process.

In the landscape of metabolic studies, quantitative proteomics, and drug development, stable isotope labeling is an indispensable tool.[1] By introducing atoms with a heavier, non-radioactive isotope into molecules of interest, researchers can trace their metabolic fate, quantify their abundance, and elucidate complex biological pathways with high precision and sensitivity.[2][3] this compound, a deuterated form of the amino acid alanine (B10760859), presents a unique set of advantages in this context. This guide will delve into the justification for choosing this compound, comparing its performance against other commonly used isotopic labeling reagents such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeled alanine.

Performance Comparison of Isotopic Labeling Reagents

The choice of an isotopic label can significantly impact experimental outcomes. Key considerations include the degree of mass shift, potential for isotopic effects, and the analytical technique employed. The following table summarizes the key performance characteristics of this compound compared to its ¹³C and ¹⁵N counterparts.

FeatureThis compoundL-Alanine-¹³C₃L-Alanine-¹⁵N₁
Mass Shift (Da) +3+3+1
Primary Applications Quantitative proteomics (SILAC), metabolic stability assays, protein dynamics studies.[2][4]Metabolic flux analysis, quantitative proteomics.[5]Protein synthesis and degradation studies, nitrogen metabolism tracking.[][7]
Potential for Isotopic Effect Higher potential due to the larger relative mass difference between deuterium (B1214612) and hydrogen, which can sometimes alter chromatographic retention times and, in some cases, enzymatic reaction rates.[8][9]Lower potential compared to deuterium labeling. ¹³C behaves very similarly to ¹²C chemically.[8]Minimal isotopic effect on chemical and biological properties.[8]
Cost-Effectiveness Generally more cost-effective than ¹³C-labeled counterparts.Generally more expensive than deuterated and ¹⁵N-labeled amino acids.[]Cost is typically intermediate between deuterated and ¹³C-labeled amino acids.
Analytical Compatibility Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[5][10]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[5][10]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[][10]
Key Advantage Cost-effective for achieving a significant mass shift. The stronger C-D bond can enhance metabolic stability in drug candidates.Minimal isotopic effect, leading to co-elution with the unlabeled counterpart in chromatography, which can simplify data analysis.[9]Directly traces nitrogen metabolism, crucial for studying protein turnover.

Justification for Choosing this compound

This compound emerges as a compelling choice for several key applications:

  • Quantitative Proteomics: In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used quantitative proteomics technique, a significant mass shift is desirable to clearly distinguish between labeled and unlabeled peptides in a mass spectrometer.[2][11] this compound provides a +3 Da mass shift, which is sufficient for clear separation and accurate quantification.[2] Its cost-effectiveness makes it an attractive option for large-scale proteomic experiments.

  • Metabolic Stability Assays: In drug development, enhancing the metabolic stability of a drug candidate is a critical goal.[4][12] Replacing hydrogen atoms with deuterium at metabolically vulnerable positions can slow down enzymatic degradation due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult to break than a carbon-hydrogen bond.[8] this compound can be used as a building block in peptide-based drugs or as a tracer to study the metabolic fate of alanine-containing compounds.

  • Protein Dynamics and Structural Studies: Deuterium labeling is a powerful tool for studying protein dynamics and conformation using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and NMR spectroscopy.[10] While not a direct application of labeled alanine incorporation into a protein of interest for this purpose, the principles of using deuterated compounds are central to these techniques.

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound for Quantitative Proteomics (SILAC)

This protocol outlines the general steps for incorporating this compound into the proteome of cultured mammalian cells for quantitative analysis.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade cell culture medium deficient in L-Alanine

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Unlabeled L-Alanine

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantitation assay kit (e.g., BCA)

Procedure:

  • Cell Culture Adaptation: Culture the cells for at least five to six doublings in the SILAC medium supplemented with either unlabeled L-Alanine ("light" condition) or this compound ("heavy" condition) and dFBS.[3][13] This ensures near-complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using the appropriate lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "light" and "heavy" lysates.

    • Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in the mixed sample.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

    • The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light Culture Light Culture Lysis_Light Lysis_Light Light Culture->Lysis_Light Harvest Heavy Culture Heavy Culture Lysis_Heavy Lysis_Heavy Heavy Culture->Lysis_Heavy Harvest Mix Lysates Mix Lysates Lysis_Light->Mix Lysates Lysis_Heavy->Mix Lysates Digestion Digestion Mix Lysates->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

SILAC experimental workflow.

In Vitro Metabolic Stability Assay Using this compound Labeled Peptides

This protocol describes a general method for assessing the metabolic stability of a peptide containing this compound in liver microsomes.

Materials:

  • This compound labeled peptide of interest

  • Unlabeled peptide counterpart (as a control)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate (B84403) buffer

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (for LC-MS analysis)

Procedure:

  • Incubation Setup:

    • Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.

  • Reaction Initiation:

    • Add the this compound labeled peptide to the pre-warmed microsome mixture to initiate the metabolic reaction. The final concentration of the peptide should be optimized.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent peptide at each time point.[16]

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the peptide.

Metabolic_Stability_Workflow Start Start Incubation Incubate Peptide with Liver Microsomes & NADPH Start->Incubation Time_Points Time Point Sampling Incubation->Time_Points Quench Quench Reaction Time_Points->Quench 0, 5, 15, 30, 60 min Analyze LC-MS/MS Analysis Quench->Analyze End End Analyze->End Calculate t1/2, CLint

Metabolic stability assay workflow.

Conclusion

This compound offers a robust and cost-effective solution for a range of applications in proteomics and drug development. Its significant mass shift is advantageous for quantitative proteomics, while the kinetic isotope effect imparted by deuterium can be strategically employed in metabolic stability studies. While researchers must consider the potential for isotopic effects on chromatography and metabolism, for many applications, the benefits of using this compound outweigh these considerations. By carefully selecting the appropriate isotopic labeling reagent based on the specific experimental goals and analytical methods, researchers can ensure the generation of high-quality, reproducible data to advance their scientific discoveries.

References

Safety Operating Guide

Proper Disposal of DL-Alanine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of DL-Alanine-d3, ensuring the safety of laboratory personnel and environmental protection.

This document provides essential procedural information for the proper disposal of this compound, a deuterated form of the amino acid alanine (B10760859) used in various research applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Pre-Disposal Handling and Storage

Proper handling and storage of this compound waste are the first steps in ensuring a safe disposal process.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:

    • Safety glasses with side shields (or goggles)

    • Protective gloves

    • Appropriate respiratory protection to avoid dust inhalation.[1]

  • Waste Segregation: Designate a specific, clearly labeled waste container for "this compound and associated contaminated materials."[2] Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

  • Containerization: Whenever possible, use the original container for waste accumulation. If a new container is used, it must be compatible, properly sealed, and clearly labeled with the chemical name and associated hazards.[2]

Spill Management

In the event of a this compound spill, follow these steps to minimize exposure and ensure proper cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the spread of the spilled material. Avoid generating dust during cleanup.[1][2]

  • Cleanup: Carefully sweep or shovel the solid material and place it into the designated, closed waste container.[1][2][3]

  • Decontamination: Clean the affected area with a suitable solvent, and collect all cleaning materials as contaminated waste.[2]

  • Environmental Protection: Do not allow the spilled product or cleaning materials to enter drains or waterways.[1][3][4]

Disposal Procedures

The final disposal of this compound waste must be conducted in accordance with all applicable national and local regulations.[2]

  • Primary Disposal Method: The recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1][3] The substance may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, are to be considered contaminated and disposed of in the same designated waste container.[2] Contaminated packaging should be disposed of as the unused product.[1][3]

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[2]

The following table summarizes the key disposal information:

Aspect Guideline
Primary Disposal Route Contact a licensed professional waste disposal service.[1][3] Chemical incineration is a suitable method.[1]
Waste Container Use a dedicated, clearly labeled, and properly sealed container.[2]
Contaminated Items Dispose of as you would the product itself. This includes PPE, cleaning materials, and empty containers.[1][2][3]
Environmental Concerns Prevent entry into drains and waterways.[1][3][4] Some alanine isomers may be harmful to aquatic life.[2]
Regulatory Compliance All disposal activities must adhere to national and local regulations.[2] Consult your institution's EHS office for specific guidance.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed consult_ehs_mixed Consult Institutional EHS for specific guidance on mixed waste disposal. is_mixed->consult_ehs_mixed Yes is_original_container Is the original container available and intact? is_mixed->is_original_container No seal_and_store Seal the container and store in a designated waste accumulation area. consult_ehs_mixed->seal_and_store use_original_container Place waste in the original, labeled container. is_original_container->use_original_container Yes use_new_container Use a new, compatible, and clearly labeled waste container. is_original_container->use_new_container No use_original_container->seal_and_store use_new_container->seal_and_store schedule_pickup Schedule waste pickup with Institutional EHS or a licensed disposal company. seal_and_store->schedule_pickup end_node End: Proper Disposal Complete schedule_pickup->end_node

Disposal decision workflow for this compound waste.

References

Essential Safety and Logistics for Handling DL-Alanine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DL-Alanine-d3. The following procedural guidance outlines operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2][3] However, it is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are essential.

Recommended Personal Protective Equipment

PPE CategoryMinimum RequirementSpecifications
Eye Protection Safety GlassesMust have side shields and meet ANSI Z87.1 standards.[5][6]
Hand Protection Disposable Nitrile GlovesInspect gloves before use and remove immediately after contact with the chemical.[4][5]
Body Protection Laboratory CoatStandard lab coat to protect clothing and skin from potential splashes.[5][7]
Respiratory Protection Not Required for Normal UseA particle respirator may be considered for nuisance exposures or when generating dust.[4][6]
Footwear Closed-toe ShoesRequired to prevent injuries from spills or dropped objects.[7]
Experimental Protocol: Safe Handling and Disposal of this compound

This protocol details the step-by-step process for safely handling this compound from receipt to disposal, with a special consideration for its deuterated nature.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry place, away from strong oxidizing agents.[3]

  • To prevent isotopic exchange with atmospheric moisture, it is best practice to handle and store deuterated compounds under an inert atmosphere, such as nitrogen or argon, especially if the integrity of the deuterium (B1214612) labeling is critical for experimental outcomes.[8]

2. Handling and Weighing:

  • Engineering Controls: Handle this compound in a well-ventilated area. A fume hood is not strictly required but is considered good laboratory practice, especially when handling powders.

  • Personal Protective Equipment: At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves.[5][7]

  • Weighing: To minimize the generation of airborne dust, weigh the solid compound carefully. If possible, use a balance with a draft shield.

  • Preventing Contamination: As a deuterated compound, care should be taken to avoid contamination with water, which can lead to isotopic dilution.[8][9][10] Use dry glassware and handle in a dry environment.[8][10]

3. Solution Preparation:

  • When dissolving the solid, add the powder to the solvent slowly to avoid splashing.

  • If using a vortexer or shaker, ensure the container is securely capped to prevent spills and contamination.[10]

4. Spill and Emergency Procedures:

  • Spill: In case of a spill, sweep up the solid material, taking care not to create dust.[4] Place the spilled material in a sealed container for disposal.[3] Clean the spill area with soap and water.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes and consult a physician.[4]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[4]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[4]

  • Ingestion: If swallowed, rinse the mouth with water and consult a physician.[4]

5. Disposal Plan:

  • Waste Characterization: this compound is considered a non-hazardous waste.[11][12][13]

  • Solid Waste: Uncontaminated solid this compound can be disposed of in a sealed, labeled container and placed in the regular laboratory trash that is sent to a landfill.[11] Do not dispose of chemicals in laboratory trash cans that will be handled by custodial staff.[11]

  • Liquid Waste: Non-hazardous liquid waste containing this compound may be suitable for drain disposal, but it is crucial to obtain approval from your institution's Environmental Health and Safety (EHS) department first.[11] Liquids should not be disposed of in dumpsters.[11]

  • Empty Containers: Empty containers should be triple-rinsed, and the labels should be defaced before being placed in the regular trash.[11]

  • Consult EHS: Always consult with your institution's EHS department for specific guidance on waste disposal, as local regulations may vary.[14]

Visual Guidance

Diagram 1: Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling this compound hazard_id Identify Hazards of this compound start->hazard_id sds_review Review Safety Data Sheet (SDS) hazard_id->sds_review is_hazardous Is the substance classified as hazardous? sds_review->is_hazardous min_ppe Minimum PPE Required: - Lab Coat - Safety Glasses - Nitrile Gloves is_hazardous->min_ppe No additional_ppe Consider Additional PPE based on procedure: - Particle Respirator (for dust) - Face Shield (for splash risk) min_ppe->additional_ppe end_ppe Proceed with Experiment additional_ppe->end_ppe

Caption: Workflow for selecting appropriate PPE when handling this compound.

Diagram 2: Disposal Decision Pathway for this compound

Disposal_Pathway cluster_waste_id Waste Identification cluster_disposal_action Disposal Action start Start: this compound Waste Generated waste_form Determine Waste Form start->waste_form is_solid Solid? waste_form->is_solid is_liquid Liquid? waste_form->is_liquid solid_disposal Seal in a labeled container. Dispose in designated landfill trash. is_solid->solid_disposal Yes liquid_disposal Consult and obtain approval from EHS. May be suitable for drain disposal. is_liquid->liquid_disposal Yes end_disposal Disposal Complete solid_disposal->end_disposal liquid_disposal->end_disposal

Caption: Decision-making process for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Alanine-d3
Reactant of Route 2
DL-Alanine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.